1-Boc-3-(3,4-dichlorophenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEHFOWFGHHJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390811 | |
| Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185110-16-1 | |
| Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate, a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust framework for its synthesis, characterization, and potential biological evaluation based on established principles and data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Arylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The introduction of an aryl group, particularly a dichlorophenyl moiety, can significantly modulate the pharmacological properties of the piperazine core.[3] The tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage in multi-step syntheses, allowing for selective functionalization of the piperazine nitrogens.[4][5] This guide will focus on the synthesis and characterization of tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate, a molecule with potential applications in neuroscience research.
Physicochemical Properties
Based on the structure and data from analogous compounds, the key physicochemical properties of tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate are predicted as follows:
| Property | Predicted Value | Reference Analogues |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O₂ | [6] |
| Molecular Weight | 347.24 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in dichloromethane, methanol, ethanol, ethyl acetate, and DMSO | [4] |
| CAS Number | Not assigned (as of the last search) | N/A |
Proposed Synthesis and Purification
The synthesis of tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate can be logically approached through a two-step process: the synthesis of the core intermediate, 1-(3,4-dichlorophenyl)piperazine, followed by its selective N-Boc protection.
Synthesis of 1-(3,4-dichlorophenyl)piperazine
The synthesis of the un-protected piperazine core can be achieved via a nucleophilic substitution reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[8]
Experimental Protocol:
-
To a round-bottom flask, add 3,4-dichloroaniline (0.25 mol), bis(2-chloroethyl)amine hydrochloride (0.25 mol), and potassium carbonate (0.362 mol).[8]
-
Add n-butanol (500 mL) as the solvent.[8]
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Triturate the oil with petroleum ether to induce precipitation of the product.[8]
-
Collect the solid by filtration and wash with cold petroleum ether to yield 1-(3,4-dichlorophenyl)piperazine.
N-Boc Protection of 1-(3,4-dichlorophenyl)piperazine
The selective mono-protection of the piperazine is a critical step, which can be achieved using di-tert-butyl dicarbonate (Boc₂O).[4][9]
Experimental Protocol:
-
Dissolve 1-(3,4-dichlorophenyl)piperazine (1.0 equiv) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate.
Analytical Characterization: A Self-Validating System
A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-dichlorophenyl ring, the piperazine ring protons, and the nine equivalent protons of the tert-butyl group as a sharp singlet around 1.4-1.5 ppm. The protons on the piperazine ring will likely appear as complex multiplets in the 2.5-4.0 ppm region.[7]
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the piperazine carbons, and the quaternary and methyl carbons of the Boc group.
High-Performance Liquid Chromatography (HPLC)
Purity assessment should be performed using reverse-phase HPLC. A gradient method with a C18 column and a mobile phase consisting of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is recommended. The purity should be ≥95% for use in biological assays.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the target compound. The expected [M+H]⁺ ion would be approximately 347.1 m/z.
Potential Biological Activities and Mechanism of Action
Derivatives of dichlorophenylpiperazine have been investigated for their activity at various central nervous system targets. For instance, 2,3-dichlorophenylpiperazine is a precursor and metabolite of the atypical antipsychotic aripiprazole and has been shown to act as a partial agonist at dopamine D₂ and D₃ receptors.[3] Other N-arylpiperazines are known to interact with serotonin receptors.[10]
Based on its structural similarity to known psychoactive compounds, tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate could be a valuable intermediate for the synthesis of novel ligands for dopamine and serotonin receptors. The Boc-protected nitrogen at the 1-position makes the nitrogen at the 4-position available for further derivatization to explore structure-activity relationships.
Conclusion
This technical guide outlines a comprehensive and scientifically grounded approach to the synthesis, characterization, and potential applications of tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate. While direct experimental data for this specific molecule is sparse, the proposed methodologies are based on well-established chemical principles and data from closely related analogues. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a solid foundation for the exploration of this and other novel arylpiperazine derivatives.
References
- Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES.
- PrepChem.com. (n.d.). Synthesis of 1-(3,4-Dichlorophenyl)piperazine.
- Kavadiya, P. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3193.
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- El-Gamal, M. I., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Medicinal Chemistry.
- PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine.
- Chimenti, F., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(11), 2879.
- Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- ResearchGate. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- de Oliveira, F. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-593.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Dolezal, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187.
- ResearchGate. (2009). Piperazine-salt-and-a-process-for-the-preparation-thereof.pdf.
- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
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1-Boc-3-(3,4-dichlorophenyl)piperazine molecular weight and formula
An In-depth Technical Guide to 1-Boc-3-(3,4-dichlorophenyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate, commonly known as this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, its strategic importance in chemical synthesis, detailed protocols for its preparation and characterization, and its role as a key intermediate in the development of novel therapeutics.
Core Physicochemical Properties
A precise understanding of a molecule's properties is the foundation of its application. This compound is a substituted piperazine derivative where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This feature is critical for its utility in multi-step organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O₂ | [1] |
| Molecular Weight | 331.24 g/mol | [1] |
| CAS Number | 185110-16-1 | [1][2] |
| IUPAC Name | tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate | [1] |
| Synonyms | 1-BOC-3-(3,4-DICHLORO-PHENYL)PIPERAZINE, 3-(3,4-DICHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | [1] |
Strategic Importance in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved drugs targeting diverse biological systems.[3][4][5] Its unique physicochemical properties, including its basicity and ability to improve aqueous solubility, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]
The subject of this guide, this compound, combines three critical elements:
-
The Piperazine Core : A versatile scaffold for building complex molecules.[6]
-
The 3,4-Dichlorophenyl Group : This moiety is often associated with compounds targeting the central nervous system (CNS). The parent compound, 1-(3,4-dichlorophenyl)piperazine, is utilized in neuroscience research and explored for potential antidepressant and anxiolytic applications, often related to its interaction with serotonin receptors.[7]
-
The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine. Its presence allows for selective functionalization of the unprotected secondary amine at the 4-position of the piperazine ring. This regioselectivity is paramount in complex syntheses, preventing unwanted side reactions and enabling the precise construction of target molecules.[4]
This strategic combination makes this compound a high-value intermediate for synthesizing libraries of compounds aimed at CNS disorders and other therapeutic areas.
Synthesis and Purification Protocol
The synthesis of this compound is logically approached in two primary stages: first, the synthesis of the unprotected piperazine core, followed by the selective N-Boc protection.
Stage 1: Synthesis of 1-(3,4-Dichlorophenyl)piperazine
This procedure is adapted from established methods for the synthesis of N-aryl piperazines.[8]
-
Reaction Principle : This reaction is a double N-alkylation where the aniline nitrogen of 3,4-dichloroaniline acts as a nucleophile, cyclizing with bis(2-chloroethyl)amine to form the piperazine ring. Potassium carbonate serves as a base to neutralize the HCl generated during the reaction.
-
Materials :
-
3,4-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
n-Butanol (solvent)
-
Petroleum ether
-
-
Procedure :
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dichloroaniline (0.25 mol), bis(2-chloroethyl)amine hydrochloride (0.25 mol), and anhydrous potassium carbonate (0.36 mol).
-
Add a sufficient volume of n-butanol to the flask (approx. 500 mL).
-
Heat the mixture to reflux with vigorous stirring and maintain reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the n-butanol, yielding a residual oil.
-
Triturate the oil with petroleum ether to induce precipitation of the product.
-
Collect the resulting solid by vacuum filtration, wash with cold petroleum ether, and dry to yield 1-(3,4-dichlorophenyl)piperazine.[8]
-
Stage 2: N-Boc Protection
-
Reaction Principle : The unprotected 1-(3,4-dichlorophenyl)piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O). The more nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbonyl of Boc₂O, leading to the formation of the N-Boc protected product. A base like triethylamine (TEA) or sodium bicarbonate is used to scavenge the acidic byproducts.
-
Materials :
-
1-(3,4-Dichlorophenyl)piperazine (from Stage 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Triethylamine (TEA) or Sodium Bicarbonate (aqueous solution)
-
-
Procedure :
-
Dissolve 1-(3,4-dichlorophenyl)piperazine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed.
-
High-Performance Liquid Chromatography (HPLC) :
-
Purpose : To assess the purity of the final compound.
-
Methodology : A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid). Detection is performed using a UV detector, monitoring at a wavelength where the dichlorophenyl chromophore absorbs (e.g., ~254 nm). A purity level of >95% is generally required for subsequent use in drug discovery workflows.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Purpose : To confirm the chemical structure.
-
¹H NMR : The proton NMR spectrum should show characteristic peaks for the aromatic protons on the dichlorophenyl ring, the piperazine ring protons, and the large singlet corresponding to the nine equivalent protons of the tert-butyl (Boc) group.
-
¹³C NMR : The carbon NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the Boc group (~155 ppm) and the carbons of the aromatic ring.
-
-
Mass Spectrometry (MS) :
-
Purpose : To confirm the molecular weight of the compound.
-
Methodology : Electrospray ionization (ESI) is a common method. The analysis should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 331.24 (or other adducts like [M+Na]⁺), confirming the molecular formula C₁₅H₂₀Cl₂N₂O₂. The characteristic isotopic pattern for two chlorine atoms should also be visible.
-
Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate that provides medicinal chemists with a reliable and versatile platform for innovation. Its synthesis, while requiring careful execution and purification, is based on well-established chemical principles. The combination of a CNS-active pharmacophore with the regioselective control offered by the Boc protecting group makes this compound an invaluable asset in the synthesis of next-generation therapeutics, particularly for neurological and psychiatric disorders. Proper analytical validation is crucial to ensure its quality and suitability for advancing drug discovery programs.
References
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- NIST. 1-(3,4-dichlorophenyl)piperazine. [Link]
- PubChem. 1-(3,4-Dichlorophenyl)piperazine. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
- PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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An In-depth Technical Guide to tert-Butyl 3-(3,4-Dichlorophenyl)piperazine-1-carboxylate (CAS 185110-16-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, characterization, and potential applications.
Introduction: The Significance of the Phenylpiperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] Its presence in a molecule can enhance aqueous solubility, improve oral bioavailability, and provide a versatile scaffold for structural modification.[1][3] The introduction of an aryl group, such as a dichlorophenyl moiety, to the piperazine core creates a class of compounds with a wide spectrum of biological activities, including antidepressant, antipsychotic, and anti-inflammatory effects.[2][4] The title compound, tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate, is a valuable building block in this chemical space, with the Boc-protecting group facilitating selective chemical transformations at the unprotected nitrogen atom.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 185110-16-1 | [5] |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O₂ | [5] |
| Molecular Weight | 331.24 g/mol | [5] |
| Predicted Boiling Point | 420.6 ± 45.0 °C | [6] |
| Predicted Density | 1.232 ± 0.06 g/cm³ | [6] |
| Synonyms | 1-BOC-3-(3,4-DICHLOROPHENYL)PIPERAZINE, 3-(3,4-DICHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | [5] |
Synthesis and Characterization
Synthesis of 1-(3,4-Dichlorophenyl)piperazine
The synthesis of the core piperazine structure is a critical first step. A common method involves the reaction of a substituted aniline with a bis(2-haloethyl)amine derivative.
Experimental Protocol:
-
To a stirred suspension of 3,4-dichloroaniline and potassium carbonate in a suitable solvent such as n-butanol, add bis(2-chloroethyl)amine hydrochloride.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3,4-dichlorophenyl)piperazine.
N-Boc Protection
The subsequent step involves the selective protection of one of the nitrogen atoms of the piperazine ring with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to allow for regioselective functionalization of the other nitrogen.
Experimental Protocol:
-
Dissolve 1-(3,4-dichlorophenyl)piperazine in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine or diisopropylethylamine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate.
Caption: Synthetic workflow for CAS 185110-16-1.
Spectroscopic Characterization
The structural elucidation of the final product is typically achieved through a combination of spectroscopic techniques. Based on the structure of tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate, the following spectral features are expected:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the dichlorophenyl ring, the protons of the piperazine ring, and the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the dichlorophenyl ring, the piperazine ring, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the carbamate group (around 1680-1700 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Mechanism of Action and Applications in Drug Development
While specific biological activity data for CAS 185110-16-1 is not extensively documented in publicly available literature, the broader class of dichlorophenylpiperazine derivatives has been the subject of significant research in drug discovery.[7][8][9]
Role as a Precursor in Pharmaceutical Synthesis
One of the most notable applications of dichlorophenylpiperazine derivatives is as a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[8] This highlights the importance of tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate as a protected precursor, enabling the synthesis of complex drug molecules.
Potential as a Modulator of Dopamine and Serotonin Receptors
Phenylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, particularly dopamine (D₂, D₃) and serotonin (5-HT) receptors.[7][9] The dichlorophenyl moiety can significantly influence the binding affinity and selectivity of these compounds. Therefore, it is plausible that tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate and its derivatives could serve as valuable tools for investigating the pharmacology of these receptors and as starting points for the development of novel therapeutics for neurological and psychiatric disorders.
Caption: Potential mechanism of action for derivatives.
Safety and Handling
While a specific safety data sheet (SDS) for CAS 185110-16-1 is not provided in the search results, safety information for closely related compounds, such as other BOC-protected piperazines and dichlorophenylpiperazines, can offer guidance.[10]
-
Hazard Statements: Similar compounds are often associated with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[10]
-
Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.
Conclusion
Tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, based on established chemical principles, provides a gateway to a diverse range of phenylpiperazine derivatives. The known biological activities of this class of compounds, particularly their modulation of key neurotransmitter receptors, underscore the importance of CAS 185110-16-1 as a building block for novel therapeutics targeting central nervous system disorders. This technical guide provides a foundational understanding of this compound, intended to support and inspire further research and innovation in medicinal chemistry.
References
- US Patent Application Publication US 2011/0178091 A1. (2011).
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- Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride.
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The Multifaceted Biological Landscape of Dichlorophenylpiperazine Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
The dichlorophenylpiperazine (DCPP) moiety represents a cornerstone in modern medicinal chemistry, particularly in the realm of central nervous system (CNS) drug discovery.[1][2] Its structural rigidity and the synthetic tractability of the piperazine ring allow for a diverse array of chemical modifications, enabling the fine-tuning of pharmacological activity.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of DCPP derivatives, moving beyond a mere recitation of facts to offer field-proven insights into their evaluation and optimization. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The significance of the DCPP scaffold is underscored by its presence in numerous clinically successful drugs, including the atypical antipsychotic aripiprazole and the anxiolytic buspirone.[1][2][4] These compounds primarily exert their effects through modulation of dopaminergic and serotonergic pathways, highlighting the critical role of these neurotransmitter systems in the pathophysiology of various psychiatric and neurological disorders.[1][2] This guide will dissect the intricate interactions of DCPP derivatives with these key molecular targets and provide a comprehensive framework for their preclinical characterization.
Core Pharmacology: A Dance with Dopamine and Serotonin Receptors
The biological activity of DCPP derivatives is predominantly attributed to their interaction with dopamine and serotonin G-protein coupled receptors (GPCRs). The specific substitution pattern on the phenyl ring and the nature of the substituent at the N4 position of the piperazine ring dictate the affinity and selectivity for various receptor subtypes.
Dopaminergic Receptor Interactions: The D2/D3 Selectivity Challenge
A primary focus in the development of DCPP-based CNS drugs has been the modulation of D2-like dopamine receptors (D2, D3, and D4).[5] The dopamine D2 receptor is a key target for antipsychotic medications, while the D3 receptor has emerged as a promising target for the treatment of substance use disorders and the negative and cognitive symptoms of schizophrenia.[5]
A significant challenge in this area is achieving selectivity between the highly homologous D2 and D3 receptors.[5] The design of DCPP derivatives often involves the addition of an extended chain at the N4 position, which can interact with a secondary binding pocket, contributing to D3 receptor selectivity. The 2,3-dichlorophenyl substitution on the piperazine ring has been shown to be a key feature for high affinity at D3 receptors.[6]
Visualizing the Core Scaffold and its Therapeutic Reach
Caption: The versatile 1-(2,3-dichlorophenyl)piperazine scaffold and its therapeutic applications.
Serotonergic Receptor Modulation: A Pathway to Broader Efficacy
DCPP derivatives also exhibit significant affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A and 5-HT2A receptors.[1] The interaction with these receptors contributes to the anxiolytic and antidepressant properties of some derivatives and can also mitigate the extrapyramidal side effects associated with potent D2 receptor antagonism.[2][7] For instance, partial agonism at 5-HT1A receptors is a key mechanism of action for the anxiolytic drug buspirone.[2] The close analogue of DCPP, m-chlorophenylpiperazine (mCPP), is a well-known serotonin receptor agonist.[8][9][10]
In-Depth Methodologies: A Practical Guide to Biological Evaluation
As a Senior Application Scientist, the emphasis is not just on what to do, but why and how to do it with precision and foresight. The following section provides detailed, self-validating protocols for the key in vitro and in vivo assays used to characterize the biological activity of DCPP derivatives.
In Vitro Assays: From Receptor Binding to Cellular Function
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] This is a critical first step in characterizing a novel DCPP derivative, providing a quantitative measure (Ki value) of its potency at the molecular target. The choice of radioligand is paramount; it should have high affinity and selectivity for the target receptor. For dopamine D2/D3 receptor binding, [³H]-spiperone or [¹²⁵I]-iodosulpride are commonly used. For 5-HT1A receptors, [³H]-8-OH-DPAT is a standard choice, while [³H]-ketanserin is often used for 5-HT2A receptors.[3]
Experimental Workflow: Radioligand Binding Assay
Caption: A streamlined workflow for determining the receptor binding affinity of DCPP derivatives.
Detailed Protocol: Dopamine D2/D3 Receptor Radioligand Binding Assay [8][11][12][13][14]
-
Receptor Source Preparation:
-
Utilize cell membranes from HEK293 or CHO cells stably transfected with human D2 or D3 receptors. This ensures a high and consistent expression of the target receptor.
-
Alternatively, rodent striatal tissue, which is rich in D2/D3 receptors, can be used. Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the receptor membrane preparation, the radioligand (e.g., [³H]-spiperone at a concentration close to its Kd), and a range of concentrations of the DCPP derivative.
-
Include a control for total binding (membranes and radioligand only) and a control for non-specific binding (membranes, radioligand, and a high concentration of a known D2/D3 antagonist, such as haloperidol or butaclamol).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the DCPP derivative concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: While binding assays reveal affinity, they do not provide information about the functional consequences of this binding. Functional assays are essential to determine whether a DCPP derivative acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (produces a submaximal response).
A. Adenylyl Cyclase Inhibition Assay (for D2-like receptors): [5]
D2-like receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
Detailed Protocol:
-
Cell Culture: Use cells stably expressing the D2 or D3 receptor.
-
Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Compound Addition: Add the DCPP derivative at various concentrations. For antagonist testing, co-incubate with a known D2/D3 agonist (e.g., quinpirole).
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: For agonists, a dose-dependent decrease in cAMP levels will be observed. For antagonists, a rightward shift in the dose-response curve of the agonist will be seen.
B. β-Arrestin Recruitment Assay: [12]
This assay measures the recruitment of the protein β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.
Detailed Protocol:
-
Cell Line: Use a cell line engineered to express the D2 or D3 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter.
-
Compound Addition: Add the DCPP derivative to the cells.
-
Signal Detection: If the compound activates the receptor, β-arrestin will be recruited, bringing the two enzyme fragments into proximity and generating a detectable signal (e.g., chemiluminescence).
Rationale: It is crucial to evaluate the potential toxicity of any new compound. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Detailed Protocol: [4][6][15][16]
-
Cell Seeding: Plate a suitable cell line (e.g., a neuronal cell line like SH-SY5Y or a non-neuronal line like HEK293) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the DCPP derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
Quantitative Data Summary: Receptor Binding Affinities of Representative DCPP Derivatives
| Derivative | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Aripiprazole | 0.34 | 0.8 | 4.4 | 3.4 | [15] |
| Cariprazine | 0.49 | 0.085 | 2.6 | 18.8 | [17] |
| Brexpiprazole | 0.3 | 0.17 | 0.12 | 0.47 | [17] |
| FAUC-365 | 1.1 | 0.07 | - | - | [1] |
| NGB 2904 | 90 | 1.4 | - | - | [5] |
Note: Ki values can vary depending on the experimental conditions (e.g., cell line, radioligand).
In Vivo Models: Bridging the Gap to Clinical Relevance
Rationale: In vivo studies in animal models are essential to assess the therapeutic potential and potential side effects of DCPP derivatives in a whole organism. The choice of animal model is critical and should be guided by the specific therapeutic indication being investigated.
-
Pharmacological Models: These models involve inducing psychosis-like behaviors in rodents using drugs that affect dopaminergic or glutamatergic neurotransmission.
-
Amphetamine- or Apomorphine-Induced Hyperlocomotion: These dopamine agonists induce hyperactivity in rodents, which is considered a model of the positive symptoms of schizophrenia.[18] Effective antipsychotics will attenuate this hyperactivity.
-
NMDA Receptor Antagonist (e.g., PCP, ketamine, MK-801) Models: These drugs induce a broader range of schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits.[19]
-
-
Neurodevelopmental Models: These models aim to replicate the early-life brain insults that are thought to contribute to the development of schizophrenia.
-
Neonatal Ventral Hippocampal Lesion (NVHL) Model: Lesioning the ventral hippocampus in neonatal rats leads to the emergence of schizophrenia-like behaviors in adulthood.[9][19]
-
Maternal Immune Activation (MIA) Model: Injecting a pregnant dam with an immune-activating agent (e.g., poly I:C) can induce schizophrenia-like phenotypes in the offspring.
-
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.
-
Light-Dark Box Test: This test relies on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.
-
Marble Burying Test: Rodents will bury novel objects in their bedding. Anxiolytic compounds reduce the number of marbles buried.
Rationale: In vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals. This technique can provide valuable information about how a DCPP derivative affects dopamine and serotonin release in vivo.[20][21][22]
Experimental Workflow: In Vivo Microdialysis
Caption: A schematic of the in vivo microdialysis procedure to assess neurotransmitter release.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The systematic modification of the DCPP scaffold has yielded valuable insights into the structural features that govern its biological activity.[3]
-
Substitution on the Phenyl Ring: The position and nature of the chloro substituents significantly impact receptor affinity and selectivity. The 2,3-dichloro substitution is often associated with high D3 receptor affinity.[6]
-
The N4-Substituent: The nature of the group attached to the second nitrogen of the piperazine ring is a major determinant of the pharmacological profile. Long alkyl chains with terminal aryl or heteroaryl groups are common in potent D2/D3 ligands.[5]
-
Linker Length and Rigidity: The length and flexibility of the linker between the piperazine ring and the terminal moiety can influence receptor subtype selectivity.[12]
Conclusion: A Forward-Looking Perspective
Dichlorophenylpiperazine derivatives continue to be a rich source of novel drug candidates for the treatment of a wide range of CNS disorders. A thorough understanding of their complex pharmacology, guided by a systematic and well-informed approach to their biological evaluation, is paramount for successful drug discovery and development. The methodologies and insights provided in this guide are intended to empower researchers to navigate the intricate landscape of DCPP chemistry and biology, ultimately contributing to the development of safer and more effective medicines. The future of DCPP-based drug discovery lies in the rational design of compounds with tailored polypharmacology, targeting multiple receptors to achieve a superior therapeutic profile with fewer side effects.
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Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-Boc-3-(3,4-dichlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-Boc-3-(3,4-dichlorophenyl)piperazine stands as a pivotal, yet enigmatic, intermediate in the landscape of modern medicinal chemistry. While its primary role is that of a protected precursor, the pharmacological potential of its deprotected core, 3-(3,4-dichlorophenyl)piperazine, warrants a deep and thorough investigation. This technical guide synthesizes the available scientific evidence, structure-activity relationships of analogous compounds, and established experimental methodologies to construct a comprehensive understanding of its putative mechanism of action. We will delve into its likely interactions with key central nervous system targets, providing a robust framework for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Strategic Importance of a Protected Scaffold
The piperazine moiety is a well-established "privileged scaffold" in drug discovery, forming the structural core of numerous approved therapeutics targeting a wide array of biological pathways. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens in this compound offers a strategic advantage in multi-step syntheses. This chemical handle allows for the selective functionalization of the unprotected secondary amine, preventing unwanted side reactions and enabling the precise construction of complex molecular architectures.
The presence of a dichlorophenyl group suggests a strong potential for interaction with targets within the central nervous system (CNS). Arylpiperazines are a well-known class of compounds with significant activity at various neurotransmitter receptors and transporters. The specific 3,4-dichloro substitution pattern on the phenyl ring is anticipated to modulate the electronic and lipophilic properties of the molecule, thereby influencing its binding affinity and selectivity for its biological targets. Furthermore, the chiral center at the 3-position of the piperazine ring introduces the possibility of stereoselective interactions, a critical consideration in modern drug design.
While this compound is primarily a synthetic intermediate, its true pharmacological significance lies in the biological activity of its deprotected form, 3-(3,4-dichlorophenyl)piperazine. The Boc group is readily cleaved under acidic conditions, unmasking the secondary amine and allowing the molecule to engage with its biological targets. Therefore, to understand the mechanism of action, we must look beyond the protected form to the properties of the active core.
Inferred Mechanism of Action: A Dual-Action Hypothesis
Based on the pharmacological profiles of structurally related compounds, a dual mechanism of action for 3-(3,4-dichlorophenyl)piperazine is proposed. Evidence points towards its role as a serotonin releasing agent via the serotonin transporter (SERT) and as a β1-adrenergic receptor antagonist .
Interaction with the Serotonin Transporter (SERT)
Phenylpiperazine derivatives are known to interact with monoamine transporters. The positional isomer of the core molecule, 3,4-dichlorophenylpiperazine (3,4-DCPP), has been identified as a serotonin releaser that acts through the serotonin transporter[1]. This suggests that the primary mechanism of serotonergic activity is not direct receptor agonism, but rather an interaction with SERT that leads to the non-exocytotic release of serotonin from the presynaptic neuron. This mode of action is shared by other well-known releasing agents.
The interaction with SERT is a critical aspect of the pharmacology of many antidepressant and anxiolytic agents[2][3]. By increasing the extracellular concentration of serotonin, these compounds can modulate a wide range of physiological and behavioral processes.
Antagonism of the β1-Adrenergic Receptor
In addition to its effects on the serotonergic system, 3,4-DCPP has been reported to act as a β1-adrenergic receptor blocker, albeit with relatively low affinity[1]. Beta-blockers are a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors and are widely used in the treatment of cardiovascular disorders such as hypertension and angina[4]. The blockade of β1-adrenergic receptors in the heart leads to a decrease in heart rate and contractility.
The dual action of 3-(3,4-dichlorophenyl)piperazine as both a serotonin releasing agent and a β1-adrenergic antagonist suggests a complex pharmacological profile with potential applications in conditions where modulation of both the serotonergic and adrenergic systems is beneficial.
Structure-Activity Relationships (SAR): The Influence of the Dichlorophenyl Moiety
The substitution pattern on the phenyl ring of arylpiperazines plays a crucial role in determining their affinity and selectivity for various receptors and transporters. Studies on dichlorophenylpiperazine derivatives have provided valuable insights into their SAR.
For instance, the 2,3-dichloro substitution has been shown to confer high affinity for the dopamine D3 receptor[5][6]. While the topic compound possesses a 3,4-dichloro substitution, this information highlights the sensitivity of receptor binding to the precise positioning of the chlorine atoms. It is plausible that the 3,4-dichloro arrangement is more favorable for interaction with the serotonin transporter and β1-adrenergic receptors.
The lipophilicity conferred by the dichlorophenyl group is also a key factor, as it can influence the ability of the compound to cross the blood-brain barrier and access its CNS targets.
Experimental Protocols for Mechanistic Elucidation
To experimentally validate the proposed dual mechanism of action of 3-(3,4-dichlorophenyl)piperazine, a series of in vitro assays are required. The following protocols provide a framework for characterizing its interaction with the serotonin transporter and the β1-adrenergic receptor.
Protocol 1: Serotonin Release Assay
This assay is designed to measure the ability of a test compound to induce the release of serotonin from cells expressing the human serotonin transporter (hSERT).
Objective: To determine if 3-(3,4-dichlorophenyl)piperazine acts as a serotonin releasing agent.
Materials:
-
HEK293 cells stably transfected with hSERT
-
[³H]Serotonin (radioligand)
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compound (3-(3,4-dichlorophenyl)piperazine)
-
Known serotonin releasing agent (e.g., p-chloroamphetamine, as a positive control)
-
Scintillation counter and vials
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture hSERT-HEK293 cells in appropriate multi-well plates until they reach a suitable confluency.
-
Loading with [³H]Serotonin: Pre-incubate the cells with [³H]Serotonin in the cell culture medium for a sufficient time to allow for uptake into the cells (e.g., 60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove extracellular [³H]Serotonin.
-
Incubation with Test Compound: Add varying concentrations of 3-(3,4-dichlorophenyl)piperazine (and the positive control) to the cells in fresh assay buffer. Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Sample Collection: At the end of the incubation period, collect the supernatant (extracellular medium).
-
Cell Lysis: Lyse the cells with a suitable lysis buffer to release the remaining intracellular [³H]Serotonin.
-
Scintillation Counting: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of [³H]Serotonin released for each concentration of the test compound. Plot the percentage of release against the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).
Expected Outcome: If 3-(3,4-dichlorophenyl)piperazine is a serotonin releasing agent, it will induce a concentration-dependent increase in the release of [³H]Serotonin from the cells.
Protocol 2: β1-Adrenergic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the β1-adrenergic receptor.
Objective: To quantify the binding affinity (Ki) of 3-(3,4-dichlorophenyl)piperazine for the human β1-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human β1-adrenergic receptor (e.g., CHO-β1 cells).
-
Radioligand specific for β-adrenergic receptors (e.g., [³H]Dihydroalprenolol - [³H]DHA).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Test compound (3-(3,4-dichlorophenyl)piperazine).
-
Known β-adrenergic antagonist (e.g., propranolol, for determining non-specific binding).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and vials.
Procedure:
-
Assay Setup: In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Addition of Reagents:
-
Total Binding: Add assay buffer, cell membranes, and [³H]DHA.
-
Non-specific Binding: Add assay buffer, cell membranes, [³H]DHA, and a high concentration of propranolol.
-
Test Compound: Add assay buffer, cell membranes, [³H]DHA, and varying concentrations of 3-(3,4-dichlorophenyl)piperazine.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: If 3-(3,4-dichlorophenyl)piperazine binds to the β1-adrenergic receptor, it will displace the radioligand in a concentration-dependent manner, allowing for the determination of its binding affinity (Ki).
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in a clear and concise format to facilitate interpretation and comparison.
Table 1: Putative Pharmacological Profile of 3-(3,4-dichlorophenyl)piperazine
| Target | Assay Type | Parameter | Estimated Value |
| Serotonin Transporter (SERT) | Serotonin Release Assay | EC50 | Low micromolar |
| β1-Adrenergic Receptor | Radioligand Binding Assay | Ki | Low to mid micromolar |
Note: The estimated values are based on the qualitative description of "low affinity" for the core compound and require experimental verification.
Visualization of Pathways and Workflows
Proposed Signaling Pathway
Caption: Proposed mechanism of serotonin release induced by 3-(3,4-dichlorophenyl)piperazine.
Experimental Workflow for Mechanism of Action Studies
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
The available evidence strongly suggests that the deprotected core of this compound, namely 3-(3,4-dichlorophenyl)piperazine, possesses a dual mechanism of action involving the serotonin transporter and β1-adrenergic receptors. This positions the compound as an interesting lead for the development of novel therapeutics for CNS disorders.
Future research should focus on several key areas:
-
Quantitative Pharmacological Characterization: It is imperative to obtain precise quantitative data (EC50 and Ki values) for the interaction of 3-(3,4-dichlorophenyl)piperazine with its putative targets.
-
Stereoselectivity: The synthesis and pharmacological evaluation of the individual enantiomers of 3-(3,4-dichlorophenyl)piperazine are crucial to determine if the observed biological activity is stereoselective. This could lead to the development of a more potent and selective single-enantiomer drug.
-
In Vivo Studies: Following thorough in vitro characterization, in vivo studies in relevant animal models are necessary to assess the compound's pharmacokinetic properties, efficacy, and safety profile.
-
Broader Target Screening: A comprehensive screening of 3-(3,4-dichlorophenyl)piperazine against a wider panel of CNS receptors and transporters would provide a more complete understanding of its pharmacological profile and potential off-target effects.
By systematically addressing these research questions, the full therapeutic potential of this intriguing piperazine derivative can be unlocked, paving the way for the development of next-generation medicines.
References
- A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). PubMed.
- Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CVPharmacology.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry.
- 2,3-Dichlorophenylpiperazine. (n.d.). Wikipedia.
- EP0710652B1 - Process for preparing optically active piperazine derivatives and intermediates for preparation. (n.d.). Google Patents.
- Heparin-dependent Platelet Antibody (Serotonin Release Assay). (n.d.). Labcorp.
- 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. (1989). Biological Psychiatry.
- m-Chlorophenylpiperazine as a probe of serotonin function. (1991). Biological Psychiatry.
- N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. (2003). Bioorganic & Medicinal Chemistry Letters.
- Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. (1986). The Journal of Clinical Endocrinology & Metabolism.
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2020). Molecules.
- The platelet serotonin-release assay. (2015). American Journal of Hematology.
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Current Protocols.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. (1995). NeuroReport.
- Understanding the Serotonin Release Assay: A Key Tool in Diagnosing Heparin-Induced Thrombocytopenia. (2025). Oreate AI Blog.
- Variable serotonin release assay pattern and specificity of PF4-specific antibodies in HIT, and clinical relevance. (2020). Journal of Thrombosis and Haemostasis.
- What is the protocol for a serotonin release assay? (2025). Dr.Oracle.
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (n.d.). Google Patents.
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- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Variable serotonin release assay pattern and specificity of PF4‐specific antibodies in HIT, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Role of 1-Boc-3-(3,4-dichlorophenyl)piperazine in Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, enhance the aqueous solubility and bioavailability of drug candidates. The strategic incorporation of a 3,4-dichlorophenyl moiety onto the piperazine ring introduces specific steric and electronic features that can significantly influence a molecule's interaction with biological targets. This substitution pattern is particularly prevalent in agents targeting the central nervous system (CNS).
The use of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a critical synthetic strategy. This reversible protection allows for the selective functionalization of the second nitrogen, enabling chemists to build complex molecular architectures with precision. In this context, This compound emerges as a highly valuable and versatile building block in the drug discovery process, providing a ready-to-use scaffold for the synthesis of novel therapeutic agents.
This technical guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this key intermediate in their discovery programs.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and for predicting its influence on the properties of the final drug candidate.
| Property | Value |
| CAS Number | 185110-16-1 |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O₂ |
| Molecular Weight | 331.24 g/mol |
| Boiling Point | 420.6 ± 45.0 °C (Predicted) |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) |
| Appearance | White to off-white crystalline powder or waxy solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethanol, methanol, and ethyl acetate. |
Synthetic Approach
The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with a suitable bis-electrophile to form the piperazine ring, followed by the introduction of the Boc protecting group. A common synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 1-(3,4-Dichlorophenyl)piperazine
-
To a solution of 3,4-dichloroaniline (1 equivalent) in n-butanol, add bis(2-chloroethyl)amine hydrochloride (1 equivalent) and potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1-(3,4-dichlorophenyl)piperazine as a solid.
Rationale: The use of a base like potassium carbonate is essential to neutralize the hydrochloric acid formed during the reaction and to deprotonate the aniline nitrogen, facilitating its nucleophilic attack. n-Butanol is a suitable high-boiling solvent for this condensation reaction.
Step 2: Synthesis of this compound
-
Dissolve 1-(3,4-dichlorophenyl)piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. Further purification by crystallization or chromatography may be performed if necessary.
Rationale: Boc₂O is a mild and efficient reagent for the introduction of the Boc protecting group. The reaction proceeds under neutral conditions, selectively protecting one of the piperazine nitrogens.
Role in Medicinal Chemistry and Drug Design
The 3,4-dichlorophenylpiperazine scaffold is a key pharmacophore in numerous CNS-active agents. The chlorine atoms at the 3 and 4 positions of the phenyl ring contribute to favorable interactions with the binding pockets of various receptors, particularly dopamine and serotonin receptors.
Targeting Dopamine and Serotonin Receptors
Derivatives of dichlorophenylpiperazine have been extensively explored as ligands for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors. These receptors are implicated in the pathophysiology of a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. The 3,4-dichloro substitution pattern can enhance binding affinity and selectivity for these targets.
Caption: Workflow for SAR exploration using the title compound.
A hypothetical SAR table based on known trends for arylpiperazines is presented below:
| R Group (at N-4) | D₂ Receptor Affinity (Ki, nM) | 5-HT₁ₐ Receptor Affinity (Ki, nM) |
| -H | > 1000 | > 1000 |
| -(CH₂)₃-Aryl | 10 - 50 | 5 - 20 |
| -(CH₂)₄-Aryl | 5 - 20 | 1 - 10 |
| -(CH₂)₄-CO-Aryl | 20 - 100 | 10 - 50 |
Experimental Protocols for Application in Drug Discovery
Protocol 1: Boc Deprotection
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or methanol.
-
Add an excess of a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting hydrochloride or trifluoroacetate salt of 3-(3,4-dichlorophenyl)piperazine can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Self-Validation: The complete removal of the Boc group can be confirmed by the disappearance of the tert-butyl signal in the ¹H NMR spectrum of the product.
Protocol 2: Amide Coupling (Example)
-
To a solution of the deprotected 3-(3,4-dichlorophenyl)piperazine (1 equivalent) and a carboxylic acid (1 equivalent) in a solvent like DCM or DMF, add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous acid, aqueous base, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired amide.
Self-Validation: The formation of the amide bond can be confirmed by the appearance of a new set of signals corresponding to the coupled carboxylic acid in the NMR spectrum and the expected molecular ion peak in the mass spectrum.
Case Studies and Future Perspectives
Several approved drugs and clinical candidates feature the arylpiperazine scaffold, highlighting its therapeutic importance. For instance, the antipsychotic drug Aripiprazole contains a dichlorophenylpiperazine moiety, although it is the 2,3-dichloro isomer. The synthetic strategies for such molecules often rely on intermediates analogous to this compound.
The positional isomer, 3,4-dichlorophenylpiperazine, acts as a serotonin-releasing agent and a β₁-adrenergic receptor blocker, albeit with relatively low affinity. More recently, dichlorophenylpiperazines have been identified as potent inhibitors of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in cholesterol biosynthesis. This finding opens up new avenues for the application of this scaffold in diseases related to cholesterol metabolism.
The future of drug discovery with this compound and related building blocks lies in their application in the synthesis of highly selective ligands for underexplored targets and in the development of multi-target-directed ligands for complex diseases.
Conclusion
This compound is a strategically important intermediate in drug discovery. Its pre-installed 3,4-dichlorophenylpiperazine core provides a well-validated pharmacophore for CNS targets, while the Boc protecting group offers a convenient handle for synthetic diversification. The protocols and principles outlined in this guide demonstrate the utility of this compound in the efficient and logical design and synthesis of novel drug candidates. As our understanding of the molecular basis of disease deepens, the demand for such versatile and well-characterized building blocks will undoubtedly continue to grow.
References
- Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine.
- Korade, Z., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 349, 21-28.
Spectroscopic data for 1-Boc-3-(3,4-dichlorophenyl)piperazine (NMR, IR)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Boc-3-(3,4-dichlorophenyl)piperazine
Introduction
This compound is a substituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperazine scaffold is a ubiquitous structural motif found in numerous pharmacologically active agents, prized for its ability to modulate physicochemical properties such as solubility and to serve as a versatile linker for pharmacophoric groups[1][2]. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for regioselective functionalization, while the 3,4-dichlorophenyl moiety provides a specific substitution pattern for exploring structure-activity relationships.
Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, explains the rationale behind spectral assignments, and furnishes comprehensive protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The structural integrity of a synthetic intermediate is the foundation of its utility. Understanding the arrangement of atoms and the electronic environment of each nucleus is key to interpreting spectroscopic data.
Figure 1: Structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.[3]
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is the starting point for most structural elucidations, revealing the number of distinct proton environments and their connectivity.[3] The expected data for the title compound, typically recorded in a solvent like CDCl₃, is summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Protons | Notes |
| ~7.45 | d | H-2' | 1H | Aromatic proton ortho to the piperazine ring. Doublet due to coupling with H-6'. |
| ~7.38 | d | H-5' | 1H | Aromatic proton meta to the piperazine ring. Doublet due to coupling with H-6'. |
| ~7.15 | dd | H-6' | 1H | Aromatic proton between the two chloro-substituents. Doublet of doublets from coupling to H-2' and H-5'. |
| ~4.20 | m | H-3 (methine) | 1H | Deshielded by the adjacent nitrogen and aromatic ring. |
| ~4.05 | m | H-2eq, H-6eq | 2H | Equatorial protons on the piperazine ring, deshielded by the adjacent Boc-substituted nitrogen. |
| ~3.20 - 3.40 | m | H-5eq, H-2ax | 2H | Complex multiplet region for other piperazine protons. |
| ~2.85 - 3.05 | m | H-5ax, H-6ax | 2H | Complex multiplet region for other piperazine protons. |
| ~2.70 | br s | N⁴-H | 1H | Broad singlet for the secondary amine proton; may exchange with D₂O. |
| 1.48 | s | Boc -C(CH ₃)₃ | 9H | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[4] |
¹³C NMR (Carbon NMR) Data
While ¹H NMR maps the proton skeleton, ¹³C NMR elucidates the carbon framework. Spectra are typically proton-decoupled, resulting in a single peak for each unique carbon environment.[3]
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~154.7 | C =O (Boc) | Carbonyl carbon of the carbamate group, typically found in the 150-160 ppm range.[5] |
| ~142.5 | C-1' | Aromatic quaternary carbon attached to the piperazine ring. |
| ~132.8 | C-4' | Aromatic quaternary carbon bearing a chlorine atom. |
| ~130.6 | C-3' | Aromatic quaternary carbon bearing a chlorine atom. |
| ~129.5 | C-5' | Aromatic methine carbon. |
| ~126.8 | C-6' | Aromatic methine carbon. |
| ~124.2 | C-2' | Aromatic methine carbon. |
| ~80.0 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group, a key identifier for the Boc protecting group.[5] |
| ~53.5 | C-3 | Methine carbon of the piperazine ring attached to the dichlorophenyl group. |
| ~49.0 | C-5 | Methylene carbon of the piperazine ring. |
| ~45.5 | C-2 | Methylene carbon of the piperazine ring adjacent to the Boc-substituted nitrogen. |
| ~44.8 | C-6 | Methylene carbon of the piperazine ring adjacent to the Boc-substituted nitrogen. |
| 28.4 | C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl group, appearing as a strong, sharp signal.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds.[6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Notes |
| ~3340 | N-H Stretch | Secondary Amine (Piperazine) | A moderately intense, sharp peak indicating the N-H bond of the piperazine ring.[7] |
| ~3080-3020 | C-H Stretch (sp²) | Aromatic C-H | Peaks appearing above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring. |
| ~2975, 2860 | C-H Stretch (sp³) | Aliphatic C-H (Boc & Piperazine) | Strong absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in the tert-butyl and piperazine moieties.[8] |
| ~1695 | C=O Stretch | Amide/Carbamate (Boc group) | This is a strong, sharp, and highly characteristic peak for the carbonyl group of the Boc protecting group. [9] |
| ~1580, 1470 | C=C Stretch | Aromatic Ring | Two or more bands of variable intensity characteristic of the carbon-carbon stretching within the phenyl ring. |
| ~1420 | C-H Bend | Methylene (CH₂) Scissoring | Bending vibrations from the piperazine ring CH₂ groups. |
| ~1240, 1160 | C-N Stretch & C-O Stretch | Carbamate & Amine | Strong bands associated with the C-N and C-O single bonds of the carbamate and piperazine structures.[6] |
| ~880, 810 | C-H Bend (Out-of-Plane) | Substituted Aromatic Ring | Bending patterns in this region are diagnostic for the substitution pattern on the aromatic ring (in this case, 1,2,4-trisubstituted). |
| ~750 | C-Cl Stretch | Aryl Halide | Absorption corresponding to the carbon-chlorine bond stretch. |
Experimental Protocols & Workflow
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and proper instrument operation.[10][11]
Workflow for Spectroscopic Analysis
Figure 2: General workflow for NMR and IR spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra for a solid organic compound.[10][12][13]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 20-100 mg for ¹³C NMR, into a clean, dry vial.[10][12]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[14]
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any remaining solid particles.[10]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The final solution height should be between 4.0 and 5.0 cm. Avoid introducing solid particles or air bubbles.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Instrument Operations:
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[13]
-
Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks and maximize resolution.[13]
-
Tuning: The probe is tuned to the appropriate frequency (e.g., ¹H or ¹³C) to maximize signal-to-noise.[13]
-
-
Data Acquisition: Set the appropriate experimental parameters (e.g., pulse angle, acquisition time, number of scans) and initiate data collection. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3]
Protocol 2: IR Sample Preparation and Data Acquisition (Thin Solid Film Method)
This method is a rapid and common technique for analyzing solid samples without the need for making a KBr pellet.[15]
-
Sample Preparation: Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.
-
Dissolution: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[15]
-
Film Creation: Using a pipette, place one or two drops of the resulting solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[15]
-
Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. A thin, solid film of the compound will remain on the plate. The ideal film is translucent, not an opaque crust.[15]
-
Background Spectrum: Place the clean, empty salt plate (or use the instrument's empty sample compartment) in the spectrometer and acquire a background spectrum. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum: Place the salt plate with the prepared thin film into the sample holder in the spectrometer.
-
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[11]
-
Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.[15]
Conclusion
The combination of NMR and IR spectroscopy provides a definitive analytical fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the connectivity of the piperazine ring, the substitution pattern of the aromatic ring, and the presence of the Boc protecting group. The IR spectrum corroborates this by clearly identifying the key functional groups, most notably the strong carbamate C=O stretch and the secondary amine N-H stretch. The detailed data and protocols presented in this guide serve as a robust reference for researchers and scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.
References
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from University of Colorado Boulder Department of Chemistry.
- Al-Otaibi, J. S., et al. (2022).
- Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Wipf Group. (n.d.). IR SOP. University of Pittsburgh.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.). Dichlorophenylphosphine(644-97-3) 13C NMR spectrum.
- ChemicalBook. (n.d.). 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum.
- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.
- Study.com. (n.d.).
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry.
- The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- ChemicalBook. (n.d.). 2,4-Dichlorophenol(120-83-2) 13C NMR spectrum.
- SpectraBase. (n.d.). 1-Boc-piperazine.
- PubChem. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum.
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A Technical Guide to Determining the Solubility of 1-Boc-3-(3,4-dichlorophenyl)piperazine in Common Laboratory Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1-Boc-3-(3,4-dichlorophenyl)piperazine. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes a foundational understanding of its physicochemical properties and provides robust, step-by-step protocols for generating reliable solubility data in your own laboratory setting.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical parameter in the pharmaceutical sciences, influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. For a molecule like this compound, a substituted piperazine derivative likely synthesized as an intermediate in drug discovery, understanding its solubility profile is a prerequisite for further development.[1][2] Insufficient solubility in aqueous media can hinder in-vitro assays and lead to poor absorption in-vivo, while solubility in organic solvents is crucial for synthesis, purification, and formulation processes.[3][4]
This guide will first delve into a theoretical assessment of this compound's expected solubility based on its molecular structure. Subsequently, it will provide a detailed experimental workflow for determining both kinetic and thermodynamic solubility, recognized as key assessments in pharmaceutical research.[3]
Theoretical Solubility Profile of this compound
The principle of "like dissolves like" serves as a fundamental predictor of solubility.[5] The molecular structure of this compound (Molecular Formula: C₁₅H₂₀Cl₂N₂O₂, Molecular Weight: 331.24 g/mol ) contains both lipophilic and polar moieties, suggesting a nuanced solubility profile.[6]
-
Lipophilic Moieties: The dichlorophenyl ring and the bulky tert-Butyloxycarbonyl (Boc) group are nonpolar and will dominate the compound's solubility in nonpolar and moderately polar aprotic solvents.
-
Polar Moieties: The piperazine ring contains two nitrogen atoms, and the carbonyl group of the Boc protecting group can act as hydrogen bond acceptors. These features will contribute to its solubility in polar solvents.
Based on this structure, a qualitative prediction of solubility in various solvent classes can be made:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The large, nonpolar surface area from the dichlorophenyl and Boc groups is expected to limit solubility in highly polar, hydrogen-bond-donating solvents like water. Solubility is likely to increase with decreasing polarity (e.g., from water to ethanol). |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions and, in the case of DMSO and DMF, are excellent hydrogen bond acceptors, which should effectively solvate the molecule. DMSO is often a solvent of choice for initial stock solutions in biological screening.[4] |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to Low | The dichlorophenyl and Boc groups will favor interaction with these solvents, but the polar piperazine core may limit high solubility. A structurally similar compound, 1-Boc-3-(2,3-dichlorophenyl)piperazine, is noted to be soluble in dichloromethane, a nonpolar solvent.[7] |
Experimental Determination of Solubility
The following sections provide detailed protocols for determining the solubility of this compound. It is crucial to use a pure, well-characterized sample of the compound for accurate results.
The "Gold Standard": Thermodynamic Solubility via the Shake-Flask Method
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent in the presence of excess solid solute. The shake-flask method is the universally recognized "gold standard" for its determination.[8]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential for ensuring equilibrium has been reached.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.
-
Phase Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation at high speed or by filtering through a syringe filter (e.g., 0.22 µm PTFE). Be aware that the compound may adsorb to the filter material, potentially underestimating solubility.[1]
-
Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze the standards and the saturated supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.
High-Throughput Screening: Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). It is a common assay in early drug discovery due to its speed and low compound consumption.[3]
Workflow for Kinetic Solubility Determination
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound, for example, 10 mM in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the aqueous buffer to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.
-
Incubation: Cover the plate and allow it to incubate at room temperature for a short period (e.g., 1-2 hours).
-
Detection: Measure the amount of precipitate formed in each well. This is commonly done using nephelometry, which measures scattered light from suspended particles, or turbidimetry.[2]
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in precipitation is observed compared to controls.
Data Summary and Interpretation
The experimentally determined solubility values should be recorded in a structured format for easy comparison. Below is a template table that can be used to summarize your findings.
| Solvent | Solvent Type | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| Water | Polar Protic | Thermodynamic | 25 | |||
| PBS (pH 7.4) | Polar Protic (Aqueous Buffer) | Kinetic | 25 | |||
| Methanol | Polar Protic | Thermodynamic | 25 | |||
| Ethanol | Polar Protic | Thermodynamic | 25 | |||
| DMSO | Polar Aprotic | Thermodynamic | 25 | |||
| Acetonitrile | Polar Aprotic | Thermodynamic | 25 | |||
| Dichloromethane | Nonpolar | Thermodynamic | 25 | |||
| Toluene | Nonpolar | Thermodynamic | 25 |
Interpreting the Results: The obtained data will provide a comprehensive solubility profile. For drug development, high solubility in aqueous buffers like PBS is desirable for biological assays and potential oral formulations. High solubility in organic solvents like dichloromethane or ethyl acetate is beneficial for chemical reactions and purification by chromatography.
Conclusion
References
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- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.
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- Lund University Publications. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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An In-depth Technical Guide to Potential Therapeutic Targets for Dichlorophenylpiperazine (DCPP) Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dichlorophenylpiperazine (DCPP) moiety is a versatile pharmacophore and a key structural component in numerous centrally acting therapeutic agents.[1] As both a synthetic precursor and an active metabolite of several widely prescribed drugs, including aripiprazole and trazodone, DCPP derivatives exhibit complex polypharmacology.[2][3] This guide provides a detailed exploration of the primary molecular targets of DCPP compounds, focusing on their interactions with serotonergic, dopaminergic, and adrenergic receptor systems. Furthermore, it delves into a newly identified off-target effect on cholesterol biosynthesis. By elucidating the downstream signaling pathways and providing robust experimental workflows for target validation, this document serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential of this chemical scaffold for complex neurological and potentially oncological disorders.[1][4]
Introduction to Dichlorophenylpiperazine (DCPP) Compounds
Dichlorophenylpiperazines are a class of arylpiperazine derivatives characterized by a piperazine ring linked to a dichlorinated phenyl group.[5] The specific isomeric form, determined by the positions of the two chlorine atoms on the phenyl ring (e.g., 2,3-DCPP, 3,4-DCPP), significantly influences the compound's pharmacological profile.[2] These compounds are notable not only as key intermediates in the synthesis of antipsychotics like aripiprazole, brexpiprazole, and cariprazine but also as active metabolites that contribute to the overall therapeutic and side-effect profiles of the parent drugs.[6] Their ability to interact with multiple G protein-coupled receptors (GPCRs) makes them attractive scaffolds for developing drugs for various neurological disorders, including depression, anxiety, and neuropathic pain.[1][7]
Primary Pharmacological Targets of DCPP
The therapeutic and physiological effects of DCPP compounds are primarily mediated through their interaction with monoamine neurotransmitter receptors. Their "multi-target" profile is a key characteristic, offering the potential for synergistic effects in complex disorders.
Serotonin (5-HT) Receptor Systems
DCPP derivatives are widely recognized for their significant interactions with multiple serotonin receptor subtypes.[5][8] This interaction is central to their potential application in mood and anxiety disorders.
-
5-HT1A Receptors: Many arylpiperazine compounds exhibit a strong affinity for 5-HT1A receptors, often acting as partial agonists or antagonists.[7] This interaction is a cornerstone of anxiolytic and antidepressant therapies.
-
5-HT2A/2C Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is a key mechanism for atypical antipsychotics.[9] This activity is believed to contribute to their efficacy against the negative symptoms of schizophrenia and to mitigate extrapyramidal side effects.
-
Serotonin Transporter (SERT): The 3,4-DCPP isomer is known to act as a serotonin releaser via the serotonin transporter, although with relatively low affinity.[2]
Dopamine (DA) Receptor Systems
Interaction with dopamine receptors is critical to the antipsychotic effects of many DCPP-derived drugs.[9]
-
D2 and D3 Receptors: 2,3-DCPP has been shown to act as a partial agonist at both D2 and D3 dopamine receptors.[2][10] The affinity for the D2 receptor, in particular, is a strong predictor of neuroleptic potency.[11] The 2,3-dichloro substitution pattern has been shown to confer high affinity for the D3 receptor subtype.[12]
Adrenergic Receptor Systems
Interactions with adrenergic receptors can influence the cardiovascular side-effect profile of these compounds and may also contribute to their therapeutic action.[13]
-
α1-Adrenergic Receptors: Some arylpiperazines show affinity for α1-adrenoceptors, which can lead to cardiovascular effects like orthostatic hypotension.[14]
-
β-Adrenergic Receptors: The 3,4-DCPP isomer acts as a β1-adrenergic receptor blocker, though with relatively low affinity.[2]
Emerging Target: DHCR7 and Cholesterol Biosynthesis
Recent research has uncovered a significant off-target effect of 2,3-DCPP. It is a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.[15][16] This inhibition leads to an accumulation of the cholesterol precursor 7-dehydrocholesterol (7-DHC).[15] This finding is of critical importance, as mutations in the DHCR7 gene cause Smith-Lemli-Opitz syndrome, a severe developmental disorder.[15] This off-target activity is shared by parent drugs like aripiprazole and cariprazine and warrants careful consideration in drug development, particularly concerning use during pregnancy.[3][15][16]
Summary of Receptor Binding Affinities
The following table summarizes the known receptor interaction profile for DCPP and related arylpiperazine compounds. Note that specific affinities can vary significantly based on the precise chemical structure.
| Target Receptor/Transporter | Typical Interaction | Therapeutic Relevance | Reference |
| Serotonin 5-HT1A | Agonist / Partial Agonist | Antidepressant, Anxiolytic | [7] |
| Serotonin 5-HT2A | Antagonist | Antipsychotic (Negative Symptoms), Sleep | [9][17] |
| Serotonin 5-HT2C | Antagonist | Antipsychotic, Antidepressant | [9] |
| Dopamine D2 | Partial Agonist / Antagonist | Antipsychotic (Positive Symptoms) | [2][11] |
| Dopamine D3 | Partial Agonist / Antagonist | Antipsychotic (Cognitive/Negative Symptoms) | [2][12] |
| α1-Adrenergic | Antagonist | Side Effects (e.g., Hypotension) | [14] |
| β1-Adrenergic | Blocker (low affinity) | Cardiovascular Effects | [2] |
| DHCR7 Enzyme | Inhibitor | Off-Target Effect, Developmental Toxicity Risk | [15][16] |
Key Signaling Pathways Modulated by DCPP
The clinical effects of DCPP compounds are a direct result of their ability to modulate intracellular signaling cascades upon binding to their target GPCRs. Understanding these pathways is crucial for rational drug design.
Gαi/o-Coupled Pathway (e.g., via 5-HT1A and D2 Receptors)
Activation of Gαi/o-coupled receptors, such as the 5-HT1A and D2 dopamine receptors, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger, thereby decreasing the activity of Protein Kinase A (PKA).[13]
Caption: DCPP antagonism of the Gαq/11 signaling pathway.
Experimental Workflows for Target Validation & Characterization
A hierarchical approach is essential for characterizing the interaction of DCPP compounds with their potential targets. This workflow progresses from initial binding assessment to functional cellular and in vivo effects.
Caption: Hierarchical workflow for DCPP target validation.
Protocol: In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a DCPP compound for a specific receptor target. This is typically achieved through competitive radioligand binding assays.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., CHO or HEK293 cells expressing the 5-HT1A receptor).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
Competition Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled DCPP test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specific binding, and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the DCPP compound. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value. [18]Convert the IC50 to a Ki value using the Cheng-Prusoff equation. [19]
Protocol: In Vitro cAMP Functional Assay (for Gαi/o or Gαs)
Objective: To determine if a DCPP compound acts as an agonist, antagonist, or inverse agonist at a Gαi/o- or Gαs-coupled receptor by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate cells expressing the target receptor in a suitable format (e.g., 96-well plate).
-
Agonist Mode:
-
Add increasing concentrations of the DCPP compound to the cells.
-
For Gαi/o-coupled receptors, simultaneously stimulate the cells with forskolin to induce a measurable baseline of cAMP production.
-
Incubate for a specified time.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the DCPP compound.
-
Add a known agonist for the target receptor at its EC80 concentration.
-
Incubate for a specified time.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the log concentration of the DCPP compound to determine the EC50 and Emax.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the DCPP compound to determine the IC50.
-
Future Therapeutic Directions & Conclusion
The rich polypharmacology of the dichlorophenylpiperazine scaffold continues to present significant opportunities for therapeutic innovation. [1][4]
-
CNS Disorders: The multi-target profile of DCPP derivatives makes them ideal candidates for treating complex neuropsychiatric disorders where multiple neurotransmitter systems are dysregulated, such as treatment-resistant depression and schizophrenia. [1][20]* Oncology: The arylpiperazine scaffold is gaining attention in cancer research due to its ability to interact with various molecular targets implicated in cancer pathogenesis, showing anti-proliferative effects in different tumor cell lines. [4][21][22]* Challenges: A primary challenge is managing the complex pharmacology to achieve the desired therapeutic effect while minimizing side effects. The off-target inhibition of DHCR7 is a significant safety concern that must be addressed in the design of new DCPP-based molecules, particularly for drugs that may be used by women of childbearing age. [15] In conclusion, DCPP compounds represent a clinically validated and versatile chemical scaffold. A deep understanding of their interactions with a range of aminergic receptors and off-target proteins is paramount for the rational design of next-generation therapeutics. By leveraging the detailed target validation workflows outlined in this guide, researchers can effectively explore and optimize the therapeutic potential of this important class of molecules.
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An In-Depth Technical Guide to In-Vitro Assay Development for 1-Boc-3-(3,4-dichlorophenyl)piperazine Screening
Abstract
This guide provides a comprehensive framework for the development and implementation of a robust in-vitro screening cascade for the novel compound, 1-Boc-3-(3,4-dichlorophenyl)piperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes.[1] The dichlorophenyl moiety further suggests potential interactions with targets sensitive to halogenated aromatics. This document outlines a logical, tiered approach to assay development, beginning with target identification and progressing through primary binding assays to more complex, cell-based functional assessments. Each section is designed to provide not only the methodological "how" but also the critical scientific "why," ensuring that the resulting data is both accurate and contextually meaningful for drug discovery professionals.
Introduction: Deconstructing this compound for Target-Oriented Screening
This compound is a synthetic organic compound featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a 3,4-dichlorophenyl group.[2] The piperazine ring is a common motif in centrally active drugs, often conferring affinity for aminergic GPCRs such as dopamine and serotonin receptors.[3][4] The dichlorophenyl substitution pattern is also prevalent in pharmacologically active molecules and can influence binding affinity and selectivity. The Boc protecting group is typically labile under acidic conditions and may be removed in-vivo, suggesting that the corresponding secondary amine could be the biologically active species. Therefore, our screening strategy will consider both the parent compound and its deprotected analog.
A critical first step in designing an efficient screening cascade is to hypothesize a set of likely biological targets. Based on the structural motifs present in this compound, a primary focus on GPCRs, particularly those of the monoamine family, is a logical starting point. Additionally, given the prevalence of piperazine-containing compounds as enzyme inhibitors, a secondary line of inquiry will explore potential interactions with relevant enzyme classes.[5]
dot graph TD{ subgraph "Initial Assessment" A["Compound Structure Analysis this compound"] --> B{"Hypothesized Target Classes"}; B --> C["G-Protein Coupled Receptors (GPCRs)"]; B --> D["Enzymes"]; B --> E["Ion Channels"]; end subgraph "Screening Cascade" C --> F["Primary Screening: Receptor Binding Assays"]; D --> G["Secondary Screening: Enzyme Inhibition Assays"]; F --> H["Tertiary Screening: Cell-Based Functional Assays"]; end H --> I["Hit Validation & Lead Optimization"];
} caption: "High-level screening strategy for this compound."
Primary Screening: Quantifying Target Engagement with Binding Assays
The initial phase of screening aims to identify direct physical interactions between the test compound and its putative targets. For this, receptor binding assays are the gold standard, offering a direct measure of affinity.[6]
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are highly sensitive and robust for quantifying the affinity of a ligand for its receptor.[6] These assays can be performed in competitive or saturation formats to determine key pharmacological parameters like the inhibition constant (Ki) and receptor density (Bmax).[6][7]
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence and absence of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the test compound's affinity.
Detailed Protocol: Competitive Radioligand Binding Assay for a Putative GPCR Target
Objective: To determine the inhibitory constant (Ki) of this compound for a selected GPCR target.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the target GPCR.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-SCH-23390 for the dopamine D1 receptor).[8]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Determiner: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[9]
-
Scintillation Cocktail & Counter: For detecting radioactivity.[9]
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in assay buffer in a 96-well plate. Typically, a 10-point concentration curve covering a 5-log unit range is sufficient.[6]
-
Assay Setup: To each well of the filtration plate, add the following in order:
-
50 µL of test compound dilution or buffer (for total binding) or non-specific binding determiner.
-
50 µL of radioligand solution (at a concentration near its Kd).
-
150 µL of membrane preparation (containing 3-20 µg of protein).[9]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate. Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[9]
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Lanthanide-Based Resonance Energy Transfer (LRET) Assays: A Non-Radioactive Alternative
For laboratories seeking to avoid radioactivity, Lanthanide-based Resonance Energy Transfer (LRET) assays provide a sensitive, homogeneous alternative.[10][11]
Principle: LRET is a distance-dependent energy transfer between a lanthanide donor (e.g., Terbium or Europium) and a suitable acceptor fluorophore.[12][13] In a competitive binding assay format, a fluorescently labeled ligand binds to a receptor tagged with a lanthanide. When the test compound displaces the fluorescent ligand, the LRET signal decreases in a concentration-dependent manner. The long-lived emission of lanthanides allows for time-resolved detection, minimizing background fluorescence.[10][14]
dot graph TD { subgraph "LRET Assay Principle" A["Lanthanide-tagged Receptor"] -- "Proximity (<10 nm)" --- B["Fluorescent Ligand"]; C["Excitation Light"] --> A; A -- "Energy Transfer" --> B; B -- "Emitted Light (Signal)" --> D["Detection"]; E["Unlabeled Test Compound"] -- "Displaces Fluorescent Ligand" --> B; end A -- "No Proximity" --- E; A -- "No Energy Transfer" --> F["No Signal"];
} caption: "Principle of a competitive LRET binding assay."
Secondary Screening: Elucidating the Mechanism of Action
Once binding affinity is established, the next logical step is to investigate the functional consequences of this interaction. Is the compound an agonist, an antagonist, or an allosteric modulator? For enzymatic targets, what is the mode of inhibition?
Enzyme Inhibition Assays
If a relevant enzymatic target is identified, a series of assays should be conducted to determine the potency (IC50) and mechanism of inhibition.
Principle: A typical enzyme inhibition assay measures the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. The reaction rate can be monitored by measuring the appearance of a product or the disappearance of a substrate over time, often through changes in absorbance or fluorescence.
Detailed Protocol: General Enzyme Inhibition Assay
Objective: To determine the IC50 of this compound against a target enzyme.
Materials:
-
Enzyme: Purified, active enzyme.
-
Substrate: A substrate that produces a detectable signal upon conversion by the enzyme.
-
Test Compound: this compound.
-
Assay Buffer: Buffer optimized for enzyme activity.
-
Microplate Reader: Capable of detecting the signal generated by the reaction (e.g., absorbance, fluorescence).
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction. For competitive inhibitors, the order of addition can be critical.
-
Detection: Monitor the reaction progress over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Mechanism of Action (MOA) Studies: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the IC50 is determined at multiple substrate concentrations.[15][16] A replot of IC50 versus substrate concentration can reveal the inhibition modality.[16]
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | Unchanged | Increased |
| Non-competitive | Decreased | Unchanged |
| Uncompetitive | Decreased | Decreased |
| Mixed | Decreased | Varies |
| Table 1: Effects of different inhibition types on kinetic parameters. |
Cell-Based Functional Assays for GPCRs
For GPCR targets, it is crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of the endogenous agonist).[17]
Principle: These assays measure a downstream event in the GPCR signaling cascade, such as the production of second messengers (e.g., cAMP, Ca²⁺) or the recruitment of signaling proteins (e.g., β-arrestin).[18]
Detailed Protocol: cAMP Assay for Gs/Gi-Coupled Receptors
Objective: To determine if this compound modulates cAMP production via a Gs or Gi-coupled receptor.
Materials:
-
Cell Line: A cell line stably expressing the target GPCR.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Agonist: A known agonist for the target receptor (for antagonist mode testing).
-
Test Compound: this compound.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Agonist Mode Testing:
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a specified time.
-
-
Antagonist Mode Testing:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a fixed concentration of the known agonist (typically at its EC80).
-
Incubate for a specified time.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot cAMP levels against test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot cAMP levels against test compound concentration to determine the IC50.
-
dot graph TD { subgraph "GPCR Functional Assay Workflow" A["Seed Cells Expressing Target GPCR"] --> B{"Add Test Compound"}; subgraph "Agonist Mode" B --> C["Incubate"]; C --> D["Measure Downstream Signal (e.g., cAMP, Ca2+)"]; end subgraph "Antagonist Mode" B --> E["Pre-incubate"]; E --> F["Add Known Agonist"]; F --> G["Incubate"]; G --> H["Measure Downstream Signal"]; end D --> I["Analyze for EC50 & Emax"]; H --> J["Analyze for IC50"]; end
} caption: "Workflow for GPCR agonist and antagonist testing."
Data Interpretation and Troubleshooting
Rigorous data analysis and an awareness of potential assay artifacts are paramount for making sound decisions in a drug discovery program.
Quantitative Data Summary
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and decision-making.
| Assay Type | Target | Parameter | Result (µM) |
| Radioligand Binding | Dopamine D2 | Ki | Value |
| Enzyme Inhibition | MAO-B | IC50 | Value |
| Functional (cAMP) | Serotonin 5-HT1A | EC50 (Agonist) | Value |
| Functional (cAMP) | Serotonin 5-HT1A | IC50 (Antagonist) | Value |
| Table 2: Example Data Summary Table for this compound. |
Common Pitfalls and Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability | Inconsistent pipetting, poor cell health, reagent instability. | Calibrate pipettes, use low passage number cells, prepare fresh reagents.[19][20] |
| No Compound Activity | Compound insolubility, degradation, incorrect target hypothesis. | Check compound solubility in assay buffer, verify compound integrity, test against a broader target panel. |
| False Positives | Compound aggregation, assay interference (e.g., fluorescence). | Add detergent (e.g., Triton X-100) to disrupt aggregates, run counter-screens without the target protein.[21] |
| Poor Z'-factor | Suboptimal assay conditions (e.g., incubation time, reagent concentrations). | Optimize assay parameters systematically (e.g., using a matrix approach). |
| Table 3: Common In-Vitro Assay Troubleshooting Guide. |
Conclusion
The successful in-vitro screening of this compound requires a multi-faceted and logically structured approach. By starting with broad, high-throughput binding assays to identify potential targets and progressing to more detailed functional and mechanistic studies, researchers can efficiently build a comprehensive pharmacological profile of the compound. The protocols and strategies outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby enabling informed decisions in the early stages of drug discovery. Adherence to sound scientific principles, including the use of appropriate controls and rigorous data analysis, is essential for the ultimate success of the screening campaign.
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- Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B.
- Creative Biogene. GPCR Screening & Profiling with Binding Assays.
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- Benchchem. Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.
- Benchchem. Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
- Navratilova, I., et al. Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Hulme, E. C. Radioligand binding methods: practical guide and tips. Methods in Molecular Biology.
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- Selvin, P. R. Principles and biophysical applications of lanthanide-based probes. Annual Review of Biophysics and Biomolecular Structure.
- Promega Corporation. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
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- Hanna, G., et al. Lanthanide-based resonance energy transfer biosensors for live-cell applications. Methods in Molecular Biology. [Link]
- Jiang, H., et al. Application of fluorescence resonance energy transfer in protein studies. The Journal of the Royal Society Interface.
- Taraska, J. W. & Zagotta, W. N. Luminescence Resonance Energy Transfer to Study Conformational Changes in Membrane Proteins Expressed in Mammalian Cells. Journal of Visualized Experiments.
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- Ansh Labs. Troubleshooting Immunoassays.
- Ökten, F., et al. Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society.
- Abate, C., et al. Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry.
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Whitepaper: A Technical Guide to the Discovery of Novel Antagonists Utilizing the Dichlorophenylpiperazine Scaffold
Abstract
The dichlorophenylpiperazine (DCPP) scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of pharmacologically active agents. Its presence in clinically successful drugs, particularly those targeting the central nervous system, underscores its value. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principles and methodologies for discovering novel antagonists built upon the DCPP core. We will dissect the structure-activity relationships, detail robust synthetic and screening workflows, and provide field-proven insights into the causality behind key experimental choices, thereby offering a comprehensive roadmap from initial concept to a viable drug candidate.
The Dichlorophenylpiperazine Scaffold: A Privileged Core
The piperazine ring is one of the most ubiquitous N-heterocycles found in biologically active compounds, prized for its synthetic tractability and its ability to modulate physicochemical properties such as solubility and basicity.[1] When functionalized with a dichlorophenyl group, typically at the 2,3- or 3,4-positions, the resulting DCPP scaffold becomes a potent pharmacophore for a range of biological targets. The specific substitution pattern of the chlorine atoms on the phenyl ring is a critical determinant of target affinity and selectivity.
The 2,3-dichlorophenylpiperazine isomer, in particular, is a key structural component in several approved atypical antipsychotics, including aripiprazole and cariprazine, where it primarily engages with dopamine and serotonin receptors.[2] This clinical validation has established the DCPP moiety as a highly valuable starting point for new drug discovery campaigns.
Key Physicochemical and Structural Features
The DCPP scaffold confers several advantageous properties:
-
Structural Rigidity and Vectorial Orientation: The phenyl and piperazine rings provide a semi-rigid core that allows for the precise spatial orientation of appended functional groups, facilitating optimal interactions with receptor binding pockets.
-
Modulation of Basicity: The electron-withdrawing nature of the dichloro-substituents reduces the basicity of the distal piperazine nitrogen, which can be crucial for optimizing pharmacokinetic properties and reducing off-target effects like hERG inhibition.[3]
-
Lipophilicity Contribution: The dichlorophenyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and blood-brain barrier penetration, a vital characteristic for CNS-acting drugs.[4]
Primary Biological Targets
While versatile, the DCPP scaffold has shown a particular predisposition for antagonizing G-protein coupled receptors (GPCRs). The most extensively studied and successful application has been in the development of antagonists for dopamine receptors, especially the D3 subtype.[5][6] The high sequence homology between the D2 and D3 receptors presents a significant challenge, yet the DCPP scaffold has proven effective in generating ligands with high D3 selectivity.[4]
Other documented targets for DCPP-based antagonists include:
It is also critical to be aware of potential off-target activities. For instance, 2,3-DCPP, a metabolite of aripiprazole and cariprazine, has been identified as a potent inhibitor of DHCR7, the final enzyme in the cholesterol biosynthesis pathway.[8] This underscores the necessity of comprehensive selectivity profiling during the discovery process.
The DCPP Pharmacophore Model
A generalized pharmacophore model for DCPP-based antagonists, particularly for dopamine receptors, has emerged from numerous structure-activity relationship (SAR) studies.[4][5][6] This model consists of three essential components:
-
The DCPP Core: Serves as the primary anchor, occupying a key hydrophobic pocket within the receptor.
-
An Alkyl Linker: A flexible chain, typically 3-5 carbons in length, that bridges the core to the terminal group. Its length and conformation are critical for achieving optimal receptor geometry.[5]
-
A Terminal Functional Group: Often an aryl amide or a heteroaromatic system, this group engages in additional interactions (e.g., hydrogen bonding, π-stacking) that enhance affinity and modulate selectivity.[6]
The Antagonist Discovery Workflow: A Step-by-Step Technical Guide
The discovery of a novel antagonist is a systematic, iterative process that integrates chemical synthesis with biological evaluation. The following workflow represents a field-proven approach for leveraging the DCPP scaffold.
Step 1: Synthesis and Library Generation
The foundation of any discovery campaign is a robust and flexible synthetic strategy that allows for the creation of a diverse chemical library.
Protocol: Synthesis of the 1-(2,3-Dichlorophenyl)piperazine Core
The core building block can be synthesized via several routes, with a common method being the coupling of 2,3-dichloroaniline with a piperazine synthon.[1] A more modern and efficient approach involves a copper-catalyzed Ullmann coupling.[9][10]
-
Objective: To synthesize the core intermediate, 1-(2,3-Dichlorophenyl)piperazine.
-
Materials: 1,2-dichloro-3-iodobenzene, piperazine, Copper(I) iodide (CuI), L-proline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 1,2-dichloro-3-iodobenzene (1.0 eq), piperazine (1.5 eq), K₂CO₃ (2.0 eq), CuI (0.1 eq), and L-proline (0.2 eq).[9][10]
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 90-95°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS. The use of L-proline as a ligand allows for lower reaction temperatures and catalytic amounts of copper, reducing heavy metal waste.[9]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield pure 1-(2,3-dichlorophenyl)piperazine.
-
Library Generation:
With the core in hand, diversification is achieved by attaching various linkers and terminal groups. This is typically accomplished through nucleophilic substitution of an alkyl halide linker by the secondary amine of the DCPP core, followed by amide coupling or another C-N bond-forming reaction to install the terminal moiety.[1]
Step 2: The In Vitro Screening Cascade
A hierarchical screening approach is essential for efficiently identifying promising candidates from the synthesized library. This cascade is designed to first identify binders, then characterize their functional activity, and finally assess their selectivity.
Protocol: Primary Radioligand Binding Assay (Dopamine D3 Receptor)
-
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D3 receptor.
-
System: Membranes from CHO or HEK293 cells stably transfected with the human D3 receptor cDNA.[5]
-
Procedure:
-
Prepare assay plates by adding cell membranes, a radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound in a suitable buffer.
-
Define non-specific binding using a high concentration of a known D3 ligand (e.g., haloperidol).
-
Incubate the plates to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing away unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation. The causality here is competitive displacement: a potent compound will displace the radioligand at a lower concentration, resulting in a lower Ki.
-
Protocol: Secondary Functional Antagonism Assay (Mitogenesis)
-
Objective: To determine if high-affinity binders act as antagonists at the D3 receptor.[4]
-
System: Transfected cells expressing the D3 receptor.
-
Procedure:
-
Plate cells and treat them with varying concentrations of the test compound.
-
After a pre-incubation period, stimulate the cells with a known D3 receptor agonist (e.g., quinpirole) at its EC50 concentration.
-
Include control wells with no compound, agonist only, and antagonist only.
-
After an appropriate incubation period (e.g., 24-48 hours), measure cell proliferation (mitogenesis) using a standard method (e.g., BrdU incorporation or CellTiter-Glo®).
-
A potent antagonist will inhibit the agonist-induced proliferation in a dose-dependent manner. Calculate the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist's effect. This self-validating system directly measures the functional consequence of receptor binding.
-
Step 3: Lead Optimization and SAR Analysis
Data from the screening cascade fuels the lead optimization cycle. The goal is to iteratively modify the chemical structure to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).
Key SAR Insights for D3 Receptor Antagonists:
| Modification | Observation | Rationale / Causality | Reference |
| DCPP Isomer | 2,3-dichloro substitution is often superior to 3,4- or other patterns for D3 affinity. | The specific positioning of the chlorines likely provides optimal hydrophobic and steric interactions within the D3 receptor's binding pocket. | [4] |
| Linker Length | A four-carbon (butyl) chain frequently provides the best balance of affinity and selectivity. | This length optimally positions the terminal aryl amide group for key interactions with residues in the extracellular loops of the receptor. | [5][6] |
| Linker Saturation | Introducing unsaturation (double or triple bonds) can alter conformation and lipophilicity. | Reducing lipophilicity can improve pharmacokinetic properties, while conformational constraints can enhance selectivity. | [6] |
| Terminal Group | Aromatic amides, particularly with specific substitution patterns, are crucial for high affinity. | These groups often form critical hydrogen bonds and π-stacking interactions that anchor the ligand in the binding site. | [4][5] |
The most potent analogues often achieve sub-nanomolar D3 binding affinities (Ki < 1.0 nM) with over 100-fold selectivity versus the D2 receptor.[4][5]
Step 4: In Vivo Evaluation
Promising lead compounds with optimized in vitro profiles are advanced to in vivo studies. For D3 antagonists, this may involve animal models that assess their ability to modulate the behavioral effects of psychostimulants like cocaine.[5][6] These studies are critical for establishing proof-of-concept and evaluating the compound's pharmacokinetic profile and safety in a whole-organism context.
Conclusion
The dichlorophenylpiperazine scaffold is a powerful and clinically validated starting point for the discovery of novel antagonists. A successful drug discovery campaign hinges on a logical, evidence-based approach that combines intelligent library design, robust synthetic chemistry, and a multi-tiered screening cascade. By understanding the fundamental structure-activity relationships and meticulously applying the workflows detailed in this guide, research teams can efficiently navigate the path from an initial chemical concept to a promising preclinical candidate. The key to success lies not just in executing protocols, but in understanding the scientific causality that underpins each experimental choice, allowing for rational, data-driven decisions throughout the optimization process.
References
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- Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link][1]
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- Micheli, F., et al. (2002). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & Medicinal Chemistry. [Link][6]
- Bavetsias, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link][4]
- Korlipara, V. L., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine.
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- Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link][11]
- Wilson, L. J., et al. (2015). Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][3]
- Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][7]
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A Technical Guide to the Synthesis of Aripiprazole via a Boc-Protected Piperazine Intermediate
Abstract
Aripiprazole, a leading atypical antipsychotic, is distinguished by its unique mechanism as a dopamine D2 partial agonist and serotonin 5-HT1A receptor partial agonist.[1][2] Its complex structure necessitates a sophisticated, multi-step synthesis where control over reactivity and purity is paramount. This technical guide provides an in-depth examination of a robust and industrially relevant synthetic strategy for aripiprazole. The core of this strategy is a convergent synthesis that hinges on the preparation of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.[1][3] A critical focus of this guide is the strategic use of a tert-butyloxycarbonyl (Boc) protecting group on the piperazine moiety. This approach exemplifies a foundational principle in medicinal chemistry: the use of protecting groups to enhance regioselectivity, simplify purification, and ultimately improve the yield and purity of the final Active Pharmaceutical Ingredient (API). We will detail the causal logic behind each synthetic step, provide validated experimental protocols, and present quantitative data to support the described methodologies.
Note on Isomeric Specificity: The chemical structure of aripiprazole requires a 1-(2,3-dichlorophenyl)piperazine side chain. This guide is predicated on the synthesis of this correct isomer. The precursor 1-Boc-3-(3,4-dichlorophenyl)piperazine is an isomer that cannot lead to the formation of aripiprazole and its mention in the topic is considered a common point of confusion. The methodologies described herein focus exclusively on the correct synthetic pathway.
The Convergent Synthetic Strategy for Aripiprazole
The industrial synthesis of aripiprazole is most efficiently executed via a convergent strategy. This approach involves the independent synthesis of two key structural fragments, which are then coupled in the final stages. This is advantageous as it allows for parallel workstreams, simplifies the purification of intermediates, and generally leads to higher overall yields compared to a linear synthesis where impurities can carry through multiple steps.
The two primary fragments are:
-
Fragment A: The quinolinone core with an activated linker, specifically 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one .
-
Fragment B: The arylpiperazine side chain, 1-(2,3-dichlorophenyl)piperazine .
The final carbon-nitrogen bond formation, an SN2 (nucleophilic substitution) reaction, connects these two fragments to yield the aripiprazole molecule.[3]
Figure 1: High-level overview of the convergent synthesis strategy for aripiprazole, combining two separately prepared fragments.
Synthesis and Protection of the Piperazine Side-Chain (Fragment B)
The synthesis of a pure, reactive 1-(2,3-dichlorophenyl)piperazine intermediate is crucial for the success of the final coupling step.
Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine
This intermediate is typically synthesized via the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[4][5] The reaction is a double N-alkylation driven by heat.
Experimental Protocol:
-
Charging the Reactor: In a suitable glass-lined reactor, charge 2,3-dichloroaniline (1.0 eq).
-
Heating: Heat the aniline to approximately 100-120°C under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagent: Add bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq) portion-wise to control the initial exotherm.
-
Reaction: Increase the temperature to 160-200°C and maintain for 4-12 hours.[4][5] The progress can be monitored by HPLC or TLC.
-
Work-up: After cooling, the reaction mass is typically dissolved in a suitable solvent like n-butanol and stirred to precipitate the hydrochloride salt of the product.[4]
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a solvent system such as methanol/water to yield the hydrochloride salt with >99.5% purity.[4][5]
The Rationale for N-Boc Protection
While the synthesized 1-(2,3-dichlorophenyl)piperazine hydrochloride can be used directly in the final coupling, employing a tert-butyloxycarbonyl (Boc) protecting group offers several distinct advantages that align with the principles of robust process chemistry:
-
Enhanced Purity: The process of protecting the piperazine and subsequent deprotection introduces additional crystallization steps, which are highly effective at removing trace impurities that might be difficult to remove otherwise.
-
Improved Stability & Handling: The Boc-protected intermediate is often a more stable, crystalline solid with better handling characteristics than the free base or hydrochloride salt, making it ideal for storage and transport.
-
Prevention of Dimerization: Although the primary rationale for Boc protection in many syntheses is to ensure mono-alkylation, in this specific convergent route, its main value lies in purification and stability. The primary site of dimerization impurity comes from the Fragment A synthesis, where 7-hydroxy-quinolinone can react at both ends of the 1,4-dibromobutane linker.[6][7]
Protocol: Boc Protection of 1-(2,3-Dichlorophenyl)piperazine
The protection reaction involves the acylation of one of the piperazine nitrogens with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
Preparation: Dissolve 1-(2,3-dichlorophenyl)piperazine (free base, 1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) to the solution. A base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) is often included to scavenge the acid byproduct.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield crude 1-Boc-4-(2,3-dichlorophenyl)piperazine, which can be further purified by recrystallization from a solvent like isopropanol or hexane.
Figure 2: Workflow for the synthesis and optional Boc-protection of the key piperazine intermediate (Fragment B).
Synthesis of the Quinolinone Core (Fragment A)
The synthesis of Fragment A, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, is achieved by the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[1]
Experimental Protocol:
-
Reactor Setup: Charge a reactor with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq), an excess of 1,4-dibromobutane (3.0-5.0 eq), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF).[8]
-
Reaction: Heat the mixture to 40-60°C for 4-6 hours.[8] The use of excess dibromobutane is crucial to minimize the formation of the dimer impurity where a quinolinone molecule caps both ends of the butane linker.[6]
-
Quenching & Extraction: After cooling, pour the reaction mixture into water to precipitate the crude product.[8] The product can be extracted with a solvent like dichloromethane if it does not fully precipitate.
-
Purification: The crude solid is collected by filtration. The excess 1,4-dibromobutane is washed away with a non-polar solvent like cyclohexane.[8] Further purification is achieved by recrystallization from a solvent such as ethanol to yield Fragment A with high purity.[7]
The Final Coupling: Deprotection and SN2 Reaction
The final step brings the two fragments together. If the Boc-protected piperazine is used, the Boc group must first be removed to free the nucleophilic nitrogen.
Protocol: Boc Deprotection
Experimental Protocol:
-
Dissolution: Dissolve the 1-Boc-4-(2,3-dichlorophenyl)piperazine intermediate in a suitable solvent like dichloromethane or ethyl acetate.
-
Acidification: Add a strong acid. Commonly used acids include trifluoroacetic acid (TFA) in DCM or a solution of hydrochloric acid (HCl) in an organic solvent like isopropanol or dioxane.[9]
-
Reaction: Stir the mixture at room temperature for 1-2 hours until gas evolution (CO₂) ceases and analysis (TLC or LC-MS) confirms the complete removal of the Boc group.
-
Isolation: The product, 1-(2,3-dichlorophenyl)piperazine, can be isolated as its corresponding salt (e.g., hydrochloride) by precipitation or by removing the solvent. Alternatively, the acidic solution can be carefully neutralized with a base and the free base extracted for immediate use in the next step.
Protocol: Final Coupling to Aripiprazole
This is the key bond-forming reaction that assembles the final drug molecule.[3]
Experimental Protocol:
-
Charging Reagents: In a reactor, combine 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Fragment A, 1.0 eq), 1-(2,3-dichlorophenyl)piperazine (Fragment B, as free base or hydrochloride salt, 1.0-1.1 eq), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-2.2 eq).[10] A polar aprotic solvent such as ethanol, acetonitrile, or DMF is used as the reaction medium.[1][10]
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120°C depending on the solvent) for 6-12 hours.[1][10] A reaction accelerator like sodium iodide or potassium iodide may be added to facilitate the substitution of the bromide.[11]
-
Monitoring: Track the reaction's progress via HPLC until the starting materials are consumed.
-
Isolation and Purification: Cool the reaction mixture. The crude aripiprazole often precipitates from the solution. It is collected by filtration and washed with water and then the reaction solvent. Final purification to pharmaceutical grade is achieved by recrystallization from a suitable solvent like ethanol to yield aripiprazole as a white crystalline solid with a purity of >99.5%.[10]
Figure 3: The final stage workflow, showing the deprotection of the Boc-protected intermediate followed by the SN2 coupling reaction to form aripiprazole.
Summary of Reaction Parameters and Data
The following table summarizes typical conditions and expected outcomes for the key transformations in the synthesis of aripiprazole.
| Step | Key Reagents | Solvent | Base | Temp (°C) | Time (h) | Typical Yield | Typical Purity (HPLC) |
| Fragment B Synthesis | 2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl | None (Neat) | - | 160-200 | 4-12 | 60-70%[5] | >99.5% (after cryst.)[5] |
| Boc Protection | 1-(2,3-Dichlorophenyl)piperazine, Boc₂O | DCM / THF | TEA / DIPEA | 20-25 | 2-4 | >95% | >99.8% (after cryst.) |
| Fragment A Synthesis | 7-Hydroxyquinolinone, 1,4-Dibromobutane | DMF | K₂CO₃ | 40-60 | 4-6 | 80-85%[8] | >98% (after cryst.)[6] |
| Final Coupling | Fragment A, Fragment B (deprotected) | Ethanol / Acetonitrile | K₂CO₃ / Na₂CO₃ | 80-120 | 6-12 | 85-95%[10][11] | >99.7% (after cryst.)[10] |
Conclusion
The synthesis of aripiprazole via a convergent pathway utilizing a Boc-protected piperazine intermediate represents a robust, controlled, and high-yielding manufacturing process. The strategic implementation of the Boc group, while primarily serving to facilitate purification and ensure the stability of the key piperazine intermediate, underscores a critical principle in modern pharmaceutical synthesis: meticulous control over the purity of each intermediate is essential for achieving a final API that meets stringent regulatory standards. The detailed protocols and rationale presented in this guide provide a comprehensive framework for researchers and drug development professionals engaged in the synthesis of complex heterocyclic molecules like aripiprazole.
References
- Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2012). Mini-Reviews in Organic Chemistry. [Link]
- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.).
- Recent Approaches to the Synthesis of Aripiprazole - A New Generation Antypsychotic Drug. (2012). Bentham Science Publishers. [Link]
- Aripiprazole Synthesis Process: A Detailed Guide. (n.d.).
- Process for preparing aripiprazole. (2006).
- Synthesis and bioactivity of aripiprazole deriv
- A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride. (n.d.).
- Preparation method of 1-(2, 3-dichlorophenyl) piperazine. (n.d.).
- New synthesis method of aripiprazole. (n.d.).
- A process for the preparation of aripiprazole. (n.d.).
- A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride. (n.d.).
- Classics in Chemical Neuroscience: Aripiprazole. (2018). ACS Chemical Neuroscience. [Link]
- OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. (n.d.). Acta Poloniae Pharmaceutica. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). MDPI. [Link]
- New synthesis method of aripiprazole. (2014).
- An improved process for the preparation of substantially pure aripiprazole. (n.d.).
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006).
- PROCESS FOR PREPARING ARIPIPRAZOLE. (2010).
- A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole. (n.d.).
- Cas 129722-34-5,3,4-Dihydro-7-(4-bromobutoxy) - LookChem. (n.d.). LookChem. [Link]
- Synthesis method of aripiprazole. (n.d.).
- Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. (2025). PubMed. [Link]
- Synthesis method of N-Boc piperazine. (n.d.).
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Journal of Global Trends in Pharmaceutical Sciences. [Link]
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- 11. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]
Methodological & Application
Synthesis of 1-Boc-3-(3,4-dichlorophenyl)piperazine: A Detailed Protocol for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of 1-Boc-3-(3,4-dichlorophenyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a multi-step synthetic route, commencing with the preparation of a key chiral diamine intermediate derived from a substituted amino acid, followed by cyclization to form the piperazine core, and concluding with N-Boc protection. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed procedural steps, mechanistic insights, and safety considerations.
Introduction
Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of therapeutic areas.[1][2] Carbon-substituted piperazines, in particular, offer a three-dimensional diversity that is crucial for exploring new chemical space and optimizing drug-receptor interactions.[1][2] The target molecule, this compound, combines the piperazine core with a dichlorophenyl moiety at the C3 position, a common feature in pharmacologically active compounds, and a Boc (tert-butyloxycarbonyl) protecting group for selective functionalization at the N1 position. This application note details a robust and logical synthetic pathway to access this important intermediate.
The synthetic strategy is based on the construction of the chiral piperazine ring from a corresponding 1,2-diamine precursor, a method that allows for good stereochemical control.[3] The key steps involve the synthesis of a protected 1-(3,4-dichlorophenyl)-1,2-diaminoethane derivative, followed by cyclization to form the piperazine ring, and subsequent Boc protection.
Reaction Scheme
A plausible synthetic route for this compound is depicted below. The synthesis commences from a suitable protected (3,4-dichlorophenyl)glycine derivative.
Caption: Overall synthetic workflow for this compound.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| N-Boc-(S)-(3,4-dichlorophenyl)glycine | Proprietary | Various | Starting material |
| Meldrum's acid | 2033-24-1 | Sigma-Aldrich | For Masamune condensation |
| Isobutyl chloroformate | 543-27-1 | Sigma-Aldrich | For Masamune condensation |
| N-Methylmorpholine (NMM) | 109-02-4 | Sigma-Aldrich | Base for Masamune condensation |
| Ammonium acetate | 631-61-8 | Sigma-Aldrich | For reductive amination |
| Sodium cyanoborohydride | 25895-60-7 | Sigma-Aldrich | Reducing agent for reductive amination |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | 98-72-6 | Sigma-Aldrich | Protecting group |
| Bromoethyldiphenylsulfonium triflate | 124993-94-4 | Sigma-Aldrich | For annulation |
| Trifluoroacetic acid (TFA) | 76-05-1 | Sigma-Aldrich | For Boc deprotection |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Sigma-Aldrich | For Boc protection |
| Triethylamine (TEA) | 121-44-8 | Sigma-Aldrich | Base |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Solvent, anhydrous |
| Methanol (MeOH) | 67-56-1 | Fisher Scientific | Solvent, anhydrous |
| Ethyl acetate (EtOAc) | 141-78-6 | Fisher Scientific | Solvent for extraction and chromatography |
| Hexanes | 110-54-3 | Fisher Scientific | Solvent for chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Drying agent |
Experimental Protocol
Step 1: Synthesis of the Key 1,2-Diamine Intermediate
This step focuses on converting a protected amino acid into a key diamine precursor through a Masamune condensation followed by reductive amination.[3]
Procedure:
-
β-Keto Ester Formation (Masamune Condensation):
-
To a solution of N-Boc-(S)-(3,4-dichlorophenyl)glycine (1.0 eq.) in anhydrous DCM at 0 °C, add N-methylmorpholine (1.1 eq.) followed by isobutyl chloroformate (1.1 eq.).
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of Meldrum's acid (1.2 eq.) and N-methylmorpholine (1.2 eq.) in anhydrous DCM at 0 °C.
-
Add the Meldrum's acid solution to the activated amino acid solution and stir at 0 °C for 2 hours, then at room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with DCM. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude β-keto ester.
-
-
Reductive Amination:
-
Dissolve the crude β-keto ester (1.0 eq.) in anhydrous methanol.
-
Add ammonium acetate (10 eq.) and sodium cyanoborohydride (2.0 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude 1,2-diamine as a diastereomeric mixture.
-
Step 2: Piperazine Ring Formation
This step involves the protection of the newly formed amine, followed by cyclization to form the piperazine ring.[3]
Procedure:
-
Orthogonal Protection:
-
Dissolve the crude 1,2-diamine (1.0 eq.) in DCM.
-
Add triethylamine (2.5 eq.) and cool the mixture to 0 °C.
-
Add 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq.) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the orthogonally protected diamine.
-
-
Annulation and Cyclization:
-
To a solution of the protected diamine (1.0 eq.) in an appropriate solvent such as acetonitrile, add bromoethyldiphenylsulfonium triflate (1.2 eq.) and a suitable base (e.g., potassium carbonate).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the crude residue in DCM and add trifluoroacetic acid (TFA) for Boc deprotection.
-
After completion of the deprotection, neutralize the mixture with a saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.
-
The crude product containing the 3-(3,4-dichlorophenyl)piperazine is then taken to the next step. Further purification can be done by column chromatography if necessary.
-
Step 3: N-Boc Protection
The final step involves the protection of the N1-position of the piperazine ring with a Boc group.
Procedure:
-
Dissolve the crude 3-(3,4-dichlorophenyl)piperazine (1.0 eq.) in DCM.
-
Add triethylamine (1.5 eq.) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Characterization
The final product and key intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium cyanoborohydride is toxic and should be handled with care. Quench any excess reagent with an oxidizing agent (e.g., bleach) before disposal.
-
Trifluoroacetic acid is corrosive and should be handled with extreme care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Reductive Amination) | Incomplete reaction or side product formation. | Ensure anhydrous conditions. Increase reaction time or temperature. Check the quality of the reducing agent. |
| Difficulty in separating diastereomers | Similar polarity of the diastereomers. | Optimize the mobile phase for column chromatography. Consider chiral HPLC for analytical separation. |
| Incomplete cyclization in Step 2 | Steric hindrance or low reactivity. | Use a more reactive annulating agent or a stronger base. Increase reaction temperature. |
| Low yield in Boc protection | Incomplete reaction or hydrolysis of Boc₂O. | Ensure the reaction is anhydrous. Use a slight excess of Boc₂O. Monitor the reaction progress by TLC. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The provided rationale for each step and the troubleshooting guide aim to facilitate a smooth and efficient synthetic process.
Caption: Step-by-step experimental workflow for the synthesis.
References
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Boc Protection of 3-(3,4-dichlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the N-Boc protection of 3-(3,4-dichlorophenyl)piperazine, yielding tert-butyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate. The strategic application of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis and medicinal chemistry, enabling selective functionalization of poly-functional molecules.[1][2] This document outlines the underlying chemical principles, a field-tested experimental protocol, and critical data interpretation for this specific transformation.
Introduction: The Strategic Importance of Boc Protection
In the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs), the differential reactivity of multiple functional groups must be managed. The piperazine moiety, a common scaffold in numerous pharmaceuticals, possesses two secondary amine groups.[3] To achieve selective functionalization at one nitrogen atom, the other must be temporarily rendered unreactive. The Boc group is an ideal choice for this purpose due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.[1]
The N-Boc protection of 3-(3,4-dichlorophenyl)piperazine is a critical step in the synthesis of various analogues for structure-activity relationship (SAR) studies. The resulting Boc-protected piperazine is a versatile intermediate, ready for further elaboration at the unprotected nitrogen.
Reaction Mechanism and Rationale
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine of the piperazine ring attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This addition-elimination sequence is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which serves to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.[4] The reaction produces the desired N-Boc protected piperazine, along with tert-butanol and carbon dioxide as byproducts.[5]
Experimental Protocol
This protocol details a reliable method for the N-Boc protection of 3-(3,4-dichlorophenyl)piperazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(3,4-dichlorophenyl)piperazine | ≥98% | Commercially Available | Store in a cool, dry place. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available | Handle with care, toxic if inhaled.[6][7] |
| Triethylamine (TEA) | Anhydrous | Commercially Available | Corrosive, handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Volatile and harmful, use in a well-ventilated area. |
| Saturated aq. NaHCO₃ | Laboratory Grade | N/A | Prepared in-house. |
| Anhydrous MgSO₄ or Na₂SO₄ | Laboratory Grade | N/A | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Step-by-Step Procedure
-
Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3,4-dichlorophenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling : Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Base : To the cooled solution, add triethylamine (TEA) (1.1 eq) dropwise.
-
Addition of Boc Anhydride : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a small amount of anhydrous DCM to the reaction mixture. Caution: CO₂ gas is evolved during the reaction; ensure the system is not closed.[5]
-
Reaction Monitoring : Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product should have a higher Rf value than the starting material.
-
Work-up : Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing : Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(3,4-dichlorophenyl)piperazine-1-carboxylate.
Visual Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Piperazine Derivatives
Introduction: The Privileged Piperazine Scaffold in Drug Discovery
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its presence in numerous FDA-approved drugs—spanning therapeutic areas such as oncology, psychiatry, and infectious diseases—underscores its importance.[1][2] The two nitrogen atoms at the 1 and 4 positions provide handles for introducing diverse substituents, allowing for precise modulation of a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. This guide provides an in-depth exploration of the primary synthetic strategies for preparing 1,4-disubstituted piperazine derivatives, offering detailed protocols and expert insights for researchers in drug development.
Strategic Approaches to Piperazine Disubstitution
The synthesis of 1,4-disubstituted piperazines can be broadly categorized into several key strategies. The choice of method depends on the nature of the desired substituents (alkyl vs. aryl), the availability of starting materials, and the required scale of the synthesis. The most robust and widely adopted methods include:
-
Sequential N-Alkylation: A classical and versatile approach involving the stepwise introduction of alkyl groups onto the piperazine nitrogens. This can be achieved through direct alkylation with electrophiles or via reductive amination.
-
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl piperazines, offering a powerful method for forming carbon-nitrogen bonds with aryl halides and pseudohalides.[3][4]
-
Amide Coupling Followed by Reduction: A reliable two-step sequence that allows for the introduction of a wide variety of substituents via a stable amide intermediate, which is subsequently reduced to the corresponding amine.
This document will detail the mechanistic rationale and provide step-by-step protocols for each of these cornerstone methodologies.
Method 1: Sequential N-Alkylation
N-alkylation is a fundamental strategy for introducing alkyl substituents onto the piperazine core. The primary challenge is controlling selectivity to avoid the formation of undesired over-alkylated products. This is typically addressed by using a mono-protected piperazine derivative (e.g., N-Boc- or N-Cbz-piperazine), which directs the initial substitution to the free secondary amine.[5]
1.A. Direct N-Alkylation with Alkyl Halides
This method relies on the nucleophilic substitution reaction between the piperazine nitrogen and an alkyl halide (or sulfonate). The reaction is typically performed in the presence of a mild base to neutralize the hydrogen halide formed during the reaction.
Causality and Experimental Choices:
-
Protecting Group: The use of a carbamate protecting group like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) is critical for achieving mono-alkylation. These groups temporarily render one nitrogen atom non-nucleophilic, directing the reaction to the unprotected nitrogen.[5]
-
Base: A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (TEA) is employed. Its role is to scavenge the acid byproduct (H-X), preventing the protonation and deactivation of the starting piperazine.[5][6]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively dissolve the reactants and facilitate the Sₙ2 reaction pathway without interfering with the nucleophile or electrophile.[7][8]
Workflow for Direct N-Alkylation
Caption: General workflow for direct N-alkylation of a mono-protected piperazine.
Protocol 1: Synthesis of 1-Benzyl-4-Boc-piperazine
-
Materials:
-
1-Boc-piperazine (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-piperazine and anhydrous DMF.
-
Add anhydrous potassium carbonate to the stirred solution.[7]
-
Slowly add benzyl bromide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-benzyl-4-Boc-piperazine.
-
1.B. N-Alkylation via Reductive Amination
Reductive amination is a powerful, one-pot method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This method avoids the use of often harsh alkyl halides.
Causality and Experimental Choices:
-
Mechanism: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an intermediate iminium ion. This electrophilic iminium ion is then reduced in situ by a hydride agent to form the new C-N bond.[9][10]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[11][12] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, thus preventing competitive reduction of the carbonyl group.[13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires acidic conditions.[14]
-
Solvent: Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used as they are non-protic and effectively solubilize the reactants and intermediates.[12]
-
Catalyst: A catalytic amount of acetic acid is often added, particularly for reactions with ketones, to facilitate the dehydration of the hemiaminal to the iminium ion.[13]
Workflow for Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Protocol 2: Synthesis of 1-(Cyclohexylmethyl)-4-Cbz-piperazine
-
Materials:
-
1-Cbz-piperazine (1.0 eq.)
-
Cyclohexanecarboxaldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-Cbz-piperazine and cyclohexanecarboxaldehyde in anhydrous DCE.[5]
-
Stir the mixture at room temperature for 30 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Note: Gas evolution (hydrogen) may occur.[11]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[15]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final N-alkylated piperazine.
-
Method 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[3] It involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide (e.g., triflate). This reaction is exceptionally valuable for synthesizing N-aryl piperazines, which are common motifs in pharmaceuticals.[16]
Causality and Experimental Choices:
-
Catalytic Cycle: The reaction mechanism proceeds through a well-defined catalytic cycle.[3][17]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.[18]
-
Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[19]
-
-
Catalyst Components:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[17]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step. Common choices include bidentate ligands like BINAP and Xantphos, or highly effective monodentate biarylphosphine ligands like BrettPhos.[19][20]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is very common, while weaker bases like Cs₂CO₃ or K₃PO₄ can be used for base-sensitive substrates.[17]
-
-
Inert Atmosphere: The Pd(0) species and some phosphine ligands are oxygen-sensitive, necessitating that the reaction be performed under an inert atmosphere (e.g., nitrogen or argon).[21]
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig cycle.
Protocol 3: Synthesis of 1-Phenyl-4-Boc-piperazine
-
Materials:
-
1-Boc-piperazine (1.2 eq.)
-
Bromobenzene (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Anhydrous toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add NaOt-Bu, Pd₂(dba)₃, and Xantphos.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene, followed by 1-Boc-piperazine and bromobenzene via syringe.
-
Heat the reaction mixture to 100°C in an oil bath and stir for 8-16 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl-N'-Boc-piperazine.[22]
-
Method 3: Amide Coupling and Subsequent Reduction
This two-step approach is highly versatile for creating unsymmetrically substituted piperazines. It involves first forming a stable amide bond, which is then reduced to the target tertiary amine. This method decouples the C-N bond formation from potential over-alkylation issues.
Causality and Experimental Choices:
-
Amide Coupling: This step utilizes standard peptide coupling reagents (e.g., EDC, PyBOP) or the conversion of a carboxylic acid to a more reactive acyl chloride. The reaction between a mono-protected piperazine and the activated carboxylic acid derivative forms a robust amide bond.
-
Amide Reduction: The resulting amide is a stable intermediate that can be purified before reduction. Strong reducing agents are required to reduce the resonance-stabilized amide carbonyl. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, effectively reducing the amide to the corresponding amine.[23] Diborane (B₂H₆) is another effective, albeit more hazardous, alternative.
Protocol 4: Two-Step Synthesis of 1-Benzyl-4-(2-phenylethyl)piperazine
-
Step A: Amide Coupling
-
Materials: 1-Benzylpiperazine (1.0 eq.), Phenylacetyl chloride (1.05 eq.), Triethylamine (TEA) (1.5 eq.), Anhydrous DCM.
-
Procedure: a. Dissolve 1-benzylpiperazine in anhydrous DCM and cool to 0°C in an ice bath. b. Add triethylamine. c. Slowly add phenylacetyl chloride dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours. e. Quench with water, separate the organic layer, wash with 1M HCl, sat. aq. NaHCO₃, and brine. f. Dry over Na₂SO₄, concentrate, and purify by chromatography to yield 1-benzyl-4-(phenylacetyl)piperazine.
-
-
Step B: Amide Reduction
-
Materials: 1-Benzyl-4-(phenylacetyl)piperazine (from Step A), Lithium aluminum hydride (LiAlH₄) (2.0 eq.), Anhydrous tetrahydrofuran (THF).
-
Procedure: a. To a flame-dried flask under argon, add a solution of the amide in anhydrous THF. b. Cool the solution to 0°C and slowly add LiAlH₄ portion-wise (Caution: highly exothermic and reactive with water). c. After the addition is complete, heat the mixture to reflux and stir for 4-8 hours. d. Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup). e. Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF or ethyl acetate. f. Concentrate the filtrate and purify the residue by column chromatography to obtain the final 1,4-disubstituted piperazine.[23]
-
Data Summary and Comparison
The following table provides a general comparison of the discussed synthetic routes. Yields are representative and highly dependent on the specific substrates used.
| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Direct N-Alkylation | Alkyl Halide, K₂CO₃, DMF | Simple, readily available reagents | Risk of over-alkylation, requires reactive alkyl halides | 60-95%[7][24] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | One-pot, high functional group tolerance, mild | Requires a carbonyl compound, potential for over-alkylation with primary amines | 70-96%[11][13] |
| Buchwald-Hartwig | Aryl Halide, Pd Catalyst, Ligand, Base | Broad scope for aryl groups, high yields | Expensive catalysts/ligands, requires inert atmosphere | 70-98%[20][22] |
| Amide Coupling/Red. | Coupling Reagent, LiAlH₄ | Highly versatile, stable intermediate, avoids over-alkylation | Two-step process, requires strong reducing agent | 60-90% (overall) |
Conclusion
The synthesis of 1,4-disubstituted piperazine derivatives is a cornerstone of modern medicinal chemistry. Mastery of the core synthetic strategies—direct alkylation, reductive amination, Buchwald-Hartwig N-arylation, and amide coupling/reduction—provides researchers with a robust toolkit to access a vast chemical space. By understanding the mechanistic principles behind each method, scientists can make informed decisions about reaction conditions, troubleshoot challenges, and efficiently synthesize novel compounds for the development of next-generation therapeutics.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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- The Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Wikipedia. (n.d.). Reductive amination.
- The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review.
- Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications.
- ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
- ResearchGate. (n.d.). (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Myers, A. (n.d.). Chem 115: Reductive Amination.
- Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
- ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Kourist, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride.
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Application Notes and Protocols for Buchwald-Hartwig Amination using N-Boc-Piperazine Intermediates
Abstract: This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination reaction with a specific focus on the use of N-Boc-piperazine. The N-aryl piperazine structural motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for the construction of these crucial C-N bonds.[1][3] These notes are designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, field-proven protocols, and troubleshooting strategies to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of N-Aryl Piperazines
The piperazine ring is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities, including antidepressant, antipsychotic, and anticancer properties.[1][2] The precise introduction of an aryl group onto the piperazine nitrogen is a critical step in the synthesis of these compounds. The Buchwald-Hartwig amination has emerged as a robust and versatile tool for this transformation, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited in scope.[4][5]
The use of N-Boc-piperazine as the coupling partner is particularly advantageous. The tert-butyloxycarbonyl (Boc) protecting group effectively deactivates one of the piperazine nitrogens, preventing undesired double arylation and allowing for selective mono-functionalization.[6] The Boc group is stable under the basic conditions of the amination reaction and can be readily removed under acidic conditions post-coupling, providing a versatile handle for further synthetic manipulations.[7]
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational catalyst selection and reaction optimization.[8][9]
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl, although modern catalyst systems have shown remarkable efficiency with less reactive aryl chlorides.[10]
-
Amine Coordination and Deprotonation: The N-Boc-piperazine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Figure 1: A simplified representation of the palladium-catalyzed cycle for the Buchwald-Hartwig amination.
Key Reaction Parameters and Component Selection
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
| Component | Options | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G3) | Pre-catalysts are often preferred for their air and moisture stability and ease of handling. |
| Ligand | XantPhos, BINAP, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and stabilizing the Pd(0) species. The choice of ligand is often substrate-dependent.[9][10] |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide is a common choice, but weaker bases like cesium carbonate can be advantageous for substrates with base-sensitive functional groups.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation. Toluene and dioxane are frequently used.[1] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with N-Boc-piperazine. It is recommended to optimize the conditions for each specific substrate.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)[11]
-
Phosphine ligand (e.g., RuPhos, 4 mol%)[11]
-
Sodium tert-butoxide (NaOt-Bu) (2.1 equiv)[11]
-
Anhydrous toluene (0.1–0.5 M)[11]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and sodium tert-butoxide. In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of anhydrous toluene.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Reagent Addition: Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.
Figure 2: A flowchart illustrating the key steps in the experimental protocol.
Subsequent Deprotection of the Boc Group
Following the successful C-N coupling, the Boc group can be efficiently removed to liberate the second piperazine nitrogen for further functionalization.
Common Deprotection Methods:
-
Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane (DCM) is a highly effective and common method for Boc deprotection.[7]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol is another widely used and effective alternative.[12]
General Deprotection Protocol (TFA Method):
-
Dissolve the N-aryl-N'-Boc-piperazine in anhydrous DCM (0.1–0.5 M).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (5–10 equivalents).[7]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as the TFA salt.[12]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, poor quality solvent/reagents. | Use a pre-catalyst, ensure the base is freshly opened or properly stored, use freshly distilled anhydrous solvent. |
| Side Product Formation | Dehalogenation of the aryl halide, double arylation. | Lower the reaction temperature, screen different ligands, ensure the correct stoichiometry of N-Boc-piperazine.[6] |
| Incomplete Deprotection | Insufficient acid, short reaction time. | Increase the equivalents of acid or the reaction time. Gentle warming may be necessary for sterically hindered substrates.[12] |
Conclusion
The Buchwald-Hartwig amination of N-Boc-piperazine is a powerful and reliable method for the synthesis of N-aryl piperazines, which are key structural motifs in a vast array of pharmaceutical compounds.[2][13] A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are essential for achieving high yields and purity. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11).
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11).
- Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). - ResearchGate. (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. (n.d.).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020, June 23).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).
- Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). (n.d.).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- BH amination side products and purification : r/chemistry - Reddit. (2024, July 31).
- Opportunities and challenges for direct C–H functionalization of piperazines - BJOC. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF - ResearchGate. (n.d.).
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The Modern Chemist's Guide to C-H Functionalization of N-Boc-Piperazine Rings
Introduction: Beyond N-Substitution, Unlocking the Piperazine Core
The piperazine motif is a cornerstone of modern medicinal chemistry, ranking as the third most common nitrogen heterocycle in FDA-approved drugs.[1][2] Its prevalence is due to the advantageous physicochemical properties it imparts, such as improved aqueous solubility and bioavailability.[3] Historically, the structural diversity of piperazine-containing drug candidates has been overwhelmingly limited to modifications at its two nitrogen atoms.[1] However, the carbon framework of the piperazine ring represents untapped chemical space, offering the potential for novel three-dimensional structures with finely tuned pharmacological profiles.
Direct functionalization of the C-H bonds of the piperazine ring presents a formidable challenge. The presence of a second nitrogen atom, compared to simpler scaffolds like pyrrolidine or piperidine, introduces complexities that can lead to side reactions or catalyst inhibition.[1][4] This guide provides an in-depth exploration of the leading-edge strategies for the C-H functionalization of N-Boc-piperazine, a key intermediate that allows for selective reaction at the carbon atoms adjacent to the Boc-protected nitrogen. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into the causal factors that govern the success of these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic methods to accelerate their discovery programs.
Strategic Overview: Choosing Your Path to C-H Functionalization
The direct functionalization of an α-C-H bond on the N-Boc-piperazine ring is primarily achieved through two distinct mechanistic paradigms: Photoredox Catalysis and Directed C-H Lithiation . Each approach offers unique advantages and is suited to different synthetic goals. A third, less common approach involves Palladium Catalysis .
Figure 1. High-level overview of primary synthetic routes for N-Boc-piperazine C-H functionalization.
Part 1: Photoredox Catalysis for Radical-Mediated C-H Functionalization
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[3] For N-Boc-piperazine, this strategy involves the single-electron oxidation of the piperazine nitrogen to form a nitrogen-centered radical cation. Subsequent deprotonation of an adjacent C-H bond yields a key α-amino radical, which can be trapped by a suitable coupling partner.
Iridium-Catalyzed Photoredox Arylation & Vinylation
Pioneering work by MacMillan and coworkers demonstrated the utility of iridium-based photocatalysts, such as Ir(ppy)₃, for the α-C-H arylation, vinylation, and heteroarylation of N-aryl/N-Boc protected piperazines.[1][3]
Mechanism of Action: The reaction is initiated by the photoexcitation of the Ir(III) catalyst. The excited state catalyst is a potent reductant and engages in a single-electron transfer (SET) with an electron-deficient coupling partner (e.g., 1,4-dicyanobenzene), forming a radical anion. The resulting highly oxidizing Ir(IV) species then abstracts an electron from the N-Boc-piperazine. A base in the reaction mixture facilitates the deprotonation of the C-H bond alpha to the newly formed nitrogen radical cation, generating a nucleophilic α-amino radical. This radical then couples with the previously formed radical anion, and subsequent rearomatization (in the case of arylation) yields the final product.[3]
Figure 2. Simplified mechanism of Iridium-catalyzed photoredox C-H arylation.
Application Note & Protocol 1: Iridium-Catalyzed α-Arylation
This protocol describes the coupling of an N-Boc-N'-aryl piperazine with an electron-deficient arene.
-
Rationale for Component Selection:
-
Catalyst (Ir(ppy)₃): Chosen for its favorable redox potentials and long-lived excited state, which are essential for efficient single-electron transfer.
-
Substrate (N-Boc-N'-Aryl Piperazine): The N-aryl group can help to stabilize the intermediate radical cation. However, other N' substituents are often tolerated.
-
Coupling Partner (1,4-Dicyanobenzene): Electron-deficient arenes are required to accept an electron from the excited photocatalyst.
-
Base (NaOAc or CsOAc): A mild base is sufficient to deprotonate the nitrogen radical cation without interfering with other components.[3]
-
Solvent (DMA or DCE): Polar aprotic solvents are typically used to dissolve the reactants and facilitate the ionic intermediates.
-
-
Step-by-Step Protocol:
-
To a clean, dry vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine (1.0 equiv.), 1,4-dicyanobenzene (1.5 equiv.), Ir(ppy)₃ (1-2 mol%), and sodium acetate (NaOAc, 1.5 equiv.).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous dimethylacetamide (DMA) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and ensure cooling with a small fan to maintain room temperature.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-arylated piperazine.
-
Organic Photoredox Catalysis for C-H Alkylation
To enhance the sustainability and cost-effectiveness of photoredox catalysis, organic dyes like acridinium salts have been developed as potent metal-free photocatalysts.[4] The Nicewicz group has demonstrated that these catalysts are highly effective for the α-C-H alkylation of N-Boc-piperazines with Michael acceptors.[4]
Mechanism of Action: The acridinium catalyst, upon photoexcitation, becomes a powerful single-electron oxidant. It directly oxidizes the N-Boc-piperazine to its radical cation. Deprotonation at the α-carbon by a mild base generates the α-amino radical. This radical then undergoes a Giese-type addition to an electron-deficient alkene (Michael acceptor) to form a new C-C bond.[4][5]
Application Note & Protocol 2: Acridinium-Catalyzed α-Alkylation
This protocol details the alkylation of N,N'-bis-Boc-piperazine with a Michael acceptor.
-
Rationale for Component Selection:
-
Catalyst (Acridinium Salt): A highly oxidizing organic photocatalyst that can be synthesized from renewable materials. Its excited-state reduction potential is sufficient to oxidize the carbamate-protected amine.[6]
-
Substrate (N,N'-bis-Boc-piperazine): Using a symmetrically protected piperazine ensures that functionalization occurs at any of the equivalent α-positions, simplifying the product outcome.[4]
-
Coupling Partner (Michael Acceptor): Electron-deficient alkenes are excellent traps for the nucleophilic α-amino radical.
-
Solvent (CH₂Cl₂): A relatively non-polar solvent is suitable for this transformation.
-
-
Step-by-Step Protocol:
-
In a 1-dram vial equipped with a stir bar, add the acridinium photocatalyst (e.g., 3,6-di-tert-butyl-9-mesityl-10-phenylacridinium tetrafluoroborate, 1-2 mol%).[6]
-
Add N,N'-bis-Boc-piperazine (1.2 equiv.) and the Michael acceptor (1.0 equiv.).
-
Seal the vial with a Teflon-lined cap.
-
Purge the vial with an inert atmosphere (e.g., argon) for 5 minutes.
-
Add anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of 0.1 M with respect to the Michael acceptor.
-
Irradiate the vial with a 456 nm blue LED lamp, maintaining a reaction temperature of approximately 29 °C with a cooling fan.
-
Stir the reaction for 6-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography to isolate the α-alkylated piperazine product.
-
Part 2: Directed C-H Lithiation for Anionic Functionalization
Directed C-H lithiation is a powerful, classical method for functionalizing C-H bonds adjacent to a directing group. The Boc group on the piperazine nitrogen is an excellent directing group, acidifying the adjacent C-H protons and coordinating to the lithium base. This approach generates a stabilized α-lithiated intermediate that can be trapped with a wide range of electrophiles.
Racemic α-Lithiation and Trapping
The direct deprotonation of N-Boc-piperazines using a strong, sterically hindered base like sec-butyllithium (s-BuLi) is a straightforward method to generate the α-lithiated species. This can then be quenched with various electrophiles to install new functional groups.
Mechanism of Action: The Boc group's carbonyl oxygen coordinates to the lithium cation of the s-BuLi, positioning the base for selective deprotonation of a syn-periplanar C-H bond. This forms a thermodynamically stable α-lithiated piperazine. This potent nucleophile can then react with a diverse array of electrophiles.
Figure 3. General workflow for racemic α-lithiation and electrophilic trapping.
Application Note & Protocol 3: General Procedure for Racemic Lithiation
This protocol provides a unified and simplified procedure for the lithiation and trapping of N-Boc-N'-benzyl piperazine.[7]
-
Rationale for Component Selection:
-
Base (s-BuLi): A strong, non-nucleophilic base is required to deprotonate the weakly acidic α-C-H bond.
-
Solvent (THF): A polar, aprotic solvent that is stable to strong bases at low temperatures and effectively solvates the organolithium species.
-
Temperature (-78 °C): Cryogenic temperatures are crucial to prevent side reactions, such as decomposition of the organolithium intermediate and reaction with the solvent. It also controls the rate of the deprotonation.
-
N'-Substituent (Benzyl): A sterically non-demanding group like benzyl allows for efficient lithiation. Bulky groups like cumyl can also be used and may minimize certain side reactions.[7][8]
-
-
Step-by-Step Protocol:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon), add a solution of N-Boc-N'-benzyl piperazine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.14 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 M solution in hexanes, 1.3 equiv.) dropwise to the stirred solution.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add the desired electrophile (e.g., an alkyl halide, trimethylsilyl chloride, or an aldehyde; 2.0 equiv.), either neat or as a solution in THF, dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 15-30 minutes, then allow it to warm slowly to room temperature over 30-60 minutes.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup: add water and an organic solvent (e.g., diethyl ether or ethyl acetate), separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Asymmetric α-Lithiation for Enantioselective Synthesis
By incorporating a chiral ligand, the lithiation process can be rendered enantioselective, providing access to valuable chiral α-substituted piperazines. The most common and effective ligand for this purpose is the naturally occurring diamine, (-)-sparteine.[4][8]
Mechanism of Action: The s-BuLi/(-)-sparteine complex forms a chiral base. This complex selectively abstracts one of the two enantiotopic α-protons on the N-Boc-piperazine, leading to an enantioenriched lithiated intermediate. This process is a Dynamic Kinetic Resolution (DKR) where the two diastereomeric organolithium intermediates equilibrate, but one is trapped by the electrophile much faster than the other. The stereochemical outcome is often dependent on both the chiral ligand and the nature of the electrophile.[8]
Figure 4. Conceptual diagram of enantioselective deprotonation using a chiral base.
Application Note & Protocol 4: Asymmetric Lithiation using (-)-Sparteine
This protocol is adapted from methodologies developed by O'Brien and coworkers for the synthesis of enantiopure α-substituted piperazines.[8]
-
Rationale for Component Selection:
-
Chiral Ligand ((-)-sparteine): Forms a well-defined complex with s-BuLi, creating a chiral environment that directs the deprotonation to one of the two prochiral C-H bonds.
-
Distal N-Substituent: The steric and electronic nature of the N'-substituent can be critical. Bulky groups can prevent side reactions like ring fragmentation, which can erode yield and enantioselectivity.[8]
-
Electrophile: The choice of electrophile can unexpectedly influence the enantioselectivity. In some cases, a "diamine-switch" strategy may be required for optimal results.[8]
-
-
Step-by-Step Protocol:
-
To a flame-dried flask under argon, add N-Boc-N'-(α-methylbenzyl)piperazine (1.0 equiv.) and anhydrous diethyl ether (Et₂O). Cool to -78 °C.
-
Add (-)-sparteine (1.2 equiv.) followed by the dropwise addition of s-BuLi (1.2 equiv.).
-
Stir the solution at -78 °C for the optimized time (typically 1-4 hours, determined empirically or by in-situ IR).
-
Add the electrophile (1.5-2.0 equiv.) and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and quench with saturated NH₄Cl solution.
-
Perform a standard aqueous workup as described in Protocol 3.
-
Purify by flash column chromatography.
-
Determine the diastereomeric or enantiomeric excess of the product using chiral HPLC or NMR analysis of a derivatized sample.
-
Part 3: Comparative Analysis & Troubleshooting
Table 1: Comparison of C-H Functionalization Methodologies
| Feature | Iridium Photoredox | Organic Photoredox | Directed Lithiation |
| Reaction Type | Arylation, Vinylation | Alkylation | Alkylation, Acylation, etc. |
| Key Intermediate | α-Amino Radical | α-Amino Radical | α-Lithiated Anion |
| Conditions | Mild (Visible Light, RT) | Mild (Visible Light, RT) | Cryogenic (-78 °C), Inert |
| Key Reagents | Ir-catalyst, Base | Organic Dye | s-BuLi, Chiral Ligand (opt.) |
| Functional Group Tol. | Generally Good | Good | Limited (sensitive to strong base) |
| Stereocontrol | Achiral (typically) | Achiral (typically) | Excellent (with chiral ligand) |
| Advantages | Broad scope for C(sp²)-H | Metal-free, Sustainable | High yields, diverse electrophiles |
| Limitations | Requires electron-deficient partners | Scope mainly Michael acceptors | Requires low temp, strong base |
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (All Methods) | - Inactive catalyst/reagent- Insufficiently inert atmosphere (Lithiation)- Poor light source penetration (Photoredox) | - Use freshly purchased/purified reagents- Ensure rigorous drying of glassware and solvents- Use a more powerful light source or a quartz vessel |
| Low Yield (Photoredox) | - Catalyst quenching by substrate or solvent- Unfavorable redox potentials- Radical side reactions | - Screen different solvents- Use a catalyst with a more suitable redox potential- Add a radical scavenger if side reactions are suspected |
| Low Yield (Lithiation) | - Protonation of the organolithium by trace water- Ring fragmentation side reaction- Poor electrophile | - Rigorously dry all reagents and solvents- Use a bulkier N'-substituent on the piperazine- Use a more reactive electrophile or transmetalate to a cuprate |
| Poor Enantioselectivity (Asymmetric Lithiation) | - Racemization of the lithiated intermediate- Poor complexation of s-BuLi with the chiral ligand- Influence of the electrophile | - Lower the reaction temperature- Ensure the correct stoichiometry of base and ligand- Screen different electrophiles or trapping conditions |
Conclusion: A New Era for Piperazine Chemistry
The advent of robust C-H functionalization methods has opened a new chapter in the rich history of piperazine chemistry. By moving beyond traditional N-substitution, medicinal chemists now have a powerful toolkit to sculpt the carbon skeleton of this privileged scaffold. Photoredox catalysis offers a mild and versatile entry into radical-mediated transformations, while directed lithiation provides a reliable, albeit more demanding, route to a wide range of functionalized products with excellent stereocontrol. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently apply these state-of-the-art techniques to construct novel, C-substituted piperazine analogues, thereby expanding the accessible chemical space for drug discovery and accelerating the development of next-generation therapeutics.
References
- Durand, C.; Szostak, M. (2021).
- Durand, C.; Szostak, M. (2021).
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
- Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023–7031. [Link]
- MDPI. (n.d.).
- McManus, J. B., & Nicewicz, D. A. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]
- Nicewicz, D. A., et al. (2020).
- O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
- O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. [Link]
- Twilton, J., Le, C., & MacMillan, D. W. (2017). The merger of photoredox and organocatalysis.
- Wasa, M., et al. (2023). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
- Ye, Z., Gettys, K. E., & Dai, M. (2016).
- Zuo, Z., & MacMillan, D. W. C. (2014). A general strategy for the α-functionalization of amines. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]
- Joshi-Pangu, A., et al. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
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Application Note: A Detailed Protocol for the Deprotection of 1-Boc-3-(3,4-dichlorophenyl)piperazine using Trifluoroacetic Acid
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and predictable, facile cleavage under acidic conditions.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient removal of the Boc protecting group from 1-Boc-3-(3,4-dichlorophenyl)piperazine to yield 3-(3,4-dichlorophenyl)piperazine, a valuable precursor for various pharmacologically active agents.[3][4] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, discuss methods for reaction monitoring and product isolation, and outline critical safety procedures for handling trifluoroacetic acid (TFA).
Scientific Foundation: The Mechanism of Acidolysis
The deprotection of a Boc-protected amine with trifluoroacetic acid is a classic example of acid-catalyzed hydrolysis, or acidolysis.[1] The process is highly efficient due to the strength of TFA and the inherent stability of the intermediates formed.
The mechanism unfolds in four key steps:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This initial step activates the protecting group, making it susceptible to cleavage.[5][6]
-
Carbocation Formation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[1][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[5][6] It is critical that the reaction is not performed in a sealed system to allow this gas to escape safely.[5]
-
Salt Formation: The newly liberated free amine is immediately protonated by the excess TFA present in the reaction medium, yielding the final product as a trifluoroacetate salt.[1][5]
The reactive tert-butyl cation generated can potentially lead to unwanted side reactions through alkylation, particularly with electron-rich substrates like tryptophan or methionine residues in peptide synthesis.[7][8] While 3-(3,4-dichlorophenyl)piperazine lacks such sensitive functionalities, the addition of a scavenger like water or triisopropylsilane (TIS) can be considered a good practice to quench this cation, though it is often unnecessary for this specific transformation.[9][10]
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol
This protocol details the deprotection on a laboratory scale. Quantities can be adjusted proportionally.
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| This compound | >98% Purity | Round-bottom flask with stir bar |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Ice bath |
| Dichloromethane (DCM) | Anhydrous | Magnetic stir plate |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Separatory funnel |
| Ethyl Acetate (EtOAc) or DCM | ACS Grade | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Glassware (beakers, funnels, cylinders) |
| Deionized Water | N/A | pH paper or pH meter |
Step-by-Step Deprotection Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. This mitigates any exotherm upon acid addition.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common and effective ratio is a 1:1 mixture of DCM:TFA (v/v).[11][12] For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress until the starting material is fully consumed. This is readily achieved by Thin-Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The product, being a free amine (or its salt), is significantly more polar than the Boc-protected starting material and will have a much lower Retention Factor (Rf).[2][13] LC-MS can also be used for precise monitoring, observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[14]
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (adding toluene and evaporating again) can help remove azeotropically any residual TFA.[2][12]
-
Neutralization (Work-up): The crude product is the TFA salt. To obtain the neutral "free base," dissolve the residue in an organic solvent like ethyl acetate or DCM and transfer it to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) and shake carefully, venting frequently to release the CO₂ gas generated from neutralization.[15][16] Continue adding the basic solution until the aqueous layer is distinctly basic (pH > 9).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure full recovery of the product.
-
Drying and Isolation: Combine all organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄ or Na₂SO₄.[15] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the 3-(3,4-dichlorophenyl)piperazine as the final product, which can be further purified if necessary.
Caption: A typical experimental workflow for TFA-mediated Boc removal.
Data and Characterization
Reagent Summary (Illustrative)
| Compound | MW ( g/mol ) | Equivalents | Amount (mmol) |
| This compound | 331.24 | 1.0 | 1.0 |
| Dichloromethane (DCM) | 84.93 | Solvent | N/A |
| Trifluoroacetic Acid (TFA) | 114.02 | Reagent/Solvent | N/A (large excess) |
Confirmation of Deprotection
Successful deprotection is confirmed by analyzing the final product.
-
¹H NMR Spectroscopy: The most definitive evidence is the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[13] A new, often broad signal for the N-H proton of the free amine will appear.
-
Mass Spectrometry (MS): LC-MS analysis will show a mass peak corresponding to the molecular weight of the deprotected product, 3-(3,4-dichlorophenyl)piperazine (C₁₀H₁₂Cl₂N₂, MW: 231.12).[17]
Critical Safety Precautions
Trifluoroacetic acid (TFA) is an extremely hazardous chemical. It is highly corrosive and can cause severe, delayed chemical burns to the skin, eyes, and respiratory tract.[18][19]
-
Engineering Controls: All manipulations involving TFA must be performed inside a properly certified chemical fume hood to prevent inhalation of its volatile and corrosive vapors.[18][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical splash goggles meeting ANSI Z-87.1 standards. A face shield is recommended when handling larger quantities.[18]
-
A properly fitted lab coat, buttoned to its full length.
-
Chemical-resistant gloves. Double-gloving is recommended. Nitrile gloves offer limited protection for incidental contact; for extended handling, heavy-duty gloves such as butyl rubber or Viton should be used.[18][21]
-
-
Handling: Always add acid to the solvent; never the other way around.[21] Handle containers carefully to avoid spills.
-
Waste Disposal: All TFA-containing waste is considered hazardous. It must be collected in a designated, properly labeled, and sealed waste container. Acidic waste should be neutralized by trained personnel before disposal according to institutional guidelines.[19][20]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time or temperature. 2. Insufficient TFA.[8] | 1. Allow the reaction to stir for a longer duration at room temperature. 2. Add an additional portion of TFA and continue monitoring. |
| Low Product Yield after Work-up | The protonated amine (TFA salt) has some water solubility, leading to loss in the aqueous layer. | Ensure the aqueous layer is made sufficiently basic (pH 10-12) with a stronger base like NaOH to fully deprotonate the amine, increasing its solubility in the organic extraction solvent.[16] Perform at least three extractions. |
| Persistent Emulsion during Extraction | Formation of a stable interface between the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase and often helps to break the emulsion. |
References
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube.
- Trifluoroacetic Acid SOP. (n.d.). University of Washington.
- Standard Operating Procedure: Trifluoroacetic Acid (TFA). (n.d.). University of Connecticut.
- Trifluoroacetic acid. (2024, July 30). Sciencemadness Wiki.
- STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College.
- Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH.
- Coin, I., et al. (2013). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
- How to remove TFA salt? (2016, April 18). ResearchGate.
- How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
- Synthesis of 1-(3,4-Dichlorophenyl)piperazine. (n.d.). PrepChem.com.
- Rapid N-Boc Deprotection with TFA. (n.d.). Scribd.
- Supplementary Information for. (n.d.). The Royal Society of Chemistry.
- Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems.
- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017, June 26). PMC - NIH.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate.
- How to confirm BOC deprotection by TFA? (2016, March 26). ResearchGate.
- 2,3-Dichlorophenylpiperazine. (n.d.). Wikipedia.
- Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry.
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. prepchem.com [prepchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. microsaic.com [microsaic.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
- 18. ehs.washington.edu [ehs.washington.edu]
- 19. carlroth.com [carlroth.com]
- 20. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 21. amherst.edu [amherst.edu]
Application Notes and Protocols for the Utilization of 1-Boc-3-(3,4-dichlorophenyl)piperazine in Peptide Synthesis
Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design
The rational design of peptide-based therapeutics increasingly leverages the incorporation of non-canonical amino acid analogues to overcome the inherent limitations of natural peptides, such as poor metabolic stability and lack of receptor selectivity. One of the most powerful strategies in this endeavor is the introduction of conformational constraints into the peptide backbone. By restricting the rotational freedom of the peptide, we can stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for potent and selective interaction with biological targets.
1-Boc-3-(3,4-dichlorophenyl)piperazine emerges as a valuable building block in this context. It serves as a constrained mimetic of phenylalanine, where the piperazine ring locks the dihedral angles of the backbone, and the 3,4-dichlorophenyl group presents a specific aromatic pharmacophore. The tert-butyloxycarbonyl (Boc) protecting group on the N-1 position makes it directly amenable to standard Boc-based solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The incorporation of such arylpiperazine motifs is a well-established strategy in the development of CNS-targeting agents and other therapeutics.
This guide provides a comprehensive overview of the application of this compound in peptide synthesis, offering detailed protocols, insights into experimental choices, and troubleshooting advice for researchers in drug discovery and development.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 185110-16-1 | |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O₂ | |
| Molecular Weight | 331.24 g/mol | |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). | Inferred from general piperazine derivative solubility. |
| Storage | Store in a cool, dry place, protected from light and moisture. | General chemical handling guidelines. |
Note on Solubility: While generally soluble in standard SPPS solvents, it is always best practice to perform a small-scale solubility test before committing to a large-scale synthesis. For solution-phase synthesis, solubility in solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) should also be assessed.
Core Methodologies: Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method for SPPS, and it is fully compatible with the incorporation of this compound. The general workflow involves the iterative deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis.
Protocol 1: Manual Boc-SPPS Incorporation of this compound
This protocol details the manual steps for a single coupling cycle. It is assumed that the synthesis is initiated from a pre-loaded amino acid resin (e.g., Boc-Gly-Merrifield resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 10% DIPEA in DMF
-
SPPS reaction vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin (1.0 g) in DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for another 30 minutes.
-
Boc Deprotection:
-
Drain the DMF.
-
Add the 50% TFA/DCM solution (10 mL) and agitate for 2 minutes (pre-wash).
-
Drain and add a fresh 10 mL of 50% TFA/DCM. Agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 x 10 mL), IPA (2 x 10 mL), and finally DMF (3 x 10 mL).
-
-
Neutralization:
-
Add the 10% DIPEA/DMF solution (10 mL) and agitate for 5 minutes. Repeat once.
-
Wash the resin with DMF (5 x 10 mL).
-
Perform a qualitative test (e.g., Kaiser test for primary amines, or Chloranil test if coupling to a secondary amine like proline) to confirm the presence of the free amine.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF (approx. 5 mL). Add DIPEA (6 equivalents) and allow the solution to pre-activate for 5 minutes. The solution may change color.
-
Coupling Reaction: Add the pre-activated solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature. Due to the potential steric hindrance of the 3-substituted piperazine, a longer coupling time of 2-4 hours is recommended.
-
Monitoring the Reaction: After the initial 2 hours, take a small sample of resin beads and perform a Kaiser test (or appropriate test). A negative result (colorless or yellow beads) indicates complete coupling.
-
Troubleshooting: If the test is positive, indicating incomplete coupling, you have two primary options:
-
Recouple: Drain the reaction mixture and repeat the coupling step with a freshly prepared activated solution.
-
Capping: If the coupling remains incomplete after a second attempt, it is advisable to permanently block the unreacted amines to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove all excess reagents and byproducts.
-
The resin is now ready for the next deprotection cycle to continue the peptide chain elongation.
Rationale for Reagent Choices in Difficult Couplings:
-
HATU/PyBOP: These are powerful uronium/phosphonium-based coupling reagents that form highly reactive activated esters, which are more effective than carbodiimides (like DCC or DIC) for sterically hindered building blocks. HATU is often preferred for its speed and efficiency.
-
DIPEA: A non-nucleophilic base used to activate the coupling reagent and neutralize the protonated amine on the resin. Its bulky nature prevents it from causing significant side reactions.
-
DMF/NMP: These polar aprotic solvents are excellent for swelling the polystyrene resin and solvating the growing peptide chain, which is crucial for preventing aggregation and ensuring efficient reaction kinetics.
Solution-Phase Peptide Synthesis
For the synthesis of shorter peptides or for fragment condensation, solution-phase synthesis remains a valuable technique.
Protocol 2: Solution-Phase Coupling of this compound
This protocol describes the coupling of the deprotected piperazine moiety to a Boc-protected amino acid.
Materials:
-
3-(3,4-dichlorophenyl)piperazine (deprotected starting material)
-
Boc-protected amino acid (e.g., Boc-Gly-OH)
-
Coupling Reagent: HATU or EDC/HOBt
-
Base: DIPEA
-
Solvents: Anhydrous DCM or DMF
-
Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected amino acid (1.0 equivalent) and 3-(3,4-dichlorophenyl)piperazine (1.1 equivalents) in anhydrous DCM.
-
Coupling:
-
Method A (HATU): Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Method B (EDC/HOBt): Add HOBt (1.2 equivalents) and then EDC·HCl (1.2 equivalents).
-
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired protected dipeptide.
Final Cleavage and Deprotection
The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of any side-chain protecting groups.
Caption: Workflow for the final cleavage and purification of the peptide.
Protocol 3: HF Cleavage
WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic acid. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger: Anisole (10% v/v)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add the scavenger (e.g., anisole).
-
HF Distillation: Cool the reaction vessel to -10 °C. Carefully distill anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification:
-
Extract the peptide with an appropriate solvent (e.g., dilute acetic acid).
-
Filter to remove the resin.
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and analytical HPLC.
-
Best Practices and Troubleshooting
| Challenge | Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the 3-phenyl group and the growing peptide chain. | - Use a more powerful coupling reagent (HATU, HCTU, COMU).- Increase the coupling time to 2-4 hours or overnight.- Perform a double coupling.- Use a higher concentration of reagents (within reasonable limits).- Consider microwave-assisted peptide synthesis to enhance reaction kinetics. |
| Aggregation | The growing peptide chain, especially if hydrophobic, can aggregate on the resin, blocking reactive sites. | - Switch to a more polar solvent like NMP.- Add chaotropic salts (e.g., LiCl) to the coupling reaction.- Incorporate isopeptides or pseudoprolines in the sequence if possible. |
| Racemization | Over-activation or prolonged exposure to basic conditions can lead to epimerization. | - Use additives like HOBt or OxymaPure, which are often incorporated into modern coupling reagents.- Avoid excessive pre-activation times.- Use the weakest base necessary for the reaction. |
Conclusion
This compound is a potent tool for introducing conformational constraints into peptides, offering a pathway to enhanced biological activity and improved pharmacokinetic properties. While its sterically hindered nature requires careful consideration of coupling conditions, the use of modern, high-efficiency coupling reagents and optimized protocols allows for its successful incorporation into peptide sequences. The methodologies outlined in this guide provide a robust framework for researchers to leverage this valuable building block in the pursuit of next-generation peptide therapeutics.
References
- Specific citations for the protocols are based on widely accepted practices in peptide synthesis and information from chemical suppliers and synthesis guides. For a deeper understanding of the principles, the following general resources are recommended: Solid-Phase Peptide Synthesis: A Practical Guide. Fernando Albericio and Steven A. Kates, eds. CRC Press. Chemical Approaches to the Synthesis of Peptides and Proteins. P. Lloyd-Williams, F. Albericio, and E. Giralt. CRC Press. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. ([Link])
The Strategic Application of 1-Boc-3-(3,4-dichlorophenyl)piperazine in Modern Medicinal Chemistry
Introduction: The Privileged 3,4-Dichlorophenylpiperazine Scaffold and the Role of its Boc-Protected Intermediate
In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," a structural motif frequently found in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide a handle for modulating basicity, polarity, and hydrogen bonding capacity, which in turn can significantly improve a compound's aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4] When appended with an aryl group, the resulting N-arylpiperazine moiety becomes a potent pharmacophore, particularly for targeting the central nervous system (CNS).[5][6]
The 3,4-dichlorophenylpiperazine core is of particular interest, serving as a crucial component in molecules designed to interact with key neurotransmitter systems.[7] This specific substitution pattern is found in compounds investigated for antidepressant, anxiolytic, and antipsychotic properties, largely due to their ability to modulate serotonin (5-HT) and dopamine (D) receptors.[7][8][9]
The synthetic utility and strategic importance of this core are fully realized through its Boc-protected intermediate, 1-Boc-3-(3,4-dichlorophenyl)piperazine . The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is instrumental, allowing for the selective functionalization of the second nitrogen atom. This control is paramount in multi-step syntheses, preventing the formation of undesired symmetrical byproducts and enabling the precise, directed construction of complex molecular architectures.[10] This guide provides an in-depth technical overview of the applications of this compound, complete with detailed experimental protocols for its use in the synthesis of advanced drug candidates.
Core Applications in Drug Discovery
The primary application of this compound is as a versatile starting material for the synthesis of a diverse range of bioactive molecules. The general workflow involves a two-stage process: deprotection of the Boc group followed by functionalization of the newly liberated secondary amine.
Caption: General synthetic workflow using the title compound.
This strategy allows for the introduction of various side chains and pharmacophoric elements at the N4 position, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
Targeting Serotonin and Dopamine Receptors in CNS Disorders
The 3,4-dichlorophenylpiperazine moiety is a well-established pharmacophore for ligands of serotonin and dopamine receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[8][9] The strategic derivatization of the 1-(3,4-dichlorophenyl)piperazine core, made accessible via its Boc-protected precursor, allows for the fine-tuning of receptor affinity and functional activity (agonist, antagonist, or partial agonist).
For instance, long-chain arylpiperazines are a versatile template for designing CNS drugs targeting 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors.[8] SAR studies have shown that modifications to the piperazine N4 position can dramatically alter the receptor binding profile. The ability to systematically introduce a variety of substituents through N-alkylation or N-arylation is therefore critical for lead optimization.
| Compound Class | Biological Target(s) | Therapeutic Indication | Reference |
| Arylpiperazine Derivatives | 5-HT1A, 5-HT2A, 5-HT7, D2, D3 Receptors | Depression, Anxiety, Psychosis | [8][10] |
| Piperidone Analogues | Neurokinin-2 Receptors | Neurological Disorders | [11] |
| N-Arylpiperazine Conjugates | Mycobacterial Species | Tuberculosis | [7] |
Caption: Table of biological targets and therapeutic areas for dichlorophenylpiperazine derivatives.
Development of Antimycobacterial Agents
Recent research has highlighted the potential of 3,4-dichlorophenylpiperazine derivatives as potent antimycobacterial agents. One study detailed the synthesis of hybrid molecules containing this moiety that exhibited significant activity against Mycobacterium tuberculosis.[7] Specifically, a compound featuring a 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy] side chain attached to the 4-(3,4-dichlorophenyl)piperazin-1-ium nitrogen showed a minimum inhibitory concentration (MIC) of less than 3.80 μM against the Mtb H37Ra strain.[7] The synthesis of such derivatives relies on the initial availability of the 1-(3,4-dichlorophenyl)piperazine core, for which the Boc-protected version is a key synthetic precursor for controlled derivatization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Boc Deprotection
Rationale: The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is a common and effective method, typically proceeding to completion at room temperature. The reaction is easily monitored by TLC or LC-MS. The workup involves removing the acid and solvent, followed by a basic wash to neutralize the resulting amine salt.[10]
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 eq.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases to neutralize the amine salt.
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(3,4-dichlorophenyl)piperazine.
Protocol 2: N-Alkylation via Reductive Amination
Rationale: Reductive amination is a robust method for forming C-N bonds and is often preferred over direct alkylation with alkyl halides as it avoids the potential for over-alkylation (quaternization). The reaction proceeds by forming an iminium ion between the piperazine nitrogen and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[12][13]
Materials:
-
1-(3,4-Dichlorophenyl)piperazine (from Protocol 1)
-
Aldehyde or Ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-(3,4-dichlorophenyl)piperazine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in anhydrous DCE or DCM.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide (or triflate). This method is highly versatile and tolerates a wide range of functional groups. The choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for achieving high yields.[6][14]
Materials:
-
1-(3,4-Dichlorophenyl)piperazine (from Protocol 1)
-
Aryl Halide (e.g., Aryl Bromide) (1.2 eq.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 eq.)
-
Anhydrous Toluene
-
Standard work-up and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add 1-(3,4-dichlorophenyl)piperazine (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated derivative.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its Boc-protecting group enables the controlled and selective synthesis of a wide range of N-substituted 3,4-dichlorophenylpiperazine derivatives. This scaffold is a key pharmacophore for modulating CNS targets, such as serotonin and dopamine receptors, and has shown promise in the development of novel antimycobacterial agents. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this versatile building block in the discovery of new therapeutic agents.
References
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (n.d.). MDPI. [Link]
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- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). Molecules, 27(21), 7291. [Link]
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Synthesis of D3 receptor ligands from dichlorophenylpiperazine
An Application Guide to the Synthesis and Evaluation of Dopamine D3 Receptor Ligands from 1-(2,3-Dichlorophenyl)piperazine
Abstract
The dopamine D3 receptor (D3R) is a G protein-coupled receptor predominantly expressed in the limbic regions of the brain, making it a critical therapeutic target for neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[1][2][3] A key challenge in D3R ligand development is achieving high selectivity over the structurally homologous D2 receptor to mitigate motor side effects associated with D2 antagonism.[4][5] The 1-(2,3-dichlorophenyl)piperazine moiety has emerged as a privileged scaffold, forming the core of numerous high-affinity and selective D3R ligands.[6][7][8][9] This guide provides an in-depth overview of the synthetic strategies, detailed experimental protocols, and pharmacological characterization methods for developing novel D3R ligands based on this essential pharmacophore.
The Dopamine D3 Receptor: A Therapeutic Overview
Dopamine receptors are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[5] D3 receptors, part of the D2-like family, primarily couple to Gαi/o proteins.[1] Upon activation by an agonist, this coupling initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and modulation of downstream effectors like protein kinase A (PKA) and ion channels.[2][10][11] This pathway is integral to regulating neuronal activity in brain circuits associated with cognition, emotion, and reward.[1][12] The therapeutic rationale for targeting D3R is to modulate this pathway to correct aberrant dopaminergic signaling implicated in disease states.[2][13]
Caption: D3R Gαi/o-coupled signaling cascade.
Core Synthetic Strategies
The general structure of these D3R ligands consists of three key components: the 1-(2,3-dichlorophenyl)piperazine head, a flexible or rigid linker of varying length, and a terminal aryl amide or related functional group.[6][14] The synthesis of these molecules typically involves the elaboration of the secondary amine on the piperazine ring. The following strategies are widely employed due to their reliability and versatility.
Strategy A: N-Alkylation and Amide Coupling
This robust, two-step approach is arguably the most common pathway. It involves first attaching the linker to the piperazine core via nucleophilic substitution, followed by coupling the terminal moiety.
-
N-Alkylation: 1-(2,3-Dichlorophenyl)piperazine acts as a nucleophile, displacing a leaving group (typically a halide) on an alkyl chain. The linker often contains a masked or protected functional group (e.g., a terminal amine protected as a phthalimide) to prevent side reactions. The choice of a weak base like K₂CO₃ or NaHCO₃ is crucial to deprotonate the piperazine nitrogen without promoting elimination side reactions on the alkyl halide linker.
-
Amide Coupling: Following deprotection of the linker's terminal amine, a standard amide coupling reaction is performed with a desired carboxylic acid. This step is critical for introducing diversity at the "tail" of the ligand, which significantly influences D3R affinity and selectivity. Reagents like EDC/HOBt or HATU are employed to activate the carboxylic acid for efficient coupling.
Strategy B: Reductive Amination
Reductive amination offers a convergent and highly efficient method for forming the piperazine-linker bond.[15][16][17] This one-pot reaction combines the piperazine with a linker containing a terminal aldehyde or ketone.
The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation as it is selective for iminium ions over aldehydes and is tolerant of mildly acidic conditions, which catalyze iminium formation.[15] This method avoids the need for pre-activating the linker with a leaving group.
Caption: General workflow for synthesizing D3R ligands.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a representative D3R ligand, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9-oxo-9H-fluorene-4-carboxamide, a potent D3R-selective compound.[6]
Protocol 1: Synthesis of Intermediate 1-(4-Aminobutyl)-4-(2,3-dichlorophenyl)piperazine
This protocol follows Strategy A, involving N-alkylation followed by deprotection.
Materials:
-
1-(2,3-Dichlorophenyl)piperazine
-
N-(4-Bromobutyl)phthalimide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Alkylation: a. To a solution of 1-(2,3-dichlorophenyl)piperazine (1.0 eq) in anhydrous acetonitrile, add N-(4-bromobutyl)phthalimide (1.1 eq) and anhydrous K₂CO₃ (2.5 eq). b. Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 16-24 hours. Monitor reaction progress by TLC or LC-MS. c. After completion, cool the reaction to room temperature and filter off the inorganic salts. d. Concentrate the filtrate under reduced pressure to yield the crude phthalimide-protected intermediate. This is often carried forward without further purification.
-
Phthalimide Deprotection: a. Dissolve the crude intermediate from the previous step in ethanol. b. Add hydrazine monohydrate (5.0 eq) to the solution. c. Heat the mixture to reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form. d. Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. e. Partition the residue between dichloromethane and water. Adjust the aqueous layer to pH > 10 with 1M NaOH. f. Separate the layers and extract the aqueous phase twice more with DCM. g. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine intermediate. h. Purify the product by flash column chromatography (silica gel, gradient elution with DCM/Methanol/NH₄OH) to afford the pure amine intermediate.
Protocol 2: Amide Coupling to Yield Final Ligand
This protocol completes the synthesis by forming the terminal amide bond.
Materials:
-
1-(4-Aminobutyl)-4-(2,3-dichlorophenyl)piperazine (from Protocol 1)
-
9-Oxo-9H-fluorene-4-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 9-oxo-9H-fluorene-4-carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 1-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine (1.0 eq) in anhydrous DMF, followed by DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the final ligand.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Pharmacological Characterization
Once synthesized and purified, novel ligands must be evaluated for their affinity and functional activity at D3 and D2 receptors to determine their potency and selectivity.
Radioligand Binding Assays
Competitive binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.[18][19] The assay measures the ability of a non-labeled test ligand to displace a specific, high-affinity radioligand from the receptor.
Protocol Snapshot: D3/D2 Receptor Binding Assay
-
Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing human D3 or D2L receptors.[14]
-
Radioligand: [³H]-Methylspiperone, a high-affinity D2-like receptor antagonist.[14][18]
-
Procedure:
-
Incubate receptor membranes with a fixed concentration of [³H]-methylspiperone and varying concentrations of the test compound.
-
Define non-specific binding using a high concentration of a non-labeled antagonist (e.g., haloperidol).
-
After incubation to equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.[20]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of test ligand that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]
-
Table 1: Example Binding Data for D3R Ligands
| Compound | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity Ratio | Reference |
| Cariprazine | 0.085 | 0.49 | ~6 | [21] |
| NGB 2904 | 2.0 | 112 | 56 | [22] |
| Compound 29 | 0.7 | 93.3 | 133 | [22] |
| Compound 51 | 1.4 | 89.6 | 64 | [6] |
Data compiled from published literature. Values are illustrative and may vary based on assay conditions.
Functional Assays
Functional assays are essential to determine whether a ligand acts as an antagonist (blocks receptor activity), agonist (mimics the endogenous ligand), or partial agonist (elicits a submaximal response).[23][24] Partial agonists are particularly interesting as they can act as functional stabilizers, activating receptors in a low-dopamine state and competing with dopamine in a high-dopamine state.[23][25][26]
-
[³⁵S]GTPγS Binding Assay: Measures G-protein activation upon receptor stimulation, distinguishing agonists from antagonists.
-
Bioluminescence Resonance Energy Transfer (BRET): A sensitive method to measure G-protein activation or β-arrestin recruitment in live cells.[14]
-
Mitogenesis Assay: In some cell lines, D3R activation by an agonist (like quinpirole) stimulates cell proliferation, which can be measured. Antagonists will block this effect.[22][27]
Conclusion
The 1-(2,3-dichlorophenyl)piperazine scaffold is a cornerstone in the rational design of selective dopamine D3 receptor ligands. By employing versatile synthetic strategies such as N-alkylation and reductive amination, researchers can efficiently generate diverse libraries of compounds. Rigorous purification and characterization, followed by comprehensive pharmacological evaluation using binding and functional assays, are critical for identifying lead candidates with optimal potency, selectivity, and a desired functional profile (antagonist vs. partial agonist). The protocols and methodologies outlined in this guide provide a solid framework for researchers and drug development professionals aiming to explore this important therapeutic target.
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- DABCO bond cleavage for the synthesis of piperazine deriv
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- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
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- Targeting the dopamine D3 receptor: an overview of drug design str
- Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents.PubMed.[Link]
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- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.[Link]
- Buchwald-Hartwig Amin
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Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Piperazine Derivatives in Pharmaceutical Development
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of piperazine derivatives. Piperazine and its substituted derivatives are fundamental structural motifs in a vast number of active pharmaceutical ingredients (APIs), including antihistamines and antipsychotics.[1][2] Accurate quantification is therefore critical for quality control, impurity profiling, and stability testing throughout the drug development lifecycle. This guide provides a comprehensive framework, explaining the causal relationships behind methodological choices, a step-by-step protocol adaptable for various derivatives, and a complete validation strategy according to International Council for Harmonisation (ICH) guidelines.[3]
Introduction: The Analytical Challenge of Piperazine Derivatives
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a weak base that imparts specific physicochemical properties to drug molecules.[4] From an analytical perspective, this structure presents a unique challenge. The parent piperazine molecule lacks a significant chromophore, rendering direct UV detection at standard wavelengths (210-400 nm) highly insensitive.[5] Consequently, analytical strategies must be thoughtfully chosen based on the specific derivative .
-
Strategy 1: Direct Detection for UV-Active Derivatives: Many pharmaceutically relevant piperazine derivatives are substituted with aromatic or other chromophore-containing groups (e.g., N-Boc-piperazine, Olanzapine, Cetirizine).[6][7] These molecules can be readily analyzed using a direct reverse-phase HPLC-UV method.
-
Strategy 2: Pre-Column Derivatization for Non-UV-Active Analytes: For quantifying piperazine as a starting material, impurity, or degradation product, a pre-column derivatization step is often necessary.[8] This involves reacting the analyte with a labeling agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a stable, highly UV-active product that can be detected with high sensitivity.[5][9]
This guide will detail a versatile reverse-phase HPLC method and provide protocols for both direct analysis and analysis following derivatization.
Methodological Principles: Rationale and Optimization
The development of a robust HPLC method hinges on the careful selection of chromatographic parameters. The choices below are grounded in the goal of achieving optimal separation, peak shape, and sensitivity for basic piperazine compounds.
Column Selection
A C18 (octadecyl silica) column is the most common starting point for reverse-phase chromatography due to its versatility.[2] However, the basic nature of the piperazine nitrogens can lead to undesirable secondary ionic interactions with acidic residual silanol groups on the silica surface, resulting in significant peak tailing.
Causality: To mitigate this, a modern, base-deactivated C18 or C8 column is strongly recommended. These columns have end-capping to shield the silanols, providing much more symmetric peaks for basic analytes. For certain derivatives, alternative selectivities, such as a Phenyl or Cyano (CN) stationary phase, may offer better resolution from related impurities.[1][10]
Mobile Phase Optimization
The mobile phase composition, particularly its pH, is the most critical factor for controlling the retention and peak shape of ionizable compounds like piperazine derivatives.
-
pH Control: Piperazine is a weak base.[4] Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 using trifluoroacetic acid or a phosphate buffer) ensures that the piperazine nitrogens are consistently protonated. This single ionic state prevents peak splitting and broadening, leading to sharp, reproducible peaks.
-
Organic Modifier: Acetonitrile is typically preferred over methanol as the organic modifier because its lower viscosity results in higher column efficiency and lower backpressure.
-
Additives: In cases of persistent peak tailing, adding a competing base like triethylamine (TEA) (0.1%) to the mobile phase can further mask residual silanol activity, improving peak symmetry.[10]
UV Detection Wavelength
The detection wavelength should be set at the absorbance maximum (λ-max) of the analyte to ensure maximum sensitivity. For novel derivatives, a photodiode array (PDA) detector is invaluable for determining the optimal wavelength from the UV spectrum. For known derivatives, established wavelengths can be used (e.g., many phenyl-substituted piperazines absorb around 220-230 nm).[7][11] When using a derivatizing agent like NBD-Cl, the wavelength is set to the λ-max of the resulting derivative, which is significantly higher (e.g., 340 nm), moving it away from potential interferences.[5][6]
Experimental Workflow and Protocols
The overall analytical workflow is depicted below, outlining the key stages from sample receipt to final data reporting.
Caption: General workflow for the analysis of piperazine derivatives.
Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector (e.g., Waters Alliance e2695 with a 2998 PDA detector).[5][12]
-
Column: Base-deactivated C18 column, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade acetonitrile (ACN) and water, Trifluoroacetic acid (TFA), Piperazine derivative standard, and NBD-Cl (if required).
Protocol A: Direct Analysis of UV-Active Derivatives
This protocol is suitable for derivatives possessing a native chromophore.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B).[12] Filter through a 0.45 µm filter and degas thoroughly.
-
Standard Solution Preparation:
-
Accurately weigh ~10 mg of the piperazine derivative reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and ACN to create a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Prepare the sample (e.g., API powder, crushed tablet) in the same diluent as the standard to achieve a theoretical final concentration within the calibration range (e.g., 25 µg/mL).
-
Sonicate for 15 minutes to ensure complete dissolution, then filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: Set to the λ-max of the analyte (e.g., 230 nm).
-
Gradient Program: A typical gradient might be:
-
0-15 min: 20% B to 80% B
-
15-17 min: 80% B to 20% B
-
17-25 min: Hold at 20% B (re-equilibration)
-
-
Protocol B: Analysis via Pre-column Derivatization (with NBD-Cl)
This protocol is for piperazine or derivatives lacking a chromophore.[5][8]
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[6] Filter and degas. Note: This is an isocratic method example; gradient methods can also be developed.
-
Standard Stock Preparation: Accurately weigh ~20 mg of piperazine standard into a 10 mL volumetric flask, dissolve, and dilute to volume with diluent (e.g., acetonitrile).
-
Derivatization Procedure:
-
To a vial, add an aliquot of the standard or sample solution.
-
Add an excess of NBD-Cl solution (prepared in acetonitrile).
-
Add a small amount of a base (e.g., sodium bicarbonate solution) to facilitate the reaction.
-
Vortex and heat the mixture (e.g., 60 °C for 30 minutes) to drive the reaction to completion.
-
Cool and dilute as necessary to bring the concentration into the linear range of the method.
-
-
Chromatographic Conditions:
Method Validation: A Self-Validating System
A method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] The following parameters must be assessed according to ICH Q2(R1) guidelines.[3][14]
Caption: Interrelationship of ICH validation parameters.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix). | Peak is spectrally pure (PDA); no co-elution with placebo or known impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.999 for 5-6 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | For API assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike recovery of the analyte into a placebo matrix. | Mean recovery of 98.0% to 102.0% at three concentration levels.[14] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). | Relative Standard Deviation (%RSD) ≤ 2.0%.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1; %RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±0.1 pH unit, ±5% in organic modifier). | System suitability parameters remain within limits; %RSD of results < 2.0%. |
Troubleshooting Common Issues
Even robust methods can encounter problems. The table below outlines common issues and their solutions.
Table 2: HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | Secondary interactions with column silanols; Column overload; Mismatched sample solvent strength. | Use a base-deactivated column; Add a competing base (e.g., TEA) to the mobile phase[10]; Reduce sample concentration; Ensure sample solvent is weaker than or matches the mobile phase. |
| Baseline Drift/Noise | Insufficient column equilibration; Mobile phase not degassed; Contaminated mobile phase or column; Detector lamp failing. | Allow sufficient equilibration time[15]; Degas mobile phase thoroughly; Prepare fresh mobile phase and flush the system[16]; Replace detector lamp. |
| Inconsistent Retention Times | Leak in the system; Fluctuating column temperature; Mobile phase composition changing; Column degradation. | Check fittings for leaks; Use a column thermostat[17]; Prepare fresh mobile phase; Replace the column. |
| Poor Resolution | Inappropriate mobile phase strength or pH; Wrong column selectivity. | Optimize the mobile phase composition (gradient slope, pH)[10]; Test a column with a different stationary phase (e.g., Phenyl, CN). |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantitative analysis of piperazine derivatives. By understanding the underlying chemical principles—particularly the need for pH control for basic analytes and the option of derivatization for non-chromophoric compounds—researchers can adapt and validate this method for a wide array of pharmaceutical applications. Adherence to the described protocols and a thorough validation strategy based on ICH guidelines will ensure the generation of accurate, precise, and trustworthy data, which is paramount for success in the regulated environment of drug development.
References
- Journal of Chemical and Pharmaceutical Research, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Journal of Chemical and Pharmaceutical Research, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- ACS Omega, Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. [Link]
- United Nations Office on Drugs and Crime, Recommended methods for the Identification and Analysis of Piperazines in Seized M
- ResearchGate, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- NTU Journal of Pure Sciences, A Review on Analytical Methods for Piperazine Determin
- Taylor & Francis Online, Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatiz
- ResearchGate, Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
- ResearchGate, HPLC-UV/DAD chromatograms of piperazine deriv
- ResearchGate, ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE. [Link]
- World Journal of Pharmacy and Pharmaceutical Sciences, Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chrom
- ResearchGate, UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. [Link]
- Medikamenter Quality Services, Common Issues in HPLC Analysis. [Link]
- Zenodo, METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
- Acta Scientific, New Method Development by HPLC and Valid
- International Journal of Pharmaceutical Research and Applications, An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- ResearchGate, Why am I getting inconsistent results through HPLC?. [Link]
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- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 15. medikamenterqs.com [medikamenterqs.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Purification of 1-Boc-3-(3,4-dichlorophenyl)piperazine via Modified Normal-Phase Column Chromatography
Abstract
1-Boc-3-(3,4-dichlorophenyl)piperazine is a key heterocyclic intermediate in medicinal chemistry and drug development, frequently appearing in the synthesis of pharmacologically active agents.[1][2] The presence of a basic secondary amine within the piperazine ring, even when partially deactivated by the adjacent Boc-protected amine, presents a significant challenge for purification using standard silica gel chromatography. This note details a systematic and reliable protocol for the purification of this compound, addressing the common issue of peak tailing by employing a modified mobile phase. We provide a comprehensive guide, from initial method development using Thin-Layer Chromatography (TLC) to a step-by-step column chromatography procedure, ensuring high purity and recovery for researchers and drug development professionals.
Introduction: The Chromatographic Challenge of N-Boc Piperazines
The purification of amine-containing compounds by silica gel chromatography is notoriously difficult.[3] The stationary phase, silica gel, has weakly acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom in the piperazine moiety of the target compound can form strong acid-base interactions with these silanol groups.[3] This interaction leads to several undesirable outcomes:
-
Peak Tailing/Streaking: The compound does not move smoothly through the column, resulting in broad, asymmetric peaks and poor separation from impurities.[4][5]
-
Irreversible Adsorption: A portion of the product can bind permanently to the silica, leading to significant yield loss.[3]
-
On-Column Degradation: The acidic nature of the silica can potentially degrade sensitive molecules.
The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom reduces the basicity of the molecule; however, the secondary amine at the N-4 position remains sufficiently basic to cause the issues described above. To overcome this, our protocol incorporates a small amount of a competing base, triethylamine (Et₃N), into the mobile phase. The triethylamine effectively neutralizes the acidic silanol sites, allowing the target compound to elute symmetrically and improving both resolution and recovery.[3][4]
Compound Profile
| Property | Value | Reference |
| Full Name | tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate | [6] |
| CAS Number | 185110-16-1 | [6][7] |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O₂ | [6] |
| Molecular Weight | 331.24 g/mol | [6] |
| Structure | ![]() | |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Hexanes); low water solubility. | [8] |
Foundational Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using TLC.[4] TLC is a rapid and material-sparing technique to determine the ideal mobile phase composition for separating the target compound from impurities. The goal is to achieve a retention factor (Rƒ) of 0.2-0.4 for the desired product, which generally translates to effective separation on a column.
Protocol: TLC Method Development
-
Prepare Eluent Systems: Create a series of mobile phases with varying polarities. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc).
-
Example Test Systems: 10% EtOAc in Hexanes, 20% EtOAc in Hexanes, 30% EtOAc in Hexanes.
-
-
Add Base Modifier: To each prepared eluent, add 0.5-1% triethylamine (Et₃N) by volume. This is critical to prevent streaking.[4]
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain such as potassium permanganate or ninhydrin.[4]
-
Analyze and Optimize: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will show good separation between the product spot (target Rƒ ≈ 0.3) and any impurities. Adjust the eluent polarity as needed—increase EtOAc percentage to lower Rƒ values, and decrease it to raise them.
Detailed Protocol: Preparative Column Chromatography
This protocol assumes a suitable solvent system has been identified via TLC. For this example, we will use a hypothetical optimized mobile phase.
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexanes (or Heptane), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Triethylamine (Et₃N), reagent grade
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass column for flash chromatography
-
Fraction collection tubes
-
TLC plates, chamber, and visualization tools
-
Rotary evaporator
Workflow Overview
Sources
- 1. preprints.org [preprints.org]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. biotage.com [biotage.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. reddit.com [reddit.com]
- 6. This compound CAS#: 185110-16-1 [amp.chemicalbook.com]
- 7. This compound | 185110-16-1 [chemicalbook.com]
- 8. 1-Boc-3-(2,3-Dichlorophenyl)Piperazine | Product Details, Uses, Safety Data & Supplier Info – Reliable Chinese Manufacturer [chemheterocycles.com]
Use of 1-Boc-3-(3,4-dichlorophenyl)piperazine as a chemical intermediate
An In-Depth Guide to the Application of 1-Boc-3-(3,4-dichlorophenyl)piperazine as a Chemical Intermediate
Introduction: The Strategic Importance of a Privileged Scaffold
This compound (CAS No. 185110-16-1) is a highly valuable chemical intermediate in modern medicinal chemistry and drug development.[1][2] Its structure combines two key features that make it a cornerstone for the synthesis of a diverse range of pharmacologically active compounds: the dichlorophenylpiperazine moiety and a strategically placed tert-butyloxycarbonyl (Boc) protecting group. The piperazine ring is a "privileged scaffold," appearing frequently in approved drugs, particularly those targeting the central nervous system (CNS).[3][4] The dichlorophenyl substitution pattern is a known pharmacophore in many CNS-active agents, modulating properties like receptor affinity and metabolic stability.[5][6]
The Boc group serves a critical role by deactivating the N1 nitrogen, thereby enabling selective functionalization of the unprotected N4 nitrogen. This allows chemists to introduce a wide array of substituents with precision, building molecular complexity in a controlled, stepwise manner. This guide provides a comprehensive overview of the properties, applications, and detailed protocols for utilizing this versatile intermediate.
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference |
| CAS Number | 185110-16-1 | [1][2][7] |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O₂ | [1][7] |
| Molecular Weight | 331.24 g/mol | [1][7] |
| Boiling Point | 420.6 ± 45.0 °C (Predicted) | [7] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [7] |
| Synonyms | tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate | [1] |
Core Synthetic Applications: A Gateway to Molecular Diversity
The primary utility of this compound stems from the nucleophilicity of the secondary amine at the N4 position. This site serves as a handle for introducing molecular diversity through several key classes of reactions. The subsequent removal of the Boc group can then unmask the N1 amine for further modification or to yield the final target compound.
Caption: A step-by-step workflow for a standard Boc deprotection protocol.
Experimental Protocols
The following protocols are provided as detailed, field-proven methodologies. Researchers should always conduct their own risk assessment before beginning any chemical synthesis.
Protocol 1: Standard N-Boc Deprotection using TFA
-
Rationale: This protocol uses a strong acid, TFA, to cleave the acid-labile Boc group. The subsequent basic workup neutralizes the resulting ammonium salt to yield the free amine, which is crucial for purification by standard silica gel chromatography or for use in subsequent reactions. [8]
-
Materials:
-
N-Boc protected piperazine derivative (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected piperazine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq, often used as a 25-50% solution in DCM) to the stirred solution. [9][10] 4. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and water. Carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8) to neutralize the acid and deprotonate the piperazinium salt.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected piperazine free base.
-
Purify the product by silica gel column chromatography if necessary.
-
Protocol 2: N-Acylation with an Acyl Chloride
-
Rationale: This protocol describes the formation of an amide bond using a reactive acyl chloride. A tertiary amine base, such as triethylamine (TEA) or DIPEA, is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. [11]
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid chloride and the amine salt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Buchwald-Hartwig N-Arylation
-
Rationale: This advanced protocol facilitates the coupling of the piperazine with an aryl halide. It requires an inert atmosphere to protect the palladium catalyst from oxidation. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and achieving high yields, especially with sterically hindered substrates. [12]A strong, non-nucleophilic base is used to deprotonate the amine in the catalytic cycle.
-
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., Aryl bromide, 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or SPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
Inert Setup: Add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar. This step should be performed in a glovebox or under a strong counterflow of inert gas.
-
Evacuate and backfill the flask with inert gas (e.g., argon) three times.
-
Add the this compound (1.0 eq) and the aryl halide (1.2 eq).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts. [12] 8. Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sources
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- 2. alchempharmtech.com [alchempharmtech.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 185110-16-1 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Piperazines via Reductive Amination
Introduction: The Central Role of the Piperazine Scaffold and the Power of Reductive Amination
The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles, including aqueous solubility and bioavailability.[2] Reductive amination stands out as one of the most robust and versatile synthetic strategies for accessing and diversifying the piperazine chemical space.[3][4] This powerful reaction allows for the formation of carbon-nitrogen bonds in a controlled manner, offering a significant advantage over direct alkylation methods which are often difficult to control.[5]
This comprehensive guide provides an in-depth exploration of reductive amination protocols for both the de novo synthesis of the piperazine ring and the functionalization of pre-existing piperazine scaffolds. We will delve into the underlying mechanisms, provide detailed, field-proven protocols, and offer insights into experimental choices to empower researchers in drug discovery and development.
Pillar 1: The Expertise Behind the Choice - Understanding the Mechanism
Reductive amination is a sequential process, often conducted in a single pot, that encompasses two key steps: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[6]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on a carbonyl compound (an aldehyde or ketone). This is followed by a dehydration step to yield an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is frequently catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[6][7]
-
Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to form the new C-N bond of the target amine.[5] The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine/iminium ion.[8]
Visualizing the General Mechanism
The following diagram illustrates the fundamental pathway of reductive amination for the N-alkylation of a piperazine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Boc-Piperazine Coupling Reactions
Welcome to the technical support center for N-Boc-piperazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and enhance the efficiency and success of your amide coupling reactions involving N-Boc-piperazine.
Introduction
N-Boc-piperazine is a cornerstone building block in medicinal chemistry, prized for its role in introducing the piperazine moiety, a common pharmacophore in numerous approved drugs. The selective acylation of its free secondary amine is a critical transformation. However, researchers often encounter challenges such as low yields, difficult purifications, and undesirable side reactions.[1] This guide provides a systematic approach to diagnosing and solving these issues, grounded in mechanistic principles and field-proven protocols.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your N-Boc-piperazine coupling experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My LC-MS analysis shows mostly unreacted starting materials. What are the likely causes and how can I improve my yield?
Answer: Low conversion is a frequent issue that can often be traced back to several key factors related to reagent choice and reaction conditions.
Possible Causes & Recommended Solutions:
| Probable Cause | Scientific Rationale | Recommended Action |
| Inefficient Coupling Reagent | The carboxylic acid may be sterically hindered or electronically deactivated, rendering standard coupling reagents like EDC/HOBt insufficient to achieve full conversion.[1] More potent activating agents are required to form the active ester intermediate at a reasonable rate. | Switch to a more powerful uronium/aminium salt (e.g., HATU , HBTU ) or a phosphonium salt (e.g., PyBOP ). These reagents are known to be more effective for challenging substrates, leading to faster reactions and higher yields.[1] |
| Deactivated Coupling Reagent | Many coupling reagents, particularly carbodiimides and uronium salts, are sensitive to moisture.[1] Hydrolysis deactivates the reagent, preventing the activation of the carboxylic acid. | Ensure all coupling reagents are fresh and have been stored under anhydrous conditions (e.g., in a desiccator or under inert gas).[1] Handle reagents quickly in an inert atmosphere (N₂ or Ar) to minimize exposure to ambient moisture. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete consumption of the limiting reagent. A slight excess of the coupling reagent and the amine (N-Boc-piperazine) is often beneficial. | Typically, use 1.0 equivalent of the carboxylic acid with 1.1-1.2 equivalents of N-Boc-piperazine and 1.1-1.2 equivalents of the coupling reagent. The base is usually added in greater excess (2.0-3.0 equivalents).[1] |
| Suboptimal Reaction Temperature | While many couplings are run at 0 °C to room temperature to minimize side reactions, some less reactive substrates may require thermal energy to overcome the activation barrier.[1] | If the reaction is sluggish at room temperature (as monitored by TLC or LC-MS), consider gently heating the reaction to 40-50 °C. Monitor closely for the appearance of degradation products. |
| Poor Solubility of Reactants | If one of the reactants is not fully dissolved, the reaction becomes heterogeneous, leading to slow and incomplete conversion. | Ensure all starting materials are fully soluble in the chosen solvent (e.g., DMF, DCM, MeCN).[1] If solubility is an issue, consider switching to a more suitable solvent or using a co-solvent system. |
Issue 2: Presence of Significant Side Products
Question: My reaction mixture is complex, with multiple spots on the TLC plate and several peaks in the LC-MS. What are these impurities and how can I prevent their formation?
Answer: The formation of side products is a clear indicator that reaction conditions need optimization. The nature of the impurity provides clues to the underlying problem.
Common Side Reactions & Prevention Strategies:
| Side Product/Reaction | Mechanism and Cause | Prevention Strategy |
| N-acylurea | With carbodiimide reagents (EDC, DCC), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[2][3] This pathway competes with the desired reaction with the amine. | Add 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt, 6-Cl-HOBt).[1][2][4] HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement but still reactive towards the amine.[2] |
| Epimerization of Chiral Centers | If the carboxylic acid has a stereocenter at the α-position (e.g., an amino acid), the activation process can facilitate deprotonation and reprotonation, leading to racemization.[1][5] | 1. Use Additives: Employ HOBt or, more effectively, HOAt, which are known to suppress racemization.[1][6] 2. Choose the Right Reagent: Use coupling reagents known for low racemization rates, such as HATU or COMU .[1] 3. Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below).[1] 4. Minimize Pre-activation Time: Add N-Boc-piperazine to the reaction shortly after the carboxylic acid and coupling reagent are mixed.[1] |
| Guanidinylation of Amine | Uronium/aminium reagents like HATU and HBTU can react directly with the amine (N-Boc-piperazine) to form a guanidinium byproduct, especially if the carboxylic acid activation is slow or if the coupling reagent is in large excess.[1][4] | 1. Control Stoichiometry: Avoid using a large excess of the uronium reagent. 2. Use Phosphonium Reagents: Switch to a phosphonium-based reagent like PyBOP , which does not have this side reaction pathway.[1] |
| Diacylated Piperazine | Although the Boc group protects one nitrogen, if deprotection occurs in situ under harsh conditions (which is unlikely in standard couplings but possible with acidic substrates), the second nitrogen can be acylated. This is more common when using unprotected piperazine. | Ensure the Boc group remains intact throughout the reaction. Use a protected piperazine like N-Boc-piperazine to ensure mono-acylation.[7] |
Issue 3: Difficulty in Product Purification
Question: I've managed to form my product, but I'm struggling to isolate it from the reaction byproducts. What are the best purification strategies?
Answer: Purification can be challenging due to byproducts from the coupling reagents and excess starting materials. A systematic workup and purification strategy is essential.[1]
Recommended Purification Workflow:
-
Aqueous Workup: This is the first and often most effective step to remove the bulk of impurities.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash sequentially with a weak acid (e.g., 5% citric acid or 1N HCl) to remove the organic base (like DIPEA) and any unreacted N-Boc-piperazine.[1]
-
Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and additives like HOBt.[1]
-
Finish with a brine wash to remove residual water.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.[1] Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, DCM/Ether).
-
Silica Gel Column Chromatography: This is the most common method for purifying products from coupling reactions.[1]
-
Solvent System (Eluent): The choice of eluent depends on the polarity of your product. A typical starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate).
-
Monitoring: Use TLC to determine the appropriate solvent system and to track the separation during chromatography.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I choose for my reaction?
A1: The choice is critical and depends on your substrate's complexity, sensitivity to racemization, and budget.
-
For routine, non-hindered couplings: EDC/HOBt is a cost-effective and reliable choice.[1]
-
For challenging (sterically hindered or electron-poor) substrates: HATU , HBTU , or PyBOP are more powerful and generally give better results.[1]
-
For chiral carboxylic acids where racemization is a concern: HATU or COMU in combination with an additive like HOAt at low temperatures are highly recommended.[1]
Q2: What is the role of the base, and which one is best?
A2: A non-nucleophilic organic base is required to neutralize the acidic byproduct formed during the reaction and to ensure the amine nucleophile is in its free base form.[1]
-
Diisopropylethylamine (DIPEA) is the most commonly used base. Its steric bulk minimizes potential side reactions like nucleophilic attack on the activated acid.[1]
-
N-methylmorpholine (NMM) is another common choice and is slightly less hindered than DIPEA.[1]
-
Typically, 2-3 equivalents of the base are used.
Q3: What are the best solvents for N-Boc-piperazine coupling reactions?
A3: The ideal solvent should fully dissolve all reactants and be inert to the reaction conditions.
-
Dimethylformamide (DMF) is a common choice due to its excellent solvating power.[1] Ensure you use anhydrous DMF.
-
Dichloromethane (DCM) is another popular choice, especially for reactions run at or below room temperature.[1]
-
Acetonitrile (MeCN) can also be used and is sometimes preferred to avoid potential side reactions with DMF.[1]
Q4: How should I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods.
-
TLC: Allows for rapid, qualitative assessment of the consumption of starting materials and the formation of the product.
-
LC-MS: Provides more definitive information, confirming the mass of the desired product and helping to identify any major side products.[8] It is the preferred method for reaction monitoring.[1][8]
Q5: What is the general mechanism for carbodiimide-mediated coupling?
A5: The reaction proceeds through a key intermediate.
-
Activation: The carboxylic acid attacks the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[2][3]
-
Nucleophilic Attack: This intermediate can then be attacked by the amine (N-Boc-piperazine) to form the desired amide bond and a urea byproduct.[2]
-
Role of HOBt: As mentioned in the troubleshooting section, HOBt can intercept the O-acylisourea to form an HOBt-ester, which then reacts with the amine. This pathway is often more efficient and minimizes side reactions.[2][9]
Part 3: Protocols and Visualizations
Standard Experimental Protocol: EDC/HOBt Coupling
This protocol is suitable for straightforward amide bond formation.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.).
-
Dissolution: Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add EDC·HCl (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of N-Boc-piperazine (1.1 eq.) and DIPEA (2.5 eq.) to the reaction mixture, typically at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the limiting starting material is consumed.[1]
-
Work-up & Purification: Follow the aqueous workup and purification strategy described in the troubleshooting section.
Optimized Protocol for Challenging Substrates: HATU Coupling
This protocol is recommended for sterically hindered substrates or when faster reaction times are desired.
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and N-Boc-piperazine (1.1 eq.).[1]
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0-3.0 eq.).[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[1]
Visualizations
Caption: A decision tree for troubleshooting common coupling issues.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing N-Boc-Piperazine Coupling Reaction Efficiency. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol. BenchChem.
- BenchChem Technical Support Team. (2025).
- Stead, D., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Campos, K. R., et al. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- BenchChem Technical Support Team. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
- BenchChem Technical Support Team. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.
- Aapptec Peptides. Coupling Reagents. Aapptec.
- Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. BenchChem.
- Barker, G., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- Gennari, C., et al. (2000). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry.
- Ambeed. N-Boc-piperazine. Ambeed.com.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Covalent Coupling of N-Boc-piperazine-C3-COOH to Target Proteins. BenchChem.
- Hu, B. (2024).
- CN108033931B - Synthesis method of N-Boc piperazine. (2018).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Wikipedia. Carbodiimide. Wikipedia.
- Yilmaz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Al-Warhi, T., et al. (2012). Mechanism of peptide bond formation through carbodiimide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 1-Boc-3-(3,4-dichlorophenyl)piperazine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Boc-3-(3,4-dichlorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Boc-protection reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to enhance your synthetic success.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutically active compounds. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the piperazine nitrogen is fundamental for selective functionalization in subsequent synthetic steps. However, achieving a high yield can be challenging due to factors such as the nucleophilicity of the amine, steric hindrance, and competing side reactions. This guide will address these issues in a practical, question-and-answer format to directly resolve common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is showing a very low yield of this compound, or in some cases, no product formation at all. What are the likely causes and how can I improve the outcome?
Answer: Low to no yield is a common frustration in Boc protection reactions and can often be traced back to several key factors.[1] A systematic approach to troubleshooting is essential.
-
Insufficient Reagent Stoichiometry: Ensure that you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents, to drive the reaction to completion.[2]
-
Inadequate Base: The choice and amount of base are critical. A base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to deprotonate the amine, increasing its nucleophilicity.[2] Using 1.2 to 2.0 equivalents of the base is a good starting point.[2] For weakly nucleophilic amines, a stronger base might be necessary.[1]
-
Low Reaction Temperature: While many Boc protections proceed at room temperature, sluggish reactions can benefit from moderate heating (e.g., 40-55°C) to increase the reaction rate.[1][3]
-
Poor Solvent Choice: The solvent can significantly impact reaction kinetics. While dichloromethane (DCM) and tetrahydrofuran (THF) are common, for less reactive amines, polar aprotic solvents like acetonitrile or even alcoholic solvents like methanol can enhance the reaction rate.[1][4]
-
Poor Quality Starting Material: Verify the purity of your 3-(3,4-dichlorophenyl)piperazine starting material. Impurities can interfere with the reaction.
Issue 2: Formation of Side Products
Question: My TLC and LC-MS analysis show the presence of significant side products alongside my desired product. What are these impurities and how can I minimize their formation?
Answer: The formation of side products is a frequent challenge. Identifying the nature of these byproducts is the first step toward mitigating them.
-
Di-Boc Protected Product: The formation of a 1,4-di-Boc-piperazine derivative can occur, especially with a large excess of (Boc)₂O and a strong base.[1] To minimize this, use a controlled amount of (Boc)₂O (around 1.1 equivalents).
-
Unreacted Starting Material: If you observe a significant amount of unreacted 3-(3,4-dichlorophenyl)piperazine, it points to an incomplete reaction. Refer to the troubleshooting steps for low yield.
-
Urea Formation: In some cases, isocyanate impurities in the starting materials or formed during the reaction can lead to urea byproducts. Ensure high-purity reagents.
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of this compound after the reaction work-up. What purification strategies are most effective?
Answer: Effective purification is key to obtaining your target compound with high purity.
-
Aqueous Work-up: A standard aqueous work-up is often sufficient. After the reaction, quenching with water or a mild acid (like 0.5M HCl) can help remove the base and its salt.[5] Be cautious with acidic washes, as prolonged exposure to strong acids can lead to premature deprotection of the Boc group.[5] A final wash with saturated sodium bicarbonate solution will neutralize any residual acid.[5]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: If the crude product is still impure, flash column chromatography on silica gel is the most common and effective purification method. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of the precursor and the final Boc-protected product.
Protocol 1: Synthesis of 3-(3,4-Dichlorophenyl)piperazine
This precursor can be synthesized via the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[6]
Materials:
-
3,4-Dichloroaniline (1.0 eq)
-
bis(2-chloroethyl)amine hydrochloride (1.0 eq)
-
Potassium carbonate (1.45 eq)
-
n-Butanol
Procedure:
-
Combine 3,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate in n-butanol.
-
Heat the mixture to reflux and stir for the appropriate time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by trituration with petroleum ether or by column chromatography to yield 3-(3,4-dichlorophenyl)piperazine.[6]
Protocol 2: Synthesis of this compound
This protocol outlines a general procedure for the Boc protection of the synthesized piperazine derivative.
Materials:
-
3-(3,4-Dichlorophenyl)piperazine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-(3,4-dichlorophenyl)piperazine in the chosen solvent (DCM or THF).
-
Add triethylamine to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the stirring mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40-50°C.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Perform an aqueous work-up as described in the purification section.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of Boc protection reactions, providing a quick reference for optimization.
| Parameter | Condition A | Condition B | Expected Outcome | Reference |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | MeCN may improve yield for less reactive amines. | [1] |
| Base | Triethylamine (TEA) | 4-DMAP (catalytic) | DMAP can significantly increase the reaction rate. | [1][7] |
| Temperature | Room Temperature | 50°C | Increased temperature can accelerate the reaction. | [1] |
| (Boc)₂O (eq.) | 1.1 eq | 2.0 eq | Higher equivalents may lead to di-Boc formation. | [1] |
Visualizations
Diagram 1: Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the Boc protection of 3-(3,4-dichlorophenyl)piperazine.
Diagram 2: Troubleshooting Logic
This diagram provides a logical decision-making tree for troubleshooting low yield.
Caption: Troubleshooting workflow for low yield in Boc protection reactions.
References
- Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
- BOC Protection and Deprotection. J&K Scientific LLC. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- Is the protecting group boc of the amino group stable at 37°C?
- Synthesis of 1-(3,4-Dichlorophenyl)piperazine. PrepChem.com. [Link]
- Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Removal of Boc protecting group as workup? r/chemistry - Reddit. [Link]
- CN108033931B - Synthesis method of N-Boc piperazine.
- Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]
Sources
Technical Support Center: Purification of Crude 1-Boc-3-(3,4-dichlorophenyl)piperazine
Welcome to the technical support center for the purification of 1-Boc-3-(3,4-dichlorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this crucial synthetic intermediate. The following sections offer practical, field-proven insights to help you navigate common challenges and achieve high purity for your downstream applications.
I. Troubleshooting Guide: Addressing Specific Purification Issues
This section addresses common problems encountered during the purification of crude this compound. Each issue is presented in a question-and-answer format, providing causal explanations and step-by-step protocols for resolution.
Question 1: My TLC analysis of the crude product shows multiple spots close to the product spot. What are these impurities and how can I remove them?
Answer:
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate near the product spot typically indicates the presence of structurally related impurities. For this compound, these are often diastereomers, unreacted starting materials, or by-products from side reactions.
Common Impurities:
-
Diastereomers: If a chiral center is introduced during the synthesis, you will likely have a mixture of diastereomers which can be difficult to separate.
-
Unreacted 1-(3,4-Dichlorophenyl)piperazine: Incomplete reaction of the starting material is a common issue.
-
1,4-di-Boc-piperazine: Over-protection of the piperazine ring can lead to this common by-product.[1]
-
Ring-fragmentation products: Under certain reaction conditions, particularly in lithiation reactions, the piperazine ring can undergo fragmentation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple TLC spots.
Detailed Protocol: Optimized Flash Column Chromatography
Flash column chromatography is a primary method for purifying the crude product.[2] The key to successful separation is the choice of the mobile phase.
| Solvent System (v/v) | Typical Application | Notes |
| Hexane:Ethyl Acetate (9:1 to 7:3) | General purpose, good for separating less polar impurities. | Start with a lower polarity and gradually increase the ethyl acetate concentration. |
| Dichloromethane:Methanol (99:1 to 95:5) | Effective for more polar by-products. | Use with caution due to the volatility and toxicity of dichloromethane. |
| Toluene:Acetone (9:1 to 8:2) | An alternative non-halogenated solvent system. | May provide different selectivity compared to hexane/ethyl acetate. |
Step-by-Step Protocol:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude product) and concentrate under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. Monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the product and then any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Question 2: I'm struggling to separate the diastereomers of my product. What are the best strategies?
Answer:
Separating diastereomers can be challenging due to their similar physical properties. If standard column chromatography is ineffective, more specialized techniques are required.
Strategies for Diastereomer Separation:
-
Chiral Column Chromatography (HPLC): This is the most effective method for separating enantiomers and can also be highly effective for diastereomers.[3][]
-
Recrystallization: Sometimes, one diastereomer will preferentially crystallize from a specific solvent system, leaving the other in the mother liquor.[5] This is often an iterative process.
-
Chemical Derivatization: Reacting the diastereomeric mixture with a chiral resolving agent can form new diastereomers that may be easier to separate by standard chromatography or recrystallization.[6]
Detailed Protocol: Recrystallization
-
Solvent Screening: Test the solubility of the crude product in a variety of solvents at room temperature and at their boiling points. Ideal solvents are those in which the product has low solubility at room temperature but high solubility at elevated temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, and mixtures of hexanes and ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., chiral HPLC or NMR with a chiral shift reagent) to determine the diastereomeric ratio.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions about the purification of this compound.
What are the most common impurities in crude this compound?
The most common impurities arise from the starting materials and side reactions during the synthesis. These can include:
-
1-(3,4-Dichlorophenyl)piperazine: The unreacted starting amine.
-
Di-tert-butyl dicarbonate (Boc₂O) and its by-products: Residual protecting group reagent.
-
1,4-bis-Boc-piperazine: A common by-product if an excess of Boc₂O is used or if the reaction conditions are not carefully controlled.[1]
-
Solvents and reagents: Residual solvents from the reaction and workup.
What is the recommended TLC system for monitoring the purification?
A standard and effective TLC system for monitoring the purification of this compound is:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate, typically in a ratio of 8:2 or 7:3 (v/v).
-
Visualization: The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent such as potassium permanganate or anisaldehyde stain.[7][8]
How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to confirm the purity and identity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A chiral HPLC method can be used to determine the diastereomeric excess if applicable.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
What is the best way to remove residual solvents from the purified product?
Residual solvents can be removed by drying the product under high vacuum. If the product is a solid, gentle heating (e.g., 40-50 °C) under vacuum can help to remove more stubborn solvents. For oily products, co-evaporation with a more volatile solvent like dichloromethane or diethyl ether can be effective.
Can I use an alternative to silica gel for column chromatography?
Yes, other stationary phases can be used depending on the nature of the impurities. Alumina (basic or neutral) can be a good alternative to silica gel, especially if the product is sensitive to acidic conditions. Reversed-phase silica (C18) can also be used with polar mobile phases (e.g., water/acetonitrile or water/methanol) for the separation of more polar compounds.
III. Visualization of the General Purification Workflow
Caption: General workflow for the purification of this compound.
IV. References
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
ProfoundBio. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]
-
LCGC. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Roh, J., Vacek, J., & Klimešová, V. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2189.
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines. Retrieved from
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Parlichem. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. Retrieved from
-
Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from
-
Pyka, A., & Budzisz, M. (2019). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2019, 1-2.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate. Retrieved from
-
Ciesla, L. (2018). TLC in the Analysis of Plant Material. TLC of Natural Products, 10.
-
European Patent Office. (n.d.). PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES - EP 3419974 B1. Retrieved from [Link]
-
Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds. Retrieved from
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
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- 8. epfl.ch [epfl.ch]
Technical Support Center: Improving Regioselectivity in Piperazine C-H Functionalization
Welcome to the technical support center for piperazine C-H functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing substituents onto the piperazine core with precision. The piperazine scaffold is a cornerstone in medicinal chemistry, yet achieving predictable regioselectivity during C-H functionalization remains a significant challenge.[1][2][3] The presence of two nitrogen atoms can lead to complex reactivity, often resulting in mixtures of isomers or undesired side reactions.[1][4]
This resource consolidates field-proven insights and troubleshooting strategies to help you overcome common hurdles and enhance the regioselectivity of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding regioselectivity in piperazine C-H functionalization.
Q1: My reaction is producing a mixture of C2 and C3 isomers. What is the primary factor controlling regioselectivity?
A1: The primary factor is typically the electronic environment of the two nitrogen atoms within the piperazine ring. In many photoredox-catalyzed reactions, for instance, functionalization occurs at the α-carbon adjacent to the more electron-rich nitrogen.[5][6][7] This nitrogen is more easily oxidized to form a nitrogen-centered radical cation, which then leads to the formation of an α-amino radical, the key intermediate for C-H functionalization.[1][5][7] If the two nitrogens are electronically similar (e.g., both protected with the same group), a mixture of isomers is highly probable.
Q2: How can I intentionally direct functionalization to a specific nitrogen?
A2: The most effective strategy is to create a significant electronic differentiation between the two nitrogens. This is typically achieved by using two different N-substituents. For example, installing an electron-donating group (like an alkyl group) on one nitrogen and an electron-withdrawing group (like a Boc or acyl group) on the other will make the alkyl-substituted nitrogen more electron-rich and thus more susceptible to oxidation, directing functionalization to its adjacent C-H bonds.[7]
Q3: I am observing significant amounts of dehydrogenated piperazine byproducts. What causes this?
A3: Dehydrogenation is a common side reaction, particularly in transition-metal-catalyzed C-H functionalization.[4] It can arise from β-hydride elimination from certain intermediates. The choice of catalyst, oxidant, and solvent can significantly influence the extent of this side reaction. In some cases, switching to a milder catalytic system, such as photoredox catalysis, can mitigate this issue by proceeding through radical-mediated pathways that are less prone to β-hydride elimination.[4]
Q4: Can steric hindrance be used to control regioselectivity?
A4: While electronics are often the dominant factor, steric hindrance can play a role, particularly in transition-metal-catalyzed systems that involve coordination of the catalyst to a directing group.[8][9] However, in many photoredox systems, studies have shown that regioselectivity is governed more by the cation radical character on each nitrogen and has little to do with steric considerations.[7] Therefore, relying solely on sterics is often a less predictable strategy than electronic differentiation.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a more in-depth, problem-solving approach to common experimental failures.
Issue 1: Poor or No Regioselectivity with an Asymmetrically Substituted Piperazine
You've designed your substrate with different N-substituents, but you are still obtaining a mixture of regioisomers.
Potential Causes & Troubleshooting Steps:
-
Insufficient Electronic Differentiation: The electronic difference between your N-substituents may not be large enough to exert dominant control.
-
Solution: Enhance the electronic bias. If you are using two different alkyl groups, for example, switch to a combination of a strongly electron-withdrawing group (e.g., Boc, Ts) and an electron-donating group (e.g., methyl, benzyl).
-
-
Inappropriate Catalyst System: The chosen catalyst may not be sensitive enough to the electronic differences in the substrate.
-
Solution (Photoredox): Screen different photocatalysts. Acridinium-based organic photocatalysts are often effective for these transformations.[7] The redox potential of the catalyst should be well-matched to the oxidation potential of the more electron-rich nitrogen.
-
Solution (Transition Metal): The ligand on the metal center can be crucial. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to modulate the steric and electronic properties of the catalyst, which can enhance its ability to discriminate between the two sites.
-
-
Reaction Conditions Favoring Competing Pathways: Temperature, solvent, or additives might be enabling a non-selective background reaction.
-
Solution:
-
Lower the temperature: This can often increase the selectivity of the desired pathway over competing, higher-activation-energy side reactions.
-
Solvent screen: The polarity and coordinating ability of the solvent can influence the stability of key intermediates. A systematic screen of solvents (e.g., MeCN, DCM, HFIP/CH3CN mixtures) is recommended.[1]
-
Additive effects: In some systems, the addition of a mild base or acid can influence the key deprotonation or catalyst turnover steps, thereby improving selectivity.
-
-
Decision-Making Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Conversion or No Reaction
Your reaction is selective, but the yield is unacceptably low.
Potential Causes & Troubleshooting Steps:
-
Incorrect Redox Potential Match (Photoredox): The photocatalyst may not be sufficiently oxidizing to engage the piperazine substrate, or it may be too oxidizing, leading to substrate degradation.
-
Solution: Consult literature for the redox potentials of common photocatalysts and compare them to the calculated or experimentally determined oxidation potential of your piperazine. Select a catalyst with a suitable excited-state potential.
-
-
Catalyst Inhibition: The presence of the second nitrogen atom in piperazines can sometimes inhibit the catalytic system, a problem not typically seen with pyrrolidines or piperidines.[1][2][4]
-
Solution:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes overcome low-level inhibition.
-
Use of Additives: In palladium-catalyzed systems, additives like N-oxides can sometimes enhance catalytic activity and selectivity.[10]
-
-
-
Poor Substrate Solubility: The piperazine starting material or key intermediates may not be fully soluble under the reaction conditions.
-
Solution: Perform a solvent screen to find a system where all components are soluble at the reaction temperature. Co-solvent systems can be particularly effective.
-
-
Degradation of Reactants or Products: The reaction conditions (e.g., high temperature, strong oxidant) may be too harsh.
-
Solution: Attempt the reaction under milder conditions. Visible-light photoredox catalysis is often advantageous as it can be run at or below room temperature.[11] Also, ensure all reagents are pure and solvents are anhydrous and degassed, as water and oxygen can quench excited-state catalysts or participate in side reactions.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Site-Selective Photoredox C-H Alkylation
This protocol is adapted from methodologies that leverage electronic differentiation for regiocontrol.[7]
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the N,N'-differentiated piperazine substrate (0.2 mmol, 1.0 equiv.), the acridinium photocatalyst (e.g., Mes-Acr-Me⁺ClO₄⁻, 0.004 mmol, 2 mol%), and the Michael acceptor (e.g., methyl vinyl ketone, 0.6 mmol, 3.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed acetonitrile (2.0 mL) to the vial.
-
Degassing: Seal the vial and sparge the solution with argon for 15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the desired regioisomer.
Table 1: Influence of N-Substituents on Regioselectivity
This table summarizes typical outcomes based on the electronic nature of the N-substituents in photoredox C-H alkylation. The regioselectivity is often governed by the site of initial single-electron oxidation.[7][12]
| N1-Substituent (Protecting Group) | N4-Substituent (Activating Group) | Expected Major Regioisomer | Typical Regioisomeric Ratio (C4-alpha : C1-alpha) | Rationale |
| Boc (Electron-Withdrawing) | Benzyl (Electron-Donating) | C-H functionalization α to N4-Benzyl | >95:5 | The N4-Benzyl nitrogen is significantly more electron-rich and thus more easily oxidized. |
| Acetyl (Electron-Withdrawing) | Methyl (Electron-Donating) | C-H functionalization α to N4-Methyl | >95:5 | Strong electronic bias directs the reaction to the more nucleophilic nitrogen center. |
| Boc (Electron-Withdrawing) | Phenyl (Weakly Withdrawing) | C-H functionalization α to N1-Boc | Variable, often poor | The electronic difference is small; other factors may influence selectivity, or a mixture is likely. |
| Boc (Electron-Withdrawing) | Boc (Electron-Withdrawing) | Mixture of isomers | ~50:50 | The two nitrogen atoms are electronically and sterically equivalent, leading to no selectivity.[7] |
Mechanism Overview: Regioselectivity in Photoredox Catalysis
The regioselectivity is established in the initial steps of the catalytic cycle.
Caption: Key steps determining regioselectivity in photoredox C-H functionalization.
This guide provides a starting point for addressing regioselectivity challenges. Successful C-H functionalization often requires careful optimization of multiple parameters. By understanding the underlying principles of electronic control and systematically troubleshooting your experimental setup, you can significantly improve your ability to synthesize specifically substituted piperazine derivatives for your research and development programs.
References
- Douglas, J., et al. (2020).
- Douglas, J. (n.d.). Programmable Piperazine Synthesis via Organic Photoredox Catalysis.
- Douglas, J., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
- Saha, T., & Maji, B. (n.d.).
- Saha, T., & Maji, B. (2021).
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
- Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]
- Ye, Z., Gettys, K. E., & Dai, M. (2016).
- O'Hara, F., et al. (2013). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
- Various Authors. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Semantic Scholar. [Link]
- Trost, B. M., & O'Boyle, B. M. (2014).
- Trost, B. M., & O'Boyle, B. M. (2014). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. [Link]
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
- Chandrasekhar, S., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids.
- Nsom, F. M., & Ndedi, J. B. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]
- Lyons, T. W., & Sanford, M. S. (2010).
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
- Zhang, Z., et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
- Maji, B., & Mandal, S. (2019). Combining transition metals and transient directing groups for C–H functionalizations. Organic & Biomolecular Chemistry. [Link]
- Tarifa, L., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Mondal, T., & Maiti, D. (2019). Established strategies for controlling regioselectivity in C−H activation of pyridine.
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- 4. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
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Technical Support Center: Side Reactions in the Synthesis of Substituted Piperazines
Welcome to the Technical Support Center for the synthesis of substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these crucial heterocyclic compounds. Piperazines are a cornerstone in medicinal chemistry, and understanding how to control their synthesis is paramount for efficient drug discovery and development.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.
Section 1: N-Alkylation Reactions - The Challenge of Selectivity
Direct N-alkylation is a fundamental method for preparing substituted piperazines.[4] However, the symmetrical nature of the piperazine ring, with two reactive secondary amines, often leads to a lack of selectivity and the formation of undesired products.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-alkylation of piperazine?
A1: The most prevalent side products are the 1,4-disubstituted (di-alkylated) piperazine and quaternary ammonium salts.[5] Di-alkylation occurs when both nitrogen atoms react with the alkylating agent.[5][6] Quaternary salt formation can happen if a nitrogen atom is alkylated twice, leading to a water-soluble byproduct that can complicate purification.[5][7]
Q2: What primary factors lead to di-alkylation?
A2: Several factors can promote the formation of the di-substituted byproduct:
-
Stoichiometry: Using an excess of the alkylating agent significantly increases the probability of the second nitrogen reacting.[6]
-
Reaction Conditions: Higher temperatures and longer reaction times provide the energy and opportunity for the less reactive mono-substituted piperazine to undergo a second alkylation.[6][8]
-
Basicity: The mono-alkylated piperazine is often still nucleophilic enough to react with the remaining alkylating agent. The strength of the base used can influence this reactivity.[6]
-
Reactivity of Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing di-substitution.[6]
Q3: How can I favor the formation of the mono-alkylated product?
A3: To enhance the yield of the desired mono-substituted product, several strategies can be employed:
-
Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine relative to the alkylating agent statistically favors mono-substitution.[6][8]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise, especially at low temperatures, helps maintain a low concentration in the reaction mixture, thereby favoring mono-alkylation.[6][8]
-
Employ Protecting Groups: A highly effective method is to use a protecting group, such as tert-butoxycarbonyl (Boc), to temporarily block one of the piperazine nitrogens.[1][3][5][7] This directs alkylation to the unprotected nitrogen, and the protecting group can be subsequently removed.[3]
-
In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in-situ, effectively protecting one amine group.[5][7]
Troubleshooting Guide: Persistent Di-substitution
Problem: Significant di-substitution is still observed even when using a large excess of piperazine.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Reaction Temperature | Lower the reaction temperature. Consider running the reaction at 0 °C or even lower.[6] | The activation energy for the second alkylation is often higher than the first. Lowering the temperature disproportionately slows the rate of the second reaction, thus improving selectivity for the mono-alkylated product. |
| Inappropriate Solvent | Experiment with different solvents of varying polarity.[6] | The polarity of the solvent can influence the relative nucleophilicity of the unsubstituted and mono-substituted piperazine, thereby affecting the reaction rates and selectivity. |
| Base is too Strong | If a base is used, switch to a milder base (e.g., potassium carbonate or sodium bicarbonate).[5][6] | A strong base can deprotonate the mono-alkylated piperazine, increasing its nucleophilicity and making it more likely to react a second time. A weaker base minimizes this effect. |
| Highly Reactive Alkylating Agent | If possible, consider using a less reactive alkylating agent. | Less reactive electrophiles will have a greater difference in reaction rate between the more nucleophilic unsubstituted piperazine and the less nucleophilic mono-substituted piperazine. |
Experimental Protocol: Mono-N-alkylation using a Large Excess of Piperazine
This protocol provides a general method for the selective mono-N-alkylation of piperazine.
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.[6]
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product using column chromatography to separate the mono-alkylated product from excess piperazine and any di-alkylated side product.[6]
Section 2: Reductive Amination - Controlling Imine Formation and Reduction
Reductive amination is a versatile method for N-alkylation that involves the reaction of a piperazine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ.[9] While generally a high-yielding reaction, side reactions can still occur.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in reductive amination of piperazines?
A1: Potential side reactions include:
-
Di-substitution: Similar to direct alkylation, if the starting piperazine is unsubstituted, reaction at both nitrogen atoms can occur, especially with an excess of the carbonyl compound and reducing agent.[10]
-
Over-reduction: Some reducing agents can reduce the carbonyl starting material to an alcohol if the imine formation is slow.
-
Side reactions of the reducing agent: For example, sodium triacetoxyborohydride (STAB) can degrade in protic solvents like methanol.[11] Amines can also be acetylated by STAB over prolonged reaction times.[11]
Q2: How can I optimize my reductive amination to avoid these side reactions?
A2:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent due to its mildness and selectivity for the imine/iminium ion over the carbonyl group.[9]
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used. If a protic solvent is necessary, isopropanol may be a better choice than methanol when using STAB.[11]
-
pH Control: Imine formation is typically acid-catalyzed.[9] The addition of a small amount of acetic acid can facilitate this step. However, the pH should be carefully controlled as the reducing agent's stability and reactivity can be pH-dependent.
-
Stoichiometry: Careful control of the stoichiometry of the piperazine and carbonyl compound is crucial to prevent di-substitution. Using a slight excess of the limiting reagent can help drive the reaction to completion.
Troubleshooting Guide: Low Yield or Complex Product Mixture in Reductive Amination
Problem: The reaction results in a low yield of the desired product, with unreacted starting materials and/or multiple byproducts observed by LC-MS.
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Section 3: Cyclization Reactions - Ring Formation and Potential Pitfalls
The synthesis of the piperazine ring itself often involves cyclization reactions. These can be susceptible to side reactions leading to undesired heterocyclic structures or oligomerization.
Frequently Asked Questions (FAQs)
Q1: What are common side reactions during the cyclization to form the piperazine ring?
A1: The nature of the side reactions is highly dependent on the specific synthetic route.
-
Dimerization/Oligomerization: In routes involving the dimerization of aziridines, for example, the formation of undesired oligomers can occur.[12]
-
Formation of Other Heterocycles: Depending on the starting materials and reaction conditions, the formation of other ring systems, such as piperazine-2,5-diones, can compete with the desired piperazine synthesis.[13]
-
Incomplete Cyclization: The cyclization step may not go to completion, leading to low yields of the desired piperazine product.[14]
Q2: How can I promote the desired cyclization and minimize side reactions?
A2:
-
Catalyst Selection: The choice of catalyst is critical. For instance, in the coupling of CO2 and aziridines, a binary Ga-based catalyst system has been shown to selectively form a single regioisomer in excellent yield.[12]
-
Temperature Control: Reaction temperature can significantly influence the product distribution. In some cases, lower temperatures may favor the desired piperazine product over side products.[12]
-
High Dilution: To minimize intermolecular side reactions like oligomerization, running the cyclization reaction under high dilution conditions can be effective. This favors the intramolecular ring-closing reaction.
Troubleshooting Guide: Low Yield in Piperazinedione Synthesis (A Related Heterocycle)
While not a direct synthesis of a simple piperazine, the synthesis of piperazinediones shares similar challenges in the cyclization step.
Problem: Consistently low yields in the synthesis of substituted piperazinediones.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Cyclization | Optimize reaction temperature and time. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.[14] | The cyclization of the dipeptide precursor is a critical step that often requires sufficient thermal energy to overcome the activation barrier. However, prolonged heating can lead to degradation. |
| Epimerization | Use a weaker, non-nucleophilic base. Run the reaction at the lowest effective temperature.[14] | The presence of a base and elevated temperatures can lead to the loss of stereochemical integrity at chiral centers through epimerization. |
| Side Reactions | Ensure the purity of starting materials. Consider alternative synthetic routes if byproduct formation is persistent.[14] | Impurities in the starting materials can lead to the formation of unexpected byproducts, consuming reagents and lowering the yield of the desired product. |
Section 4: Purification Challenges
The presence of structurally similar side products can make the purification of substituted piperazines challenging.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty separating my mono- and di-substituted products by column chromatography. What can I do?
A1: The similar polarity of mono- and di-substituted piperazines can make chromatographic separation difficult.[5]
-
Optimize Chromatography Conditions: Experiment with different solvent systems and gradients. A mixture of methanol and dichloromethane is often a good starting point.[5]
-
Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.[5]
-
Salt Formation: Consider converting the crude product mixture to a salt (e.g., hydrochloride or diacetate). The different salts may have different solubilities, allowing for separation by precipitation or recrystallization. The pure product can then be recovered by neutralization.[15]
Q2: How can I remove water-soluble quaternary ammonium salt byproducts?
A2: During the aqueous workup, perform thorough washes with water or brine to remove highly polar, water-soluble impurities like quaternary ammonium salts.[5]
Section 5: The Role of Protecting Groups
The use of orthogonal protecting groups is a powerful strategy to avoid many of the side reactions associated with the direct functionalization of piperazine.[1]
Overview of Common Orthogonal Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl)[1] | Stable to base and hydrogenolysis, allowing for a wide range of subsequent reactions. |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[1] | Deprotection occurs under neutral conditions, which is beneficial for acid- or base-sensitive substrates. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) | Deprotection under mild basic conditions that are orthogonal to both Boc and Cbz groups. |
Decision Logic for Protecting Group Strategy
Caption: Decision tree for selecting a protecting group.
By understanding the underlying causes of common side reactions and employing the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the efficiency and success of your substituted piperazine syntheses.
References
- BenchChem Technical Support Team. (2025, December). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Synthesis of Substituted Piperazinediones. BenchChem.
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
- Carpino, L. A., & El-Faham, A. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate.
- Reddit user discussion. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry - Reddit.
- Das, S., & Ghorai, P. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate.
- Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 357-375. MDPI.
- Sergeev, G. F., et al. (n.d.). Methods for the catalytic synthesis of piperazine. ResearchGate.
- Pollard, C. B. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Google Patents.
- Unnamed Author. (n.d.). The Chemistry of Piperazine: Synthesis, Reactions, and Applications.
- Unnamed Author. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2190. PubMed Central.
- BenchChem Technical Support Team. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
- Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 357-375.
- BenchChem Technical Support Team. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
- BenchChem Technical Support Team. (n.d.). A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem.
- Unnamed Author. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. PubMed Central.
- ResearchGate user discussion. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
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- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Direct C-H Functionalization of Piperazines
Welcome to the technical support center for the direct C-H functionalization of piperazines. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of this critical heterocyclic scaffold. Piperazine is a privileged structure in medicinal chemistry, ranking among the top three N-heterocycles in FDA-approved pharmaceuticals.[1][2][3] However, its direct C-H functionalization presents a unique set of challenges not typically encountered with simpler cyclic amines like pyrrolidines and piperidines.[1][2][4][5] The presence of a second nitrogen atom within the ring dramatically alters its reactivity, often leading to catalyst inhibition, undesired side reactions, and complex issues of regioselectivity.[1][4]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into overcoming these hurdles. Here, you will find a structured collection of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more persistent experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the C-H functionalization of piperazines.
Q1: My transition-metal-catalyzed reaction is not working for my piperazine substrate, even though the same conditions work perfectly for piperidine. What is the likely cause?
A1: The most probable cause is catalyst inhibition or deactivation due to the presence of the second nitrogen atom in the piperazine ring.[1][4] Unlike piperidine, piperazine can act as a bidentate ligand, strongly coordinating to the metal center and preventing the desired catalytic cycle. This chelation effect can sequester the active catalyst, rendering it inactive. Furthermore, the electronic properties of the piperazine ring are different, which can affect the acidity of the α-C–H bonds and the overall reactivity.[1][4] Methods successful for piperidines often fail for piperazines because of these distinct electronic and coordination properties.[1][2]
Q2: I'm observing a mixture of C-2 and C-3 functionalized products. How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity in piperazine C-H functionalization is a significant challenge. The electronic environment of the two nitrogen atoms plays a crucial role. The selectivity is often governed by the relative electron density on each nitrogen, which in turn influences the stability of the key radical or organometallic intermediates.
Several strategies can be employed to control regioselectivity:
-
Protecting Groups: The choice of N-protecting groups is critical. Electronically distinct protecting groups can create a bias for functionalization at the C-H bond adjacent to the more electron-rich nitrogen.[6] For instance, in photoredox catalysis, using two different carbamate protecting groups can allow for modest to good selectivity.[6]
-
Directing Groups: Installing a directing group on one of the nitrogen atoms can force the catalyst into proximity with a specific C-H bond, thereby dictating the site of functionalization.[7]
-
Reaction Conditions: Temperature can have a strong influence on regioselectivity in some photoredox-catalyzed reactions.[6] Lowering the reaction temperature has been shown to enhance site selectivity in certain cases.[6]
Q3: My reaction yields are consistently low. What are some general strategies to improve them?
A3: Low yields in piperazine C-H functionalization can stem from a variety of factors, including poor substrate reactivity, catalyst deactivation, and competing side reactions.[1][4] Here are some initial steps to consider:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is paramount. For palladium-catalyzed reactions, screening different phosphine ligands can significantly impact efficiency.[8][9] In photoredox catalysis, the photocatalyst's reduction potential must be well-matched with the substrate.[3][5]
-
Solvent and Additives: The reaction medium can have a profound effect. For lithiation-based methods, the choice of solvent and the presence or absence of a diamine ligand can dramatically alter the outcome.[1] In some palladium-catalyzed systems, additives like PivOH can be crucial.
-
Protecting Group Modification: The nature of the N-substituents influences the electronic properties and steric environment of the piperazine ring. If possible, experiment with different protecting groups (e.g., Boc, Cbz, tosyl) to find one that enhances reactivity.[6]
Q4: I am attempting an asymmetric C-H functionalization, but the enantioselectivity is poor. What factors are at play?
A4: Achieving high enantioselectivity in the direct C-H functionalization of piperazines is a formidable challenge.[1] The conformational flexibility of the six-membered ring and the potential for multiple coordination modes to the chiral catalyst can lead to poor stereochemical control. For asymmetric lithiation-trapping, the choice of the chiral ligand (e.g., (-)-sparteine or its surrogates) is critical.[1][10] The electrophile used to trap the lithiated intermediate can also have an unexpected and significant impact on the stereochemical outcome.[10] The development of general and highly enantioselective methods remains an active area of research.[1]
Part 2: Troubleshooting Guides
This section offers a deeper dive into specific experimental problems, providing detailed explanations and actionable protocols.
Guide 1: Overcoming Catalyst Inhibition in Transition-Metal-Catalyzed Reactions
Problem: Your palladium- or ruthenium-catalyzed C-H arylation/alkenylation of an N-substituted piperazine fails to proceed or gives only trace amounts of product, while analogous piperidine substrates react smoothly.
Root Cause Analysis: The bidentate nature of the piperazine ring is likely causing catalyst poisoning. The two nitrogen atoms can chelate to the metal center, forming a stable, off-cycle complex that is catalytically inactive. This is a common issue when applying methods developed for mono-nitrogen heterocycles to piperazines.[1][4]
Troubleshooting Workflow:
Caption: Workflow for improving regioselectivity.
Detailed Protocols & Explanations:
-
Maximize Electronic Differentiation of N-Substituents:
-
Protocol: Design your substrate to have one electron-donating group and one electron-withdrawing group on the nitrogens. For example, pair an N-aryl or N-alkyl group with an N-Boc or N-tosyl group.
-
Causality: The nitrogen bearing the more electron-donating substituent will be more easily oxidized, directing the functionalization to its adjacent C-H bond. This principle has been used to establish a predictive model for site selectivity based on the calculated cation radical character on each nitrogen. [6]
-
-
Optimize Reaction Temperature:
-
Protocol: Run a temperature screening experiment, for example, at room temperature, 0 °C, and -20 °C. Monitor the regioisomeric ratio by GC-MS or ¹H NMR.
-
Causality: The relationship between temperature and regioselectivity suggests that there may be a kinetic vs. thermodynamic control element, or that the energy difference between the two possible radical cation intermediates becomes more significant at lower temperatures. It has been demonstrated that decreasing the temperature can enhance site selectivity. [6]
-
-
Screen Photocatalysts:
-
Protocol: Test a panel of common photocatalysts with varying excited-state reduction potentials, such as Ir(ppy)3, Ir[dF(CF3)ppy]2(dtbbpy)PF6, and organic dyes like acridinium salts. [3][5] * Causality: A photocatalyst with a finely tuned redox potential might be able to more selectively oxidize one nitrogen over the other, especially if their oxidation potentials are close. A weaker oxidant photocatalyst may only be capable of oxidizing the more electron-rich nitrogen, leading to higher selectivity.
-
Data Summary Table: Effect of N-Substituents on Regioselectivity
| N1-Substituent | N4-Substituent | Typical Major Regioisomer | Comments |
| Boc | Cbz | Mixture, slight preference for α to Boc | Electron-withdrawing properties are too similar. [6] |
| Boc | Phenyl | α to Phenyl | The N-phenyl group is significantly more electron-donating. |
| Boc | Tosyl | α to Boc | The tosyl group is strongly electron-withdrawing, making the N-Boc nitrogen more electron-rich by comparison. [6] |
| Boc | Alkyl | α to Alkyl | The N-alkyl group is electron-donating, directing functionalization. |
Note: Selectivity is highly dependent on the specific reaction conditions (catalyst, solvent, temperature).
Guide 3: Asymmetric Functionalization via Lithiation-Trapping
Problem: Attempts to perform an enantioselective α-functionalization of an N-Boc piperazine using sec-BuLi and (-)-sparteine result in a racemic or low-e.r. product.
Root Cause Analysis: Asymmetric lithiation of piperazines is notoriously difficult. [1]The success of the reaction is highly sensitive to the substrate, the chiral ligand, the solvent, the temperature, and, critically, the nature of the electrophile used to trap the organolithium intermediate. [10]The conformation of the lithiated intermediate and its aggregation state play a key role in determining the stereochemical outcome.
Experimental Protocol for Optimization:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-piperazine substrate (1.0 equiv) in a dry, aprotic solvent (e.g., THF, MTBE, or toluene) and cool to -78 °C.
-
Chiral Ligand Screening: Add the chiral ligand (1.1-1.2 equiv). Screen (-)-sparteine and (+)-sparteine surrogates.
-
Deprotonation: Add sec-BuLi (1.1-1.2 equiv) dropwise, keeping the internal temperature below -75 °C. Stir for 2-4 hours.
-
Electrophile Trapping: Add the electrophile (1.5-2.0 equiv) and stir for an additional 1-3 hours at -78 °C before slowly warming to room temperature.
-
Workup & Analysis: Quench the reaction with saturated aq. NH₄Cl. Extract with an organic solvent, dry, and concentrate. Analyze the enantiomeric ratio by chiral HPLC or SFC.
Key Optimization Parameters:
-
Chiral Ligand: While (-)-sparteine is common, it is not always optimal. The synthetic (+)-sparteine surrogates can sometimes provide the opposite enantiomer with better selectivity. [1][10]* Solvent: The coordinating ability of the solvent is crucial. Compare ethereal solvents like THF and MTBE with non-coordinating solvents like toluene. The solvent can influence the aggregation state of the organolithium species.
-
Temperature: Strict adherence to low temperatures (-78 °C) is essential to prevent racemization of the configurationally labile α-lithiated intermediate. [1]Some procedures have been developed at higher temperatures (-30 °C), but this often comes with a drop in enantioselectivity. [1]* The "Unexpected" Role of the Electrophile: The electrophile is not just a passive participant. It can coordinate to the lithiated intermediate prior to reaction, influencing the transition state geometry.
-
Recommendation: If a simple electrophile like MeI gives poor results, screen a range of others. For example, O'Brien and coworkers found that the choice of electrophile had a dramatic effect on the diastereoselectivity and yield in the functionalization of an α-methylbenzyl piperazine. [10]
-
References
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
- Durand, C., & Szostak, M. (2021).
- White, A. R., Wang, L., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]
- Dinsmore, C. J. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 796-799. [Link]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
- O'Brien, P., et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 136(49), 17122-17125. [Link]
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Overcoming the Limitations of C-H Activation with Strongly Coordinating N-Heterocycles by Cobalt Catalysis. Angewandte Chemie International Edition, 55(35), 10386-10390. [Link]
- Prokopcová, H., et al. (2010). C-2 arylation of piperidines through directed transition-metal-catalyzed sp3 C-H activation. Angewandte Chemie International Edition, 49(48), 9234-9237. [Link]
- Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]
- MDPI. (2021).
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6543. [Link]
- Knowles, R. R., et al. (2022). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
- Daugulis, O., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Maes, B. U. W., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation.
- Glorius, F., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(18), 11843-11855. [Link]
- Bode, J. W., et al. (2022). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 144(1), 499-506. [Link]
Sources
- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amide Coupling with N-Boc-piperazine
Welcome to the technical support guide for optimizing amide coupling reactions involving N-Boc-piperazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own reactions effectively. N-Boc-piperazine is a common and valuable building block, but its steric bulk and the presence of two nitrogen atoms can present unique challenges.[1] This guide, presented in a question-and-answer format, addresses the most common issues related to solvent and base selection.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues. Each answer provides a causal explanation and a clear path to resolving the problem.
Q1: My amide coupling reaction with N-Boc-piperazine has stalled or resulted in a low yield. How can I improve it by optimizing the solvent and base?
A1: Low yield is one of the most frequent challenges in amide bond formation. The root cause often lies in suboptimal reaction conditions that fail to adequately activate the carboxylic acid or facilitate the nucleophilic attack by the sterically hindered N-Boc-piperazine.
Causality & Expert Analysis:
-
Poor Solubility: One of the first things to verify is the complete dissolution of all reactants.[1] If your carboxylic acid, N-Boc-piperazine, or coupling reagent is not fully dissolved, the reaction is essentially running at a much lower concentration than intended, leading to slow rates and low conversion.
-
Inappropriate Solvent Polarity: Amide coupling reactions generally favor polar aprotic solvents which can solvate the charged intermediates formed during the activation of the carboxylic acid.[2] Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[3] However, greener alternatives like Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) have been shown to be effective replacements and can sometimes offer comparable or even superior results.[4][5]
-
Insufficient Base Strength: A base is required to deprotonate the carboxylic acid (in some mechanisms) and to neutralize the acidic byproducts generated during the coupling process, driving the reaction forward.[2][6] If the chosen base is not strong enough (i.e., its conjugate acid has too low a pKa), the equilibrium may not favor the reaction products.
-
Steric Hindrance: N-Boc-piperazine is a bulky nucleophile.[1][7] The combination of a sterically demanding amine and a hindered carboxylic acid requires highly efficient activation and reaction conditions. In such cases, a standard coupling reagent may be insufficient, and a more potent one like HATU or PyBOP is often necessary.[1]
Troubleshooting Protocol & Recommendations:
-
Solubility Check: Before adding the coupling reagent, ensure all starting materials are fully dissolved. If solubility is an issue in a solvent like DCM, consider switching to a more polar solvent such as DMF or Acetonitrile (ACN).
-
Solvent Screening: If solubility is not the issue, the solvent's interaction with reaction intermediates might be. It is often beneficial to screen a small set of solvents.
Table 1: Common Solvents for Amide Coupling
Solvent Abbreviation Type Typical Use Case Notes N,N-Dimethylformamide DMF Polar Aprotic General purpose, good solvating power for a wide range of substrates.[1][2] High boiling point can make removal difficult. Can participate in side reactions with some activated species.[1] Dichloromethane DCM Apolar Aprotic Good for routine couplings, easy to remove post-reaction.[1][2] May not be sufficient for poorly soluble substrates. Environmental and health concerns are leading to its replacement.[4] Acetonitrile ACN Polar Aprotic Good alternative to DMF, particularly with uronium/phosphonium reagents.[2] Lower boiling point than DMF makes for easier removal. Tetrahydrofuran THF Apolar Aprotic Often used with acyl chlorides or when a less polar environment is needed.[2] Can contain peroxides; should be used from a fresh, anhydrous source. 2-Methyltetrahydrofuran 2-MeTHF Apolar Aprotic A "greener" replacement for DCM and THF.[3][4] Can often be used interchangeably with DCM/THF. Ethyl Acetate EtOAc Polar Aprotic Another sustainable solvent alternative.[4][5] Can be prone to hydrolysis under strongly basic/acidic conditions. -
Base Evaluation: The most common bases are tertiary amines. For sterically hindered couplings, a non-nucleophilic, hindered base is strongly preferred.
-
Diisopropylethylamine (DIPEA or Hünig's base): This is the go-to base for most modern coupling reactions, especially those prone to side reactions. Its steric bulk prevents it from acting as a nucleophile.[1]
-
Triethylamine (TEA): While effective at neutralizing acid, TEA is less hindered and more nucleophilic than DIPEA. This can sometimes lead to unwanted side reactions.
-
N-Methylmorpholine (NMM): NMM is another commonly used base, with a basicity between that of TEA and DIPEA.[1]
-
Q2: I am observing significant epimerization of my chiral carboxylic acid. What is the role of the base and solvent, and how can I prevent this?
A2: Epimerization, the loss of stereochemical integrity at a chiral center, is a critical issue, particularly in pharmaceutical synthesis where biological activity is dependent on a specific 3D structure.[8] This is a very common problem when the chiral center is adjacent to the activating carboxyl group.
Causality & Expert Analysis:
The primary mechanism for epimerization during amide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[8][9] The activation of the carboxylic acid makes the proton on the alpha-carbon acidic. A base in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral enolate intermediate which is stabilized by the oxazolone ring.[8] Subsequent attack by the amine (N-Boc-piperazine) can occur from either face of this planar intermediate, resulting in a mixture of stereoisomers.
-
Role of the Base: The strength and steric nature of the base are critical. A strong, non-hindered base can more easily abstract the acidic α-proton, accelerating oxazolone formation and subsequent racemization.[8] This is why a hindered base like DIPEA is strongly recommended over a less hindered one like TEA .
-
Role of the Solvent: While less direct than the base, the solvent can influence the rate of both the desired coupling and the undesired epimerization. Polar solvents can stabilize the charged intermediates, but may also facilitate the formation and lifetime of the oxazolone intermediate.
-
Role of the Coupling Reagent: Carbodiimide reagents like EDC, when used alone, are known to be more prone to causing racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial, as they trap the activated acid as a less reactive ester, which is less prone to oxazolone formation.[1][8] Uronium/aminium reagents like HATU, which is derived from HOAt, are generally considered superior for suppressing epimerization.[1][9]
Prevention Protocol & Recommendations:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures. This slows down the rate of epimerization, which often has a higher activation energy than the desired amide bond formation.[1][8]
-
Use a Hindered Base: Always use DIPEA as the base of choice when coupling chiral acids. Use approximately 2-3 equivalents.
-
Choose the Right Reagent System:
-
Minimize Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent and base for an extended period before adding the N-Boc-piperazine. A short pre-activation time (1-5 minutes) is often sufficient. Alternatively, add the coupling reagent last to the mixture of acid, amine, and base.[8]
Q3: I'm seeing an unexpected side product in my HATU-mediated coupling. Could the base be the culprit?
A3: Yes, while HATU is a highly efficient coupling reagent, certain side reactions can occur, and they are often influenced by the choice and stoichiometry of the base.
Causality & Expert Analysis:
The most common side reaction associated with uronium/aminium reagents like HATU is the guanidinylation of the amine .[1] This occurs when the HATU reagent reacts directly with the nucleophilic amine (N-Boc-piperazine) instead of the activated carboxylic acid. This side reaction is more likely if:
-
The activation of the carboxylic acid is slow (e.g., due to a sterically hindered acid).
-
An excess of the coupling reagent is used.
-
The base stoichiometry is incorrect. Phosphonium-based reagents like PyBOP do not react with the free amino group and can be used to avoid this side reaction.[1][10]
The base plays a crucial role. While a base like DIPEA is required (typically 2 equivalents for phosphonium salts), an excessive amount could potentially favor side reactions.[10] The first equivalent deprotonates the carboxylic acid, and the second neutralizes the liberated HOAt.
Troubleshooting Protocol & Recommendations:
-
Check Stoichiometry: Ensure you are not using a large excess of HATU. A slight excess (1.1-1.2 equivalents) relative to the limiting reagent is usually sufficient.[1]
-
Adjust Base Amount: Use the recommended amount of DIPEA (typically 2.0-2.5 equivalents).
-
Order of Addition: Add the base to the solution of the carboxylic acid and N-Boc-piperazine at 0 °C before adding HATU. This ensures the carboxylic acid is ready to be activated immediately.
-
Switch Reagent Type: If guanidinylation persists, especially with a valuable or sensitive amine, switch to a phosphonium-based reagent like PyBOP or PyAOP , which are not prone to this side reaction.[1]
Frequently Asked Questions (FAQs)
Q4: What are the best starting conditions (solvent and base) for a standard amide coupling with N-Boc-piperazine?
A4: For a previously untested coupling with N-Boc-piperazine, it is best to start with robust conditions known for high efficiency and low side-reaction profiles.
Recommended Starting Protocol:
This protocol uses HATU, a highly effective coupling reagent that minimizes side reactions like epimerization.[11]
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) and N-Boc-piperazine (1.1 eq.) in anhydrous DMF, add HATU (1.1 eq.).[1]
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath and add DIPEA (2.0-2.5 eq.).[1][12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent like ethyl acetate. Wash sequentially with dilute aqueous acid (e.g., 5% HCl), saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.[12]
Q5: How do I choose between a hindered base like DIPEA and a non-hindered base like triethylamine (TEA)?
A5: The choice between DIPEA and TEA hinges on balancing basicity with nucleophilicity.
-
DIPEA (Diisopropylethylamine):
-
pKa (conjugate acid): ~10.7
-
Structure: The nitrogen atom is sterically shielded by two isopropyl groups and one ethyl group.
-
Function: It is an effective proton scavenger but a very poor nucleophile due to steric hindrance.
-
When to use: It is the preferred choice for most modern peptide couplings, especially when using sensitive (chiral) substrates or potent coupling reagents like HATU, as it minimizes side reactions.[1]
-
-
TEA (Triethylamine):
-
pKa (conjugate acid): ~10.7
-
Structure: The nitrogen is less sterically hindered with three ethyl groups.
-
Function: It is a strong base but can also act as a nucleophile, potentially leading to side reactions like acylation of the base itself or promoting epimerization.[8]
-
When to use: It can be used for simple, robust couplings where the substrates are not sensitive to racemization and the coupling is rapid. However, for challenging substrates like N-Boc-piperazine, DIPEA is a safer and more reliable choice.
-
Table 2: Comparison of Common Bases
| Base | pKa (Conjugate Acid) | Key Feature | Primary Recommendation |
| DIPEA | ~10.7 | Sterically hindered, non-nucleophilic[1] | Highly Recommended. Minimizes side reactions, especially epimerization. |
| TEA | ~10.7 | Less hindered, potentially nucleophilic | Use with caution. Not ideal for sensitive or sterically demanding couplings. |
| NMM | ~7.4 | Less basic than DIPEA/TEA | Can be used in cases where a milder base is required. |
| 2,6-Lutidine | ~6.7 | Sterically hindered, weak base | Useful for reactions where a very mild, non-nucleophilic base is needed. |
Q6: Can I use protic solvents like water or alcohols for this reaction?
A6: Traditionally, amide couplings are performed under strictly anhydrous (water-free) conditions in aprotic solvents. This is because the activated carboxylic acid intermediate is highly reactive and can be readily hydrolyzed by water, quenching the reaction. Similarly, alcohols could be acylated as a side reaction.
However, recent advancements in green chemistry have led to the development of protocols that can be performed in water.[13] These often rely on specific coupling reagents or surfactants that work effectively in aqueous media. For example, EDC is often used for bioconjugation reactions in aqueous buffers.[12]
Recommendation: Unless you are following a specific literature procedure designed for aqueous conditions, you should always use anhydrous aprotic solvents like DMF, DCM, or ACN for coupling with N-Boc-piperazine to ensure high yields and avoid unwanted hydrolysis of your activated intermediate.
References
- MacMillan, D., Murray, J., & Sneddon, H. F. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
- University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Garg, N., & Lipshutz, B. H. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4765–4777. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. [Link]
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 185-190. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. This is a highly cited review on amide bond formation, providing a comprehensive background.
- Han, C., & Kim, J. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(9), 2647. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Monitoring progress of piperazine synthesis reactions by TLC or LC-MS
Welcome to the technical support center for monitoring piperazine synthesis reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of their chemical transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you make informed decisions, troubleshoot effectively, and ensure the integrity of your results.
Piperazine and its derivatives are fundamental building blocks in modern pharmaceuticals, found in drugs ranging from antihistamines to antipsychotics and antivirals.[1] The synthesis of these crucial scaffolds, whether through N-alkylation, N-arylation, or more complex C-H functionalization, requires careful monitoring to determine reaction completion, identify byproducts, and optimize conditions.[2][3][4] This guide provides a comprehensive overview of the two most common and powerful techniques for this purpose: TLC and LC-MS.
Section 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is a simple, fast, and cost-effective technique ideal for qualitatively monitoring the progress of a reaction in real-time.[5][6][7][8] Its primary function is to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase.[8] This allows you to visualize the consumption of starting materials and the formation of products.
The Science Behind the Spot: Why Piperazines Can Be Tricky
Piperazines are basic compounds due to their two nitrogen atoms.[9][10] On a standard silica gel TLC plate, which is weakly acidic, these basic nitrogens can interact strongly with the stationary phase. This often leads to significant tailing or streaking of the spots, making the chromatogram difficult to interpret. The key to successful TLC of piperazines is to neutralize these unwanted interactions. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the developing solvent (mobile phase).[11][12]
Experimental Protocol: A Self-Validating TLC Workflow
This protocol is designed to provide a clear and unambiguous assessment of your reaction's progress.
-
Plate Preparation:
-
Sample Preparation & Spotting:
-
Prepare dilute solutions (approx. 1 mg/mL) of your starting material and the reaction mixture in a volatile organic solvent (e.g., DCM, Ethyl Acetate).[15]
-
Using a microcapillary tube, carefully spot a small amount of the SM solution onto the "SM" lane. The spot should be as small and concentrated as possible.[13]
-
Spot the RM solution onto the "RM" lane.
-
On the "C" lane, first spot the SM, let it dry, and then spot the RM directly on top of it. This co-spot lane is crucial for confirming if any starting material remains in your reaction.
-
-
Developing Solvent System Selection:
-
The goal is to find a solvent system where the product has a Retention Factor (Rƒ) of ~0.3-0.5 and is well-separated from the starting material.
-
Start with a common non-polar/polar mixture like Ethyl Acetate/Hexanes or Dichloromethane/Methanol.
-
Crucially, add a basic modifier. A good starting point is 0.5-2% triethylamine (TEA) or a few drops of concentrated ammonium hydroxide to your mobile phase.[11][12] This will sharpen the spots and provide a more accurate Rƒ.
-
| Typical TLC Solvent Systems for Piperazine Derivatives |
| System |
| Dichloromethane : Methanol : Ammonium Hydroxide |
| Ethyl Acetate : Hexane : Triethylamine |
| Chloroform : Methanol : Acetic Acid |
| 2-Butanone : Dimethylformamide : Aqueous NH3 |
-
Plate Development:
-
Pour a small amount of your chosen solvent system into a developing chamber (a beaker with a watch glass cover works well). The solvent level must be below your baseline.[11][14]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor, which ensures even development.[8]
-
Carefully place the TLC plate in the chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. Most piperazine-containing compounds are UV-active due to aromatic rings, so first, check under a UV lamp (254 nm).[13] Circle the visible spots with a pencil.
-
Next, use a chemical stain. A potassium permanganate (KMnO₄) stain is often effective as it reacts with the amine groups, appearing as yellow spots on a purple background.
-
Analyze the plate:
-
SM Lane: Shows the Rƒ of your starting material.
-
RM Lane: Shows the product spot (usually at a different Rƒ than the SM) and potentially a remaining SM spot.
-
C Lane: This is the diagnostic lane. If the SM spot in the "RM" lane is real, it will appear as a single, merged spot with the SM in the "C" lane. If the reaction is complete, you will see two distinct spots in the "C" lane: one for the SM and one for the product.
-
-
Visualizing the TLC Workflow
Caption: A typical workflow for monitoring piperazine synthesis using TLC.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Confident Analysis
While TLC is excellent for rapid checks, LC-MS provides definitive, high-confidence data. It physically separates the components of your reaction mixture (the "LC" part) and then determines their molecular weight (the "MS" part).[16] This dual detection is invaluable for confirming the identity of your desired product and identifying unknown byproducts.
The Science Behind the Peak: Optimizing for Piperazines
LC-MS is highly suitable for analyzing polar and non-polar compounds, making it versatile for diverse piperazine derivatives.[16]
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is most common. A C18 column is a workhorse for many applications. Because piperazines are basic, the mobile phase pH plays a critical role in peak shape and retention.[17] Adding an acid modifier (e.g., 0.1% formic acid) to the mobile phase (typically water and acetonitrile or methanol) protonates the piperazine nitrogens. This ensures they are in a consistent ionic state, leading to sharp, symmetrical peaks and improved retention on the column.[18][19]
-
Mass Spectrometry: Electrospray Ionization (ESI) is the preferred "soft" ionization technique for most pharmaceutical compounds, as it generates molecular ions with minimal fragmentation.[16] Given that the mobile phase is acidic, the piperazine analytes will be protonated and are best detected in positive ion mode as [M+H]⁺ ions.
Experimental Protocol: A General Purpose LC-MS Method
This method serves as an excellent starting point for most piperazine derivatives.
-
Sample Preparation:
-
Take a small aliquot (~10-20 µL) from your reaction mixture.
-
Dilute it significantly with the initial mobile phase composition (e.g., 1:1000 with 95:5 Water:Acetonitrile + 0.1% Formic Acid). High concentrations can saturate the detector and contaminate the instrument.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.[19]
-
-
LC Method Parameters:
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size) is a good starting point.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[18][20]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A typical screening gradient might be:
-
0-1 min: 5% B
-
1-5 min: Ramp from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibrate at 5% B
-
-
-
MS Method Parameters:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive Ion Mode.
-
Scan Mode: Full Scan (e.g., m/z 100-1000) to see all ions present. For quantitative analysis or detecting low-level species, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be used.[16][21]
-
Source Conditions: Optimize spray voltage (~3-5 kV) and ion source temperature (~350-550 °C) according to your instrument's recommendations.[19]
-
-
Data Interpretation:
-
Total Ion Chromatogram (TIC): This plot shows the total ion intensity versus retention time. Each peak represents one or more compounds eluting from the column.
-
Mass Spectrum: Click on a peak in the TIC to view its corresponding mass spectrum. Look for an ion that matches the expected [M+H]⁺ of your product. Also, check for the [M+H]⁺ of your starting material(s). The presence of other masses indicates impurities or byproducts.
-
| Typical LC-MS Conditions for Piperazine Analysis |
| Parameter |
| Column |
| Mobile Phase A |
| Mobile Phase B |
| Ionization Mode |
| Detection Mode |
Visualizing the LC-MS Workflow
Caption: A standard workflow for analyzing piperazine synthesis samples by LC-MS.
Section 3: Troubleshooting Guide
Even with robust protocols, issues can arise. This section addresses common problems in a question-and-answer format.
TLC Troubleshooting
-
Q: Why are my spots streaking or elongated? [11]
-
A1: Overloaded Sample. The most common cause. Your spotting solution is too concentrated.[14][15] Solution: Dilute your sample 10-fold and re-spot.
-
A2: Strong Interaction with Silica. As discussed, basic piperazines can stick to the acidic silica gel. Solution: Add a basic modifier like 1-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase to improve spot shape.[11][12]
-
A3: Complex Mixture. If your reaction is messy, multiple products with similar Rƒ values may merge into a streak. Solution: Try a different solvent system with different selectivity to better resolve the components.[12]
-
-
Q: I don't see any spots on my plate. [11]
-
A1: Sample Too Dilute. The compound concentration is below the detection limit. Solution: Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[14][15]
-
A2: Compound is Not UV-Active. If your product lacks a chromophore (like an aromatic ring), it won't appear under a UV lamp. Solution: Use a chemical stain. Potassium permanganate (KMnO₄) or iodine vapor are excellent general-purpose stains.[15]
-
A3: Solvent Level Too High. If the solvent level in the developing chamber is above the baseline, your sample will dissolve into the solvent pool instead of running up the plate.[11][14] Solution: Ensure the solvent is always below the spotting line.
-
-
Q: My Rƒ values are always too high (near the solvent front) or too low (on the baseline).
-
A1: Rƒ Too High. Your mobile phase is too polar. It's moving all components, including your polar product, too quickly. Solution: Decrease the polarity. For an Ethyl Acetate/Hexane system, increase the proportion of hexane. For a DCM/Methanol system, decrease the methanol.[11]
-
A2: Rƒ Too Low. Your mobile phase is not polar enough to move the compound off the baseline. Solution: Increase the polarity. Add more of the more polar solvent (e.g., more ethyl acetate or more methanol).[11]
-
LC-MS Troubleshooting
-
Q: Why do I have poor peak shape (tailing or fronting)?
-
A1: Secondary Interactions. Your basic piperazine may be interacting with residual acidic silanol groups on the silica-based C18 column. Solution: Ensure your mobile phase has an acidic modifier like 0.1% formic acid. This protonates the piperazine and minimizes silanol interactions.[17]
-
A2: Column Overload. Injecting too much sample can cause broad, fronting peaks. Solution: Dilute your sample further and re-inject.
-
A3: Column Degradation. An old or contaminated column can lead to poor peak shapes. Solution: Try flushing the column or replace it if necessary.[22]
-
-
Q: I don't see my product's mass in the mass spectrum.
-
A1: Poor Ionization. Your compound may not be ionizing efficiently under the current conditions. Solution: Confirm you are in positive ion mode (ESI+). Ensure your mobile phase contains a proton source (like formic acid). Some compounds ionize better as sodium adducts ([M+Na]⁺); look for a mass that is 22 Da higher than your expected [M+H]⁺.
-
A2: Wrong Mass Range. You may be scanning a mass range that does not include your product's m/z. Solution: Check your MS method and ensure the scan range covers the expected [M+H]⁺ of your product.
-
A3: No Product Formed. The reaction may not have worked. Solution: Always inject a standard of your starting material to confirm the system is working and look for its mass in the reaction mixture chromatogram.
-
-
Q: My retention times are shifting between runs. [23]
-
A1: Insufficient Equilibration. The column was not properly equilibrated with the initial mobile phase conditions before the injection. Solution: Increase the column equilibration time at the end of your gradient method.
-
A2: Mobile Phase Changes. The composition of your mobile phase may have changed due to evaporation of the more volatile organic component. Solution: Always use fresh mobile phase and keep the bottles capped.[23]
-
A3: Temperature Fluctuations. Column temperature affects retention time. Solution: Use a column oven to maintain a consistent temperature.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Which technique is better for my reaction, TLC or LC-MS?
-
A: They serve different but complementary purposes. Use TLC for quick, frequent checks at the bench to see if the starting material is being consumed. It's cheap and fast.[5][7] Use LC-MS for a definitive check at the end of the reaction (or at key time points) to confirm the molecular weight of your product, assess its purity, and identify any byproducts.[3][16]
-
-
Q2: How can I quantify my product using these techniques?
-
A: TLC is primarily qualitative and not suitable for accurate quantification. LC-MS, however, is an excellent quantitative tool.[21] To quantify your product, you would create a calibration curve using standards of known concentration and use an internal standard. You would typically operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the highest accuracy and sensitivity.[21][24]
-
-
Q3: What are some common byproducts in piperazine synthesis?
-
A: This is highly dependent on the reaction. In N-alkylation or N-arylation of unsubstituted piperazine, a common byproduct is the 1,4-disubstituted piperazine from over-reaction.[3] If you are performing a reaction on an already substituted piperazine, you might see byproducts from side reactions on other functional groups in the molecule. LC-MS is the best tool to get molecular weights of these unknowns to help you propose their structures.
-
-
Q4: How do I handle very polar piperazine derivatives?
-
A: Very polar compounds can be challenging. On normal-phase TLC, they may not move from the baseline. In reversed-phase LC, they may elute in the void volume with no retention.
-
For TLC: You may need a very polar mobile phase (e.g., high percentage of methanol with ammonia). Alternatively, consider using reversed-phase TLC plates (C18-silica) with a polar mobile phase like water/acetonitrile.
-
For LC-MS: Consider alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain and separate very polar compounds.
-
-
References
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Chemistry LibreTexts. (2022, August 23).
- BenchChem. (n.d.).
- Peters, F. T., Martinez-Ramirez, J. A., & Maurer, H. H. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559-2567.
- Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses.
- Creative Proteomics. (n.d.).
- Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
- SiliCycle. (2021, August 16).
- Science Info. (2023, January 3). Thin layer chromatography: Principle, Advantages, Disadvantages.
- SiliCycle. (2021, December 8).
- BenchChem. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- ChemBAM. (n.d.). TLC troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
- Chemistry Hall. (n.d.).
- Bitesize Bio. (2025, June 3).
- Clarke, N. J., & Adaway, J. E. (2011). LC-MS/MS in the Clinical Laboratory – Where to From Here?. The Clinical Biochemist Reviews, 32(1), 5-14.
- Wikipedia. (n.d.). Piperazine.
- ResearchGate. (2025, August 6). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
- Dong, M. W. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Alcaide, M., et al. (2020). Utility, promise, and limitations of liquid chromatography-mass spectrometry-based therapeutic drug monitoring in precision medicine. Clinical Pharmacology & Therapeutics, 108(4), 748-763.
- MDPI. (2021, October 8).
- ScienceAsia. (2025, March 17).
- ResearchGate. (n.d.).
- Element Lab Solutions. (n.d.). LC-MS Troubleshooting.
- NTU Journal of Pure Sciences. (2024, December 27).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Chromedia. (n.d.). Troubleshooting LC, basics.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- ZefSci. (2025, May 6).
- MDPI. (n.d.).
- MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- Sigma-Aldrich. (n.d.).
- YouTube. (2022, August 19).
- National Center for Biotechnology Information. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 1-Boc-3-(3,4-dichlorophenyl)piperazine
This guide provides in-depth troubleshooting and frequently asked questions for the workup and purification of 1-Boc-3-(3,4-dichlorophenyl)piperazine. It is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during its synthesis, ensuring high yield and purity.
Introduction: The Challenge of Synthesizing Substituted Piperazines
The 1-(di)chlorophenyl)piperazine scaffold is a key building block in many pharmaceuticals, particularly antipsychotics like Aripiprazole and Cariprazine.[1][2] The introduction of a Boc protecting group is a critical step to allow for selective functionalization at the second nitrogen.[3][4] While the synthesis, often involving methods like Buchwald-Hartwig coupling or reductive amination, is well-established, the workup and purification stages present significant hurdles.[1][5] Common issues include persistent emulsions, difficulty in isolating the product as a clean solid, and removal of stubborn impurities. This guide addresses these specific issues with scientifically grounded explanations and actionable protocols.
Section 1: General Workup Protocol: Aqueous Quench and Extraction
This section outlines a standard, robust workup procedure applicable to many common synthetic routes for this compound, such as after a reductive amination or a coupling reaction.
Step-by-Step Methodology
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was run at elevated temperatures, cool it to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to quench the reaction.[5] The choice depends on the reaction chemistry; NaHCO₃ is used to neutralize acidic conditions, while NH₄Cl is used to quench reactive hydrides like sodium triacetoxyborohydride.[5][6] Add the quenching agent portion-wise with stirring until gas evolution ceases.
-
-
Phase Separation & Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
If the reaction solvent is immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)), add deionized water to dissolve the inorganic salts. If the reaction solvent is water-miscible (e.g., THF, Methanol), it must first be removed under reduced pressure, and the residue redissolved in an extraction solvent and water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc, 2-3 times).[5] Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated aqueous sodium chloride (Brine) (to break up emulsions and remove bulk water).
-
-
Separate the organic layer carefully after each wash.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Stir for 15-20 minutes, then filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Visual Workflow: General Extraction
Caption: Standard aqueous workup workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why did my product turn into a viscous oil instead of a solid after evaporation? A1: This is a very common issue.[8] Potential causes include:
-
Residual Solvent: Trace amounts of the extraction solvent or reaction solvent (like DMF or DMSO) can prevent crystallization. Try drying the product under high vacuum for an extended period.
-
Impurities: The presence of unreacted starting materials or side products can act as an "oil out" agent.
-
Amorphous Nature: The product itself may be amorphous or have a low melting point.[9] Solution: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. If that fails, column chromatography is the recommended next step.[8]
Q2: What is the purpose of the brine wash? A2: The brine (saturated NaCl solution) wash serves two main purposes. First, it helps to break up emulsions that can form between the organic and aqueous layers. Second, due to its high ionic strength, it draws water out of the organic layer, beginning the drying process before the addition of a solid drying agent.
Q3: Can I use a different base other than NaHCO₃ for the quench/wash? A3: Yes, but with caution. Stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, but they risk hydrolyzing the Boc group, especially if left in contact for too long or at elevated temperatures. Saturated sodium bicarbonate is generally preferred as it is a mild base, sufficient to neutralize acids without cleaving the protecting group.[10]
Q4: My reaction involves a palladium catalyst. How do I remove it during the workup? A4: Palladium residues can often be removed by filtration or specialized workup steps. After the initial extraction, you can pass the organic solution through a pad of Celite® or silica gel. For more persistent palladium contamination, specific scavengers can be employed, though this adds complexity to the procedure.
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving the most common and frustrating issues encountered during the workup.
Problem 1: Persistent Emulsion During Extraction
-
Probable Cause: An emulsion is a stable mixture of two immiscible liquids, often stabilized by surfactants or fine particulate matter from the reaction. High concentrations of salts or basic compounds can also contribute.
-
Solutions:
-
Add Brine: The first and simplest step is to add a significant volume of saturated brine to the separatory funnel and gently rock, then allow it to stand. The high ionic strength often disrupts the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can break up the emulsion by removing particulate matter.
-
Change Solvent: Add a small amount of a different solvent that has a different density and polarity, which can alter the properties of the interface. For a DCM/water emulsion, adding some ethyl acetate can sometimes help.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the layers to separate.
-
Problem 2: Low or No Product Yield
-
Probable Cause: Low yield can stem from an incomplete reaction or product loss during the workup.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield.
-
Detailed Explanation:
-
Product as a Salt: Piperazines are basic. If the aqueous layer is not sufficiently basic (pH > 8-9) during extraction, the product can remain in the aqueous phase as a protonated salt (e.g., hydrochloride or acetate salt).[8] Always check the pH of the aqueous layer after quenching and washing. If it's acidic or neutral, add a base like solid K₂CO₃ or Na₂CO₃ before re-extracting.[11]
-
Mechanical Loss: Product can be physically lost in emulsions or by adhering to glassware or filter paper. Ensure careful transfers and rinse all equipment with fresh solvent.
-
Problem 3: Crude Product is Contaminated with Starting Materials
-
Probable Cause: This typically points to an incomplete reaction or the use of incorrect stoichiometry. However, if the reaction has gone to completion, the issue may be that the starting material has similar solubility properties to the product, making it difficult to separate via simple extraction.
-
Solutions:
-
pH-Based Extraction: If one of the starting materials is acidic or basic, its solubility can be manipulated with pH. For example, if unreacted 3,4-dichloroaniline is present, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the aniline, pulling it into the aqueous layer while the Boc-protected product remains in the organic phase. Caution: Be sure to re-neutralize the organic layer with a basic wash afterward.
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities.[5][6] A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar solvent (e.g., Ethyl Acetate) will typically separate the less polar starting materials from the more polar piperazine product.
-
Quantitative Data Summary
| Parameter | Typical Reagents/Solvents | Rationale & Notes |
| Extraction Solvents | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | DCM is denser than water; EtOAc is less dense. Choose based on ease of separation and solubility of the product.[5] |
| Quenching Agents | Sat. aq. NaHCO₃, Sat. aq. NH₄Cl | NaHCO₃ neutralizes acids. NH₄Cl quenches reducing agents like borohydrides.[5][6] |
| Drying Agents | Anhydrous Na₂SO₄, MgSO₄ | MgSO₄ is faster and has a higher capacity but can be slightly acidic. Na₂SO₄ is neutral and economical.[7] |
| Chromatography Eluent | Hexanes/Ethyl Acetate Gradient | A common system for medium-polarity compounds. The exact ratio must be determined by TLC. |
| Crystallization Solvents | Ethanol, Isopropyl Alcohol (IPA), Hexanes, Heptane | Often, a polar solvent like ethanol or IPA is used for dissolution, followed by the addition of a non-polar anti-solvent like hexanes to induce precipitation.[7][12] |
Section 4: Advanced Purification: Salt Formation & Recrystallization
If chromatography is undesirable or the product remains an oil, converting the basic piperazine product into a salt can be an excellent purification strategy. Hydrochloride (HCl) salts are common and often form highly crystalline, easy-to-handle solids.[7][8]
Protocol: HCl Salt Formation
-
Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as diethyl ether, ethyl acetate, or methanol.
-
Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white or off-white solid.
-
Isolation: Stir the resulting slurry for 30-60 minutes (sometimes at 0 °C to maximize precipitation), then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove soluble impurities.
-
Drying: Dry the salt under high vacuum. The resulting solid is often much purer than the initial free base. The free base can be regenerated by dissolving the salt in water, basifying with a strong base, and re-extracting.[11]
References
- Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
- Benchchem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
- Reddit. (2023). Reductive amination of piperazine.
- Procyon. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Google Patents. (1997). Method for preparing piperazines.
- Organic Syntheses. (n.d.). Procedure for the synthesis of 1,3-dihydroxyphenazine.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
- Google Patents. (2014). Synthetic method of piperazidines drug intermediate.
- PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.
- ResearchGate. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine.
- Benchchem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Google Patents. (2020). Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
- Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine).
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. petalheadexim.com [petalheadexim.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jgtps.com [jgtps.com]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1-Boc-3-(3,4-dichlorophenyl)piperazine in storage
Technical Support Center
Introduction: Ensuring the Integrity of a Key Synthetic Building Block
1-Boc-3-(3,4-dichlorophenyl)piperazine is a crucial intermediate in pharmaceutical development, particularly in the synthesis of novel central nervous system (CNS) agents and other complex molecules.[1][2][3] Its structural integrity is paramount for the success of multi-step syntheses, ensuring reaction efficiency and final product purity. The stability of this compound is primarily governed by its two key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the arylpiperazine core.[4][5]
This technical guide provides in-depth troubleshooting advice and best practices for the storage and handling of this compound to prevent degradation and ensure experimental reproducibility.
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section addresses specific problems that may arise during the storage and use of this compound.
Q1: I've analyzed my stored sample by HPLC and see a new, more polar peak. What is this impurity and why did it form?
A1: The most probable cause is the acid-catalyzed cleavage of the Boc protecting group, yielding the free amine, 1-(3,4-dichlorophenyl)piperazine.[5] The Boc group is specifically designed to be stable under basic and nucleophilic conditions but is readily removed by acid.[4][6]
-
Causality: The degradation mechanism involves protonation of the carbamate's carbonyl oxygen. This is followed by the loss of a stable tert-butyl cation, which can form isobutylene, and a carbamic acid intermediate that rapidly decarboxylates to give the free piperazine nitrogen and carbon dioxide.[5] This reaction can be triggered by trace amounts of acidic impurities in your storage solvent, exposure to acidic vapors in the lab environment, or on the surface of silica gel if stored improperly.
-
Immediate Action:
-
Confirm the identity of the new peak by co-injection with a standard of 1-(3,4-dichlorophenyl)piperazine or by LC-MS analysis.
-
Quarantine the affected batch to prevent its use in critical experiments.
-
Review your storage and handling procedures for potential sources of acid contamination.
-
Q2: My solid sample, which was initially a white or off-white powder, has developed a yellowish or brownish tint over time. What causes this discoloration?
A2: Discoloration is often an indicator of oxidation. While the dichlorophenyl ring is relatively stable, the piperazine ring, particularly the unprotected nitrogen atom, can be susceptible to oxidation. Exposure to atmospheric oxygen, light, or reactive oxygen species can lead to the formation of colored byproducts.
-
Causality: The lone pair of electrons on the secondary amine within the piperazine ring can be a site for oxidation. This can lead to the formation of N-oxides or other complex degradation products, which are often colored. Although less common, photodegradation initiated by UV light exposure can also contribute to the formation of colored impurities. Several safety data sheets for related arylpiperazines recommend protection from light and air.[7][8]
-
Preventative Measures:
-
Inert Atmosphere: Always store the compound under an inert atmosphere such as argon or nitrogen. After dispensing the material, flush the headspace of the container with inert gas before re-sealing.
-
Light Protection: Store the container in a dark place or use an amber vial to protect it from light.[7][9]
-
Solvent Purity: When making solutions, use freshly opened or sparged solvents to minimize dissolved oxygen.
-
Visual Guide: Troubleshooting Workflow for Compound Instability
The following decision tree provides a logical workflow for identifying the cause of suspected degradation of this compound.
Caption: Troubleshooting Decision Tree for Stability Issues.
Frequently Asked Questions (FAQs)
Q1: What are the definitive, ideal storage conditions for long-term stability?
A1: Based on best practices for chemically sensitive reagents and information from safety data sheets for related compounds, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the piperazine ring.[7][8] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-promoted side reactions.[7][9] |
| Light | Amber glass vial or store in the dark | Prevents potential photodegradation.[7] |
Q2: Can I repeatedly open and close the main container?
A2: This is strongly discouraged. Repeatedly opening the primary container introduces atmospheric moisture and oxygen, compromising the compound's integrity. It is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere. This protects the main stock from contamination.
Q3: Is this compound stable in common chromatography solvents like methanol or dichloromethane (DCM)?
A3:
-
Dichloromethane (DCM): Generally safe for short-term use, provided the DCM is fresh and free of acidic impurities like HCl. Older or improperly stored DCM can become acidic and cause deprotection.
-
Methanol: While methanol can accelerate Boc protection in some cases, it is generally considered a safe solvent for short-term handling.[10] However, for long-term storage in solution, a non-protic solvent like anhydrous acetonitrile or THF would be preferable. Always use high-purity, anhydrous grade solvents.
-
Acidic Conditions: Avoid any acidic conditions, such as TFA or HCl solutions, unless deprotection is the intended reaction.[4][5]
Q4: How can I routinely check the purity of my compound?
A4: A simple Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most effective way to monitor purity. A gradient method is typically sufficient to separate the parent compound from the more polar, deprotected impurity.
Protocols and Methodologies
Protocol 1: Recommended Aliquoting and Storage Procedure
This protocol ensures the long-term stability of your primary stock of this compound.
-
Preparation: Move the main container of the compound, several small amber glass vials, a balance, and necessary spatulas into a glovebox or an enclosure flushed with inert gas (Argon or Nitrogen).
-
Equilibration: Allow the main container to equilibrate to the ambient temperature inside the glovebox before opening to prevent moisture condensation.
-
Dispensing: Carefully weigh the desired amount of the compound into each of the smaller vials.
-
Sealing: Tightly cap each vial. For extra protection, you may wrap the cap threads with Parafilm®.
-
Backfilling: Before removing the main container from the glovebox, flush its headspace with inert gas and seal it tightly.
-
Storage: Place the newly created aliquots and the main stock container in a refrigerator (2-8°C) in a designated, dry location.
Protocol 2: HPLC Method for Purity Assessment
This method is adapted from established procedures for analyzing related arylpiperazine compounds and serves as a reliable starting point for purity checks.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: 254 nm.[11]
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Expected Results: The deprotected impurity, 1-(3,4-dichlorophenyl)piperazine, will have a significantly shorter retention time than the parent Boc-protected compound due to its increased polarity.
References
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Chemistry Steps. Boc Protecting Group for Amines. [Link]
- ResearchGate.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- ResearchGate.
- Google Patents. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)
- NTU Journal of Pure Sciences.
- OPUS at UTS.
- UNODC.
- MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]
- PubMed. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
- PubMed. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. [Link]
- Der Pharma Chemica. Enantioselective synthesis of (S)
- ResearchGate. Thermal Degradation of Piperazine Blends with Diamines. [Link]
- PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]
- PubMed Central. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. [Link]
- Eawag-BBD.
- ResearchGate.
- ResearchGate. (PDF)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
Technical Support Center: Managing Aqueous Workup for Water-Soluble Piperazine Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with water-soluble piperazine byproducts during aqueous workups. Our goal is to provide you with in-depth, field-proven insights and practical, self-validating protocols to streamline your purification processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the management of piperazine-containing reaction mixtures.
Q1: Why are piperazine-containing byproducts so difficult to remove during a standard aqueous workup?
A1: The difficulty arises from the unique physicochemical properties of piperazine and its derivatives. Piperazine is a diprotic base, meaning it has two nitrogen atoms that can be protonated.[1] Its pKa values are approximately 5.35 and 9.73 at 25°C.[1][2] This dual basicity, combined with its inherent polarity, leads to high water solubility, especially when protonated to form salts.[3][4] Consequently, both the free base and its salts can partition between the aqueous and organic layers, making a clean separation challenging.
Q2: I've noticed that my piperazine byproduct seems to be soluble in both my aqueous and organic layers. Why is this happening?
A2: This is a common observation. Piperazine itself is freely soluble in water and also shows solubility in various organic solvents like ethanol and methanol, though it is poorly soluble in less polar solvents like diethyl ether.[2][4] This dual solubility profile means that during an extraction, the piperazine byproduct can distribute between the two phases, leading to incomplete removal from the organic layer. The exact distribution will depend on the pH of the aqueous phase and the polarity of the organic solvent.
Q3: Can I simply use a strong acid wash to remove piperazine byproducts?
A3: While an acid wash is a common strategy for removing basic impurities, it must be used judiciously with piperazine byproducts, especially if your desired product is acid-sensitive.[5][6] Lowering the pH of the aqueous phase will protonate the piperazine, forming a water-soluble salt that partitions into the aqueous layer.[5] However, if your target compound also has basic sites or acid-labile functional groups, it may also be affected. A careful selection of the acid and precise pH control are crucial.
Q4: What is the first-line strategy I should consider for removing a water-soluble piperazine byproduct?
A4: The most direct approach is a pH-controlled liquid-liquid extraction. By carefully adjusting the pH of the aqueous phase, you can manipulate the protonation state of the piperazine byproduct and maximize its partitioning into the aqueous layer while leaving your (presumably less basic or neutral) product in the organic phase. This is often the most efficient and scalable initial strategy.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues encountered during the workup of reactions containing piperazine byproducts.
Problem 1: Persistent Emulsion Formation During Extraction
Symptoms:
-
A thick, stable layer forms between the aqueous and organic phases that does not separate upon standing.[7][8]
-
The entire mixture becomes cloudy or opaque, obscuring the interface.[9]
Causality: Emulsions are often caused by surfactant-like molecules, which can include piperazine salts or other reaction components that reduce the interfacial tension between the two immiscible liquids.[7][10] High-shear mixing, such as vigorous shaking, can also contribute by creating fine droplets that are slow to coalesce.[10]
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the energy input that can lead to emulsion formation while still allowing for sufficient surface area contact for extraction.[7]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase.[7][10] This can "salt out" the organic components and disrupt the emulsion by forcing the separation of the two phases.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.[9]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[7]
Problem 2: Incomplete Removal of Piperazine Byproduct from the Organic Layer
Symptoms:
-
Analysis of the dried organic layer (e.g., by TLC, LC-MS, or NMR) shows significant amounts of the piperazine byproduct remaining.
Causality: This typically occurs due to insufficient protonation of the piperazine in the aqueous phase or the use of an organic solvent that is too polar, leading to significant partitioning of the free base into the organic layer.
Solutions:
-
Precise pH Adjustment: Lower the pH of the aqueous wash solution to at least 2 pH units below the lower pKa of the piperazine (i.e., pH < 3.35).[5] This ensures complete di-protonation of the piperazine, maximizing its water solubility. Use a pH meter for accurate measurement.
-
Multiple Extractions: Perform multiple washes with the acidic aqueous solution rather than a single large-volume wash. Three to five washes are often sufficient.[6][11]
-
Solvent Choice: If possible, use a less polar organic solvent for the extraction (e.g., dichloromethane, ethyl acetate) to minimize the solubility of the free piperazine base.
Problem 3: Loss of the Desired Product into the Aqueous Layer
Symptoms:
-
The yield of the desired product is significantly lower than expected after workup.
-
Analysis of the aqueous layer indicates the presence of the product.
Causality: This can happen if the desired product has some water solubility or if it also contains basic functional groups that become protonated during the acidic wash intended to remove the piperazine byproduct.
Solutions:
-
Back-Extraction: After the initial extraction, re-extract the acidic aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
-
Alternative Acid Wash: Consider using a milder acidic wash, such as 10% aqueous copper (II) sulfate. The copper ions will complex with the piperazine, rendering it water-soluble, and this method may be less harsh on acid-sensitive products.[5][6] The aqueous layer will turn purple as the copper-amine complex forms.[5]
-
Salting Out: Before extraction, add a salt like sodium chloride to the aqueous phase to decrease the solubility of your organic product in the water.[12]
Part 3: Detailed Protocols & Methodologies
Protocol 1: pH-Controlled Liquid-Liquid Extraction
This protocol details the standard method for removing a basic piperazine byproduct from a less basic or neutral organic product.
Methodology:
-
Solvent Removal (Optional but Recommended): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, remove it under reduced pressure first. This prevents loss of polar products into the aqueous phase.[13]
-
Dissolution: Dissolve the reaction residue in an appropriate water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add a volume of 1 M HCl (aq) or 10% citric acid (aq) equal to approximately half the volume of the organic layer.
-
Gently invert the funnel 10-15 times, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat this wash step 2-3 more times.
-
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Workflow for Troubleshooting Piperazine Workup
The following diagram outlines a decision-making process for managing challenges during the aqueous workup.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Quantification of 1-Boc-3-(3,4-dichlorophenyl)piperazine
In the landscape of pharmaceutical development, the rigorous quantification of chemical intermediates is a cornerstone of quality control and regulatory compliance. 1-Boc-3-(3,4-dichlorophenyl)piperazine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this critical intermediate. Furthermore, it offers a comparative analysis with alternative analytical technologies, supported by experimental data and guided by international regulatory standards.
The Central Role of a Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) remains a primary workhorse in pharmaceutical analysis due to its robustness, versatility, and wide applicability. For a molecule like this compound, which possesses a UV-active dichlorophenyl group, HPLC with UV detection is an ideal analytical choice. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, a globally recognized standard for the validation of analytical procedures[3][4].
Causality Behind Experimental Choices
The selection of the HPLC method parameters is a deliberate process aimed at achieving optimal separation and quantification.
-
Stationary Phase: A C18 reversed-phase column is chosen for its hydrophobicity, which provides excellent retention and separation for moderately non-polar molecules like this compound.
-
Mobile Phase: A gradient elution with acetonitrile and water allows for the efficient elution of the analyte while ensuring a sharp peak shape and good resolution from potential impurities. The gradient starts with a higher proportion of water to retain the analyte and gradually increases the organic content to facilitate its elution.
-
Detection: The dichlorophenyl moiety in the analyte exhibits strong UV absorbance. A detection wavelength of 254 nm is selected to maximize sensitivity and minimize interference from common solvents.
Validated HPLC-UV Method for this compound
This section details a fully validated HPLC-UV method for the precise quantification of this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a final concentration within the linear range of the method.
Method Validation Data
The developed method was rigorously validated in accordance with ICH Q2(R1) guidelines. The key validation parameters are summarized below.
Table 1: Summary of HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| **Linearity (R²) ** | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.12% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Robustness | %RSD ≤ 5.0% for deliberate variations | Complies |
Visualizing the Path to a Validated Method
The journey from method development to a fully validated analytical procedure is a structured process.
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 1-Boc-3-(3,4-dichlorophenyl)piperazine
Introduction: The Critical Role of Characterization
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of quality, safety, and regulatory compliance.[1][2] 1-Boc-3-(3,4-dichlorophenyl)piperazine is a key building block, a precursor often utilized in the synthesis of pharmacologically active molecules. Its purity and structural integrity directly impact the viability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands out as an indispensable analytical tool, offering unparalleled sensitivity and specificity for confirming the identity and structure of such molecules.[2][3][4]
This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of this compound. We will move beyond rote protocols to explore the rationale behind methodological choices, delve into predictable fragmentation pathways, and present a validated workflow, empowering researchers to confidently and accurately characterize this critical intermediate.
Ionization Techniques: A Comparative Analysis for a Protected Piperazine
The first crucial step in any MS analysis is the gentle conversion of the neutral analyte into a gas-phase ion.[2] The choice of ionization source is dictated by the analyte's physicochemical properties. For this compound, the two most relevant "soft" ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is exceptionally well-suited for molecules that are already polar or can be readily charged in solution. The piperazine moiety contains two nitrogen atoms, the unprotected one of which is basic and easily protonated in the presence of an acidic mobile phase modifier like formic acid. This makes ESI, particularly in positive ion mode, the premier choice for this compound. It is a very gentle technique, meaning the primary ion observed will almost certainly be the intact, protonated molecule, [M+H]⁺. This is critical for unequivocally determining the molecular weight.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is generally better for less polar and more thermally stable compounds.[5] While APCI could likely ionize this molecule, it is typically more energetic than ESI. This increased energy could potentially lead to in-source fragmentation, complicating the spectrum by showing fragment ions in addition to, or even instead of, the parent molecular ion. Given the compound's inherent basicity, ESI remains the more logical and reliable starting point.
Verdict: Electrospray Ionization (ESI) in positive ion mode is the recommended technique due to the presence of the basic piperazine nitrogen, which facilitates efficient protonation and generation of a strong [M+H]⁺ signal with minimal initial fragmentation.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Elucidation
Confirming the molecular weight is only the first step. To verify the complete structure, we must break the molecule apart in a controlled manner and analyze the pieces—a process known as tandem mass spectrometry (MS/MS).[6] In this process, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint.[7]
For this compound, we can predict a highly characteristic fragmentation pathway based on its constituent parts: the Boc protecting group, the piperazine ring, and the dichlorophenyl moiety.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously labile under CID conditions. It primarily fragments through two well-documented pathways:
-
The Piperazine Ring: The piperazine ring itself is prone to cleavage. Following the loss of the Boc group, the ring can open and fragment, often leading to the loss of an ethylenimine fragment or other characteristic small amine fragments.[11][12] A key fragment often observed from phenylpiperazines is the cleavage of the ring, losing a C₂H₄N fragment (42 Da).[11]
-
The Dichlorophenyl Moiety: The presence of two chlorine atoms provides an unmistakable isotopic signature. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any fragment containing the dichlorophenyl group will appear as a characteristic cluster of peaks: an 'M' peak, an 'M+2' peak (approximately 65% the intensity of M), and an 'M+4' peak (approximately 10% the intensity of M). This pattern is a powerful diagnostic tool.
The predicted fragmentation pathway is visualized below.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: A Validated LC-MS/MS Workflow
This section details a robust, self-validating protocol for the analysis of this compound. The inclusion of a system suitability test and blank injections ensures the trustworthiness of the generated data.
Caption: High-level workflow for LC-MS/MS characterization.
1. Sample Preparation
-
Objective: To prepare a dilute, particle-free solution suitable for injection.
-
Protocol:
-
Accurately weigh ~1 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution in 50:50 acetonitrile:water to a final concentration of 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Causality: Dilution prevents detector saturation and column overloading. The 50:50 solvent mixture is compatible with typical reversed-phase mobile phases. Filtration prevents clogging of the LC system.
2. Liquid Chromatography (LC) Method
-
Objective: To achieve chromatographic separation of the analyte from potential impurities.
-
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Causality: A C18 column provides good retention for moderately nonpolar molecules. The gradient elution ensures that any impurities are separated and the analyte elutes as a sharp peak. Formic acid is a critical modifier that acidifies the mobile phase, ensuring the piperazine nitrogen is protonated for efficient ESI+ ionization.[13]
3. Mass Spectrometry (MS) Method
-
Objective: To confirm molecular weight and obtain structural information via fragmentation.
-
Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Full Scan (MS1): Scan from m/z 100-500 to detect the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS):
-
Precursor Ion: Isolate the [M+H]⁺ ion at m/z 331.1.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Product Ion Scan: Scan from m/z 50-350 to detect all fragment ions.
-
-
-
Causality: The MS1 scan confirms the presence and molecular weight of the target compound. The MS/MS experiment provides the structural fingerprint. Ramping the collision energy ensures that both low-energy (e.g., Boc loss) and high-energy (e.g., ring cleavage) fragmentations are observed.
Data Summary & Interpretation
The data obtained from the LC-MS/MS analysis can be summarized to provide a clear, unambiguous characterization of the compound.
Table 1: Expected Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z (Monoisotopic) | Key Diagnostic Feature(s) |
| [M+H]⁺ | 331.0975 | Confirms molecular weight. Exhibits characteristic Cl₂ isotopic pattern (M, M+2, M+4). |
| [M+H - C₄H₈]⁺ | 275.0349 | Neutral loss of 56 Da; characteristic fragment of the Boc group.[8][9] |
| [M+H - C₅H₈O₂]⁺ | 231.0451 | Neutral loss of 100 Da; loss of the entire Boc group, yielding the core structure.[10] |
| [C₆H₄Cl₂N]⁺ (Hypothetical) | 171.9826 | Fragment resulting from piperazine ring cleavage. Exhibits Cl₂ isotopic pattern. |
| [C₆H₃Cl₂]⁺ | 144.9690 | Dichlorophenyl cation. Exhibits characteristic Cl₂ isotopic pattern. |
Conclusion
The characterization of this compound is robustly achieved using a combination of liquid chromatography and tandem mass spectrometry with electrospray ionization. By leveraging the predictable fragmentation of the Boc-protecting group and the unmistakable isotopic signature of the dichlorophenyl moiety, this method provides multi-faceted, definitive structural confirmation. The workflow presented here, grounded in sound scientific principles, offers a reliable and efficient strategy for researchers in the pharmaceutical industry to ensure the quality and identity of this vital synthetic intermediate, thereby supporting the integrity of the entire drug development pipeline.[1][3][14]
References
- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
- Williamson, K. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
- Reddy, P. N., & Srinivas, R. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 786–795. [Link]
- Guella, G., & Frassanito, R. (2003). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 17(16), 1800–1812. [Link]
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
- (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Labcompare. [Link]
- (n.d.). Proposed fragmentation pathways of t-Boc substituted drug precursors under ESI-CID mode. Journal of Chinese Mass Spectrometry Society. [Link]
- Saito, T., Kanamori, T., Kuwayama, K., Tsujikawa, K., Iwata, Y. T., & Inoue, H. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 32(2), 317–324. [Link]
- (2023).
- Adamowicz, P., & Zuba, D. (2015). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Böttcher, M. (2018). Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. [Link]
- Lavallee, P. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. [Link]
- Cychowska, M., et al. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
- Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
- E. E. E., et al. (2018).
- Bristow, T. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of the American Society for Mass Spectrometry. [Link]
- Welz, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. [Link]
- Reddit User. (2023). I knew about the MS fragmentation pattern with Boc protected amines... Reddit. [Link]
- G, N. R., et al. (2023).
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
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The Chemist's Compass: Navigating Synthetic Strategies with N-Boc and N-Fmoc Piperazine
A Senior Application Scientist's Guide to Orthogonal Protection in Piperazine Chemistry
The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold prized for its ability to impart favorable pharmacokinetic properties into drug candidates.[1][2] However, the symmetry of this six-membered heterocycle presents a fundamental challenge: how to selectively functionalize its two nitrogen atoms to build complex, unsymmetrically substituted molecules. The solution lies in the elegant concept of orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of another.[3]
Among the chemist's toolkit, the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group stand out as the workhorses for piperazine chemistry. The choice between N-Boc-piperazine and N-Fmoc-piperazine is not arbitrary; it is a critical decision that dictates the entire synthetic route. This guide provides an in-depth, data-driven comparison of these two essential building blocks, offering field-proven insights to help researchers navigate their synthetic applications.
The Principle of Orthogonality: A Tale of Two Stabilities
The synthetic utility of N-Boc and N-Fmoc piperazine hinges on the stark difference in their chemical stability. This orthogonality is the key to sequential, controlled functionalization of the piperazine core.[3][]
-
N-Boc (tert-Butoxycarbonyl): The Acid-Labile Guardian. The Boc group is stable to a wide range of reaction conditions, including basic and hydrogenolysis conditions, but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][] This makes N-Boc-piperazine an ideal starting point when the subsequent synthetic steps involve base-sensitive substrates or reagents.
-
N-Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Counterpart. Conversely, the Fmoc group is stable to acidic conditions but is swiftly removed by bases, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[3][5] This characteristic makes N-Fmoc-piperazine the reagent of choice when acid-labile functional groups are present elsewhere in the molecule.
The interplay between these two protecting groups allows for the synthesis of N,N'-disubstituted piperazines with exquisite control, as illustrated below.
Head-to-Head Comparison: Performance in Deprotection
The efficiency, cleanliness, and yield of the deprotection step are critical performance indicators. While highly substrate-dependent, general performance characteristics can be summarized.
| Parameter | N-Boc Deprotection | N-Fmoc Deprotection |
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); or HCl in 1,4-Dioxane.[3] | 20% Piperidine in N,N-Dimethylformamide (DMF).[3] |
| Conditions | 0 °C to Room Temperature.[3] | Room Temperature.[3] |
| Reaction Time | Typically 1-4 hours.[3] | Typically 30-60 minutes.[3] |
| Work-up | Aqueous basic wash to neutralize acid and remove salt byproducts. | Removal of solvent and excess piperidine under high vacuum. |
| Typical Yield | >90% (highly dependent on substrate and work-up). | >95% (generally very clean and high-yielding). |
| Key Challenge | Potential for side reactions (e.g., t-butylation) if scavengers are not used with sensitive substrates. The resulting amine salt may require careful neutralization.[6] | Removal of the dibenzofulvene-piperidine adduct. The basic conditions can be incompatible with sensitive functional groups.[5] |
Synthetic Applications: Choosing the Right Tool for the Job
The choice between N-Boc and N-Fmoc piperazine is primarily dictated by the overall synthetic plan and the nature of the other functional groups in the molecule.
N-Boc-Piperazine: The Versatile Workhorse for Medicinal Chemistry
N-Boc-piperazine is a widely used intermediate for creating libraries of monosubstituted piperazines, which are then incorporated into larger molecules.[6][7] The robust nature of the Boc group allows for a wide range of functionalization reactions on the free secondary amine before the final deprotection.
Common Functionalization Reactions for N-Boc-Piperazine:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.[6]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.[8]
-
N-Acylation: Reaction with acid chlorides or activated esters to form amides.[6]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides to form N-aryl piperazines.[9]
N-Fmoc-Piperazine: The Specialist for Solid-Phase Synthesis
N-Fmoc-piperazine is most commonly employed in solid-phase peptide synthesis (SPPS) to introduce a piperazine unit into a peptide backbone.[5] This can serve to create a conformational constraint, act as a linker, or be a scaffold for further diversification. The mild, base-labile nature of the Fmoc group is perfectly compatible with the acid-labile side-chain protecting groups (e.g., Boc, tBu) used in standard Fmoc-SPPS.[]
Interestingly, piperazine itself (the deprotected form) can be used as a milder, less toxic alternative to piperidine for the Fmoc deprotection step in SPPS, sometimes minimizing side reactions like aspartimide formation.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following detailed, self-validating protocols are provided.
Protocol 1: N-Boc Deprotection with TFA
Objective: To remove the Boc protecting group from an N-Boc-piperazine derivative.
Materials:
-
N-Boc protected piperazine derivative (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 20-50% v/v in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the TFA/DCM solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[3]
Protocol 2: N-Fmoc Deprotection with Piperidine
Objective: To remove the Fmoc protecting group from an N-Fmoc-piperazine derivative.
Materials:
-
N-Fmoc protected piperazine derivative (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, remove the solvent and excess piperidine under high vacuum to yield the crude deprotected piperazine. The product can often be used directly or purified further by chromatography if necessary.[3]
Conclusion: A Strategic Choice
The decision between N-Boc and N-Fmoc piperazine is a strategic one, guided by the principles of orthogonal synthesis. N-Boc-piperazine serves as a robust and versatile building block for solution-phase synthesis, particularly in medicinal chemistry, where a wide array of transformations may be required. Its acid-lability dictates a synthetic pathway that avoids acidic reagents until the final deprotection step. In contrast, N-Fmoc-piperazine is the specialist for solid-phase synthesis, where its base-lability is perfectly harmonized with the acid-labile side-chain protecting groups of standard Fmoc chemistry.
A thorough understanding of the stability, reactivity, and potential side reactions of each protected piperazine empowers researchers to design more efficient, logical, and successful synthetic campaigns, ultimately accelerating the discovery of novel chemical entities.
References
- Durand, C.; Szostak, M.
- Szostak, M. Synthesis of Piperazines by C-H Functionalization. Encyclopedia2021, 1(3), 693-703. [Link]
- Humphrey, G. R. et al. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. J. Org. Chem.2003, 68 (13), pp 5431–5434. [Link]
- Campos, K. R. et al. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein J. Org. Chem.2016, 12, 739–753. [Link]
- van Hest, J. C. M. et al. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Org. Biomol. Chem.2014, 12, 6373-6377. [Link]
- Isidro-Llobet, A. et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules2016, 21(11), 1542. [Link]
- Sore, H. F. et al. Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv2023. [Link]
- Wipf, P. et al. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Lett.2011, 52(33), 4341-4344. [Link]
- Autech.
- Albericio, F. et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules2016, 21, 1542. [Link]
- Durand, C.; Szostak, M.
- Durand, C.; Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Chibale, K. et al. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules2023, 28(24), 8031. [Link]
- Brust, P. et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein J. Org. Chem.2016, 12, 2529-2539. [Link]
- Fields, G. B. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Lett. Pept. Sci.2000, 7, 107-112. [Link]
- Prasanthi, G. Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences2014, 5(1), 1480-1484. [Link]
- [This reference was not explicitly cited in the text but was used for general background.]
- Pelliccia, S.; Di Sarno, V.; Ciaglia, T.; Parchi, M.; Limongelli, V.; Novellino, E.; Carotenuto, A.; Brancaccio, D. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals2023, 16, 1269. [Link]
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The Principle of Purity Determination by Quantitative ¹H NMR (qNMR)
An In-Depth Technical Guide to the ¹H NMR Purity Analysis of 1-Boc-3-(3,4-dichlorophenyl)piperazine
For researchers and professionals in the pharmaceutical and chemical development sectors, establishing the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The compound this compound is a key building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality and impurity profile of the final API.
This guide provides a comprehensive, in-depth analysis of using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise purity determination of this critical intermediate. We will explore the fundamental principles of the technique, present a detailed experimental protocol, and objectively compare its performance against alternative analytical methods, grounding our discussion in established scientific principles and field-proven insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique. The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] For ¹H NMR, which focuses on the hydrogen nucleus (proton), this relationship allows for the precise determination of the relative molar amounts of different compounds in a mixture.
The proton is the ideal nucleus for qNMR analysis due to its high natural abundance (99.99%) and the highest gyromagnetic ratio among stable NMR-active nuclei, which provides maximum sensitivity.[3] By co-dissolving a known mass of the analyte with a known mass of a highly pure internal standard, one can use the ratio of their signal integrals to calculate the absolute purity of the analyte.[4] This approach, known as the internal standard method, is a primary ratio method of measurement, meaning its results are traceable to the International System of Units (SI) through the use of certified reference materials.[5][6][7]
Spectral Deconstruction: ¹H NMR Analysis of this compound
A robust purity analysis begins with a thorough understanding of the analyte's ¹H NMR spectrum. The structure of this compound presents several distinct proton environments that are key to its identification and quantification.
Caption: Structure of this compound with key proton groups labeled.
Expected Chemical Shifts:
-
Boc Group (a): The nine equivalent protons of the tert-butyl group are the most prominent feature, appearing as a sharp, intense singlet typically around δ 1.4-1.5 ppm .[8][9] This signal is an excellent diagnostic peak for confirming the presence of the Boc protecting group and is often ideal for quantification due to its clarity and lack of overlap.
-
Piperazine Ring (b, c, d, e): The seven protons on the piperazine ring will appear as a series of complex, overlapping multiplets, generally between δ 3.0 and 4.5 ppm . Their exact shifts and coupling patterns depend on the ring conformation.
-
Dichlorophenyl Group (f, g, h): The three aromatic protons will be found in the downfield region, typically between δ 7.0 and 7.5 ppm . They will exhibit a characteristic splitting pattern (e.g., a doublet, a doublet of doublets) based on their coupling to each other.
Common Process-Related Impurities and Their Signatures:
A key strength of ¹H NMR is its ability to detect and identify a wide range of impurities simultaneously, provided they are present in sufficient concentration.
-
Starting Materials: Unreacted 3,4-dichloroaniline is a potential impurity. Its aromatic protons appear at distinct chemical shifts (approx. δ 6.5-7.2 ppm) from the product, making it readily identifiable.[10][11]
-
Side-Products: The synthesis may yield 1,4-bis-Boc-piperazine if the starting piperazine is not selectively protected.[12] The presence of a second Boc group would alter the symmetry and chemical shifts of the piperazine ring protons.
-
Degradation Products: Loss of the Boc group would yield the free piperazine, resulting in the complete disappearance of the characteristic singlet at ~1.4 ppm.
-
Residual Solvents: Common recrystallization or workup solvents (e.g., ethyl acetate, hexane, dichloromethane) have well-documented and characteristic ¹H NMR signals that must be identified to avoid misinterpretation.[13][14][15]
A Validated Protocol for Purity Determination by ¹H qNMR
Executing a qNMR experiment requires meticulous attention to detail to ensure accuracy and reproducibility. The following protocol outlines a self-validating system for determining the purity of this compound using an internal standard.
Caption: Experimental workflow for quantitative ¹H NMR (qNMR) analysis.
Step-by-Step Methodology:
1. Method Planning & Material Selection
-
Solvent Selection: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble. Chloroform-d (CDCl₃) is a common choice.
-
Internal Standard (IS) Selection: The choice of IS is critical. It must meet several criteria[1][16]:
-
High purity (ideally a Certified Reference Material, CRM).
-
Chemically stable and non-reactive with the analyte or solvent.
-
Produces a simple ¹H NMR spectrum (e.g., one or two sharp singlets).
-
Has signals that do not overlap with any analyte or solvent signals.
-
Recommended Standard: Maleic acid is an excellent choice. It is highly pure, stable, and its vinylic protons appear as a singlet far downfield (~δ 6.3 ppm in DMSO-d₆, ~δ 7.1 ppm in CDCl₃ after H-D exchange considerations), away from analyte signals.
-
2. Sample Preparation
-
Weighing: Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the this compound sample into a clean vial. Record the mass (m_analyte) precisely.
-
Adding the Standard: Accurately weigh and add approximately 5-10 mg of the internal standard (e.g., maleic acid) to the same vial. Record the mass (m_std) precisely. The goal is to have integrals of comparable magnitude.
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Ensure complete dissolution of both the analyte and the standard, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition
-
Rationale for Parameters: The acquisition parameters are chosen to ensure the signal intensity is directly proportional to concentration, which requires the nuclear spin system to return to thermal equilibrium between pulses.
-
Key Parameters:
-
Relaxation Delay (D1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A conservative value of 30-60 seconds is often used to ensure full relaxation.
-
Pulse Angle: Use a calibrated 90° pulse to maximize signal for each scan.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
4. Data Processing and Analysis
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat, zero-integral baseline across the entire spectrum.
-
Integrate the selected signals. For the analyte, the clean singlet of the Boc group (9H) is ideal. For the internal standard (maleic acid), integrate its singlet (2H). Record the integral values (I_analyte and I_std).
Calculating Purity: From Spectrum to Result
The purity of the analyte (P_analyte) is calculated using the following equation, which relates the integrals to the molar quantities of each component[3][6]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte & I_std: Integrals of the signals for the analyte and standard.
-
N_analyte & N_std: Number of protons corresponding to the integrated signal for the analyte and standard (e.g., 9 for the Boc group, 2 for maleic acid).
-
M_analyte & M_std: Molar masses of the analyte and standard.
-
m_analyte & m_std: Masses of the analyte and standard.
-
P_std: Purity of the internal standard (as a percentage).
Comparative Analysis: qNMR vs. Other Techniques
While qNMR is a powerful tool, it is essential to understand its place among other common analytical techniques for purity determination.
| Feature | ¹H qNMR | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Signal area ∝ moles of nuclei | UV/Vis absorbance or other detection | Ion abundance |
| Quantification | Primary ratio method; can be absolute with IS[5] | Relative; requires specific reference standard for analyte | Relative; requires stable isotope standard for accuracy |
| Reference Standard | Requires a well-characterized IS (can be structurally unrelated) | Requires an identical, pure reference standard of the analyte | Requires an identical reference standard, ideally isotope-labeled |
| Structural Info | Yes, provides full structure confirmation | No, based on retention time only | Yes, provides molecular weight and fragmentation data |
| Universality | Universal detection for soluble, proton-containing molecules | Requires a chromophore or other detectable moiety | Requires compound to be ionizable |
| Sample Prep | Simple dissolution | Mobile phase preparation, column equilibration | Mobile phase preparation, potential for ion suppression |
| Destructive? | No, sample can be recovered[1] | Yes | Yes |
| Key Advantage | High accuracy and traceability without analyte-specific standard | High sensitivity and separation power for complex mixtures | High sensitivity and selectivity for trace analysis |
Ensuring Trustworthiness: Method Validation
For use in regulated environments, any analytical method must be validated to prove it is fit for its intended purpose. qNMR methods can be validated according to guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[17][18] Key validation parameters include:
-
Specificity: Demonstrating that the signal used for quantification is free from interference from impurities, the standard, or matrix components.
-
Linearity: Showing that the instrument response is linear across a range of analyte concentrations.[18]
-
Accuracy: Assessing the closeness of the qNMR result to a known true value, often by analyzing a sample of known, high purity.
-
Precision: Evaluating the method's repeatability and intermediate precision to ensure consistent results.
-
Limit of Quantification (LOQ): Determining the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.[4]
The use of a Certified Reference Material (CRM) as the internal standard is paramount for establishing metrological traceability and ensuring the highest level of confidence in the purity assignment.[6][19]
Conclusion
Quantitative ¹H NMR spectroscopy stands as a robust, reliable, and highly accurate primary method for determining the purity of this compound. Its ability to provide simultaneous structural confirmation and absolute quantification without the need for an analyte-specific reference standard makes it an exceptionally efficient and powerful tool in the drug development workflow. By following a carefully planned and validated protocol, researchers can generate high-quality, defensible data, ensuring the integrity of their synthetic intermediates and the ultimate quality of the final pharmaceutical product.
References
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- Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]
- Validation of quantit
- Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Bruker. [Link]
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
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- Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibr
- Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.
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A Researcher's Guide to Dichlorophenylpiperazine (DCPP) Positional Isomers: A Comparative Analysis
In the landscape of neuroscience research and drug development, phenylpiperazines represent a critical class of compounds, acting as versatile scaffolds for a multitude of centrally acting agents. Among these, dichlorophenylpiperazine (DCPP) is of significant interest, not only as a synthetic precursor and metabolite of prominent drugs like aripiprazole but also as a pharmacologically active moiety in its own right.[1][2] However, the specific positioning of the two chlorine atoms on the phenyl ring dramatically alters the molecule's stereoelectronic properties, leading to distinct analytical, pharmacological, and toxicological profiles.
This guide provides an in-depth comparative analysis of the three primary positional isomers of DCPP: 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP), 1-(3,4-dichlorophenyl)piperazine (3,4-DCPP), and 1-(2,5-dichlorophenyl)piperazine (2,5-DCPP). For researchers, scientists, and drug development professionals, understanding these differences is not an academic exercise; it is a fundamental necessity for accurate experimental design, correct data interpretation, and the safe development of novel therapeutics. We will dissect the challenges in their analytical differentiation, compare their known pharmacological activities, and touch upon their toxicological significance, supported by validated experimental protocols and data.
Part 1: Analytical Differentiation of DCPP Isomers
The co-synthesis or metabolic generation of multiple DCPP isomers necessitates robust analytical methods to resolve and accurately quantify each species. The subtle differences in their physical properties, primarily polarity and volatility, are the keys to their separation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the gold-standard techniques for this purpose.
Workflow for Isomer Identification
The logical flow for identifying an unknown DCPP isomer involves a multi-step process that leverages both chromatographic separation and mass spectral fragmentation patterns.
Caption: Decision workflow for DCPP isomer identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for separating DCPP isomers due to their volatility. The choice of the capillary column is paramount; a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, typically provides the necessary selectivity to resolve the isomers based on subtle differences in their dipole moments.
Comparative GC-MS Data (Hypothetical)
| Isomer | Expected Retention Time (min) | Key Mass Fragments (m/z) | Elution Order Rationale |
| 2,5-DCPP | 10.2 | 230 (M+), 187, 159, 145 | Generally, para-substituted isomers (part of 2,5) are more linear and can elute later, but the ortho-substitution may reduce interaction. |
| 2,3-DCPP | 10.5 | 230 (M+), 187, 159, 145 | The adjacent chlorines create a strong dipole, leading to greater interaction with the stationary phase compared to the 2,5-isomer. |
| 3,4-DCPP | 10.8 | 230 (M+), 187, 159, 145 | This isomer often exhibits the highest boiling point and polarity among the three, resulting in the longest retention time on standard non-polar to mid-polar columns. |
| Note: Absolute retention times will vary based on the specific instrument and conditions. The molecular ion (M+) will be at m/z 230, with a characteristic isotopic pattern for two chlorine atoms. |
Protocol: GC-MS Analysis of DCPP Isomers
-
System Preparation:
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode, 250°C.
-
-
Temperature Program:
-
Initial oven temperature: 150°C, hold for 1 minute.
-
Ramp: Increase temperature at 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation & Injection:
-
Prepare a 100 µg/mL solution of the DCPP isomer mixture in methanol.
-
Inject 1 µL into the GC inlet.
-
-
Data Analysis:
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is another powerful tool, particularly for samples in complex matrices. The separation is governed by the isomers' differential partitioning between the nonpolar stationary phase (e.g., C18) and the polar mobile phase.
Protocol: Reversed-Phase HPLC for DCPP Isomers
-
System Preparation:
-
HPLC Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30°C.
-
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 30% B, hold for 1 min; ramp to 95% B over 8 min; hold at 95% B for 2 min; return to 30% B and equilibrate for 3 min.
-
-
Detection:
-
Detector: Diode Array Detector (DAD) or UV detector at 254 nm. For higher specificity, couple with a mass spectrometer (LC-MS).
-
-
Sample Preparation & Injection:
-
Prepare a 10 µg/mL solution of the DCPP isomer mixture in 50:50 water:acetonitrile.
-
Inject 10 µL.
-
-
Data Analysis:
Part 2: Comparative Pharmacological & Toxicological Profiles
The seemingly minor shift of a chlorine atom profoundly impacts how these molecules interact with biological targets, leading to distinct pharmacological effects and safety profiles.
Comparative Receptor Binding & Functional Activity
| Isomer | Primary Pharmacological Profile | Key Receptor Targets (Binding Affinity, Ki) | Toxicological Notes |
| 2,3-DCPP | Dopamine D2/D3 partial agonist; Serotonin receptor modulator.[1] | Dopamine D3: High affinity (Ki ≈ 0.7-2.0 nM)[7][8]. Dopamine D2: Moderate affinity (Ki ≈ 93 nM)[7]. | Metabolite of aripiprazole and cariprazine. Potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), which can disrupt cholesterol biosynthesis.[9] |
| 3,4-DCPP | Serotonin releaser; β1-adrenergic receptor blocker.[1] | SERT: Moderate affinity. β1-adrenergic: Moderate affinity. | Acts as a serotonin releasing agent, which can carry risks associated with serotonergic overstimulation. |
| 2,5-DCPP | Poorly characterized. | Data not widely available, but expected to have some activity at serotonergic and/or dopaminergic receptors based on the general phenylpiperazine scaffold. | Lack of data necessitates caution. Structure-toxicity relationships for dichlorobenzenes suggest potential for hepatotoxicity, though this is not confirmed for DCPP.[10] |
Mechanism of Action: A Tale of Two Isomers
2,3-DCPP is arguably the most studied isomer due to its relationship with atypical antipsychotics. Its high affinity and partial agonist activity at dopamine D3 receptors are of significant interest for treating conditions where dopamine modulation is key.[7] Its interaction with the D3 receptor is a critical component of the therapeutic profile of drugs like aripiprazole.
3,4-DCPP , in contrast, primarily targets the serotonin system. By acting on the serotonin transporter (SERT), it promotes the release of serotonin, a mechanism distinct from the receptor modulation seen with 2,3-DCPP.[1] This profile is more akin to certain classes of recreational drugs or antidepressants.
Signaling Pathway: D3 Receptor Modulation by 2,3-DCPP
The high-affinity binding of 2,3-DCPP to the dopamine D3 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.
Caption: 2,3-DCPP signaling via the D3 receptor.
Toxicological Insights: Beyond the Primary Target
A crucial finding for 2,3-DCPP is its potent off-target inhibition of the enzyme 7-dehydrocholesterol reductase (DHCR7).[9] This enzyme is vital for the final step in cholesterol synthesis. Its inhibition leads to an accumulation of the precursor 7-dehydrocholesterol (7-DHC), a hallmark of the severe developmental disorder Smith-Lemli-Opitz syndrome. This finding has significant implications for the safety assessment of any drug that has 2,3-DCPP as a metabolite, particularly concerning developmental toxicity.
For other isomers, the toxicological profile is less clear. However, drawing parallels from dichlorobenzene isomers, which show varying degrees of hepatotoxicity depending on the substitution pattern, suggests that a cautious approach should be taken.[10] The metabolism of these compounds, likely proceeding through hydroxylation and subsequent conjugation, could potentially lead to the formation of reactive intermediates.[11]
Conclusion
The positional isomerism of dichlorophenylpiperazine is a compelling example of how subtle structural changes can dictate profound differences in a molecule's behavior. For the researcher, distinguishing between the 2,3-, 3,4-, and 2,5- isomers is not merely an analytical challenge but a prerequisite for meaningful pharmacological or toxicological investigation.
-
2,3-DCPP is a potent dopamine D3 partial agonist with significant implications for antipsychotic drug action and a noteworthy off-target effect on cholesterol biosynthesis.
-
3,4-DCPP acts primarily as a serotonin releaser, placing it in a different functional class entirely.
-
2,5-DCPP remains largely uncharacterized, representing both a knowledge gap and an opportunity for new discovery.
The protocols and comparative data presented in this guide underscore the necessity of employing validated, high-resolution analytical techniques and considering the unique biological profile of each isomer. As new phenylpiperazine-based drugs are developed, a thorough understanding of the potential isomers and metabolites will remain a cornerstone of effective and safe pharmaceutical science.
References
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- Narayanan, S., et al. (2012). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. National Institutes of Health.
- Shaik, A. B., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. PubMed.
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- Shaik, A. B., et al. (2005). Novel Heterocyclic Trans Olefin Analogues of N -{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. ResearchGate.
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- Leopoldo, M., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. PubMed.
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- Zhang, Q., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine.
- Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed.
- Prieto, J. P., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed.
- Google Patents. (2020). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
- Micheli, F., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
- Gatfaoui, F., et al. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications.
- Cawrse, B. M., et al. (2010). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate.
- Stine, E. R. (1987). The hepatotoxicity of the isomers of dichlorobenzene: Structure-toxicity relationships and interactions with carbon tetrachloride. UA Campus Repository - The University of Arizona.
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- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- DeRuiter, J., & Noggle, F. T. (2011). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
- Singh, R., et al. (2020). 2,3‐Dichlorophenylpiperazine (DCPP)‐derived Antipsychotics Obstruct Cholesterol Biosynthesis in hiPSC‐derived Neural Precursors and Early Postmitotic Neurons. ResearchGate.
- ResearchGate. (n.d.). Structure of 4,4ʹ dichloro 2‐hydroxydiphenyl ether (DCPP).
- Centers for Disease Control and Prevention (CDC). (n.d.). Dichloropropenes | Toxic Substances Portal.
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A Comparative Analysis of the Biological Activities of 2,3-DCPP and 3,4-DCPP for Researchers and Drug Development Professionals
Introduction
In the landscape of neuropharmacology, the dichlorophenylpiperazine (DCPP) scaffold has proven to be a versatile backbone for the development of centrally acting agents. The seemingly subtle shift in the positioning of chlorine atoms on the phenyl ring, as seen in the isomers 2,3-DCPP and 3,4-DCPP, gives rise to markedly distinct pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of these two compounds, supported by experimental data and detailed protocols to empower researchers in their exploration of novel therapeutics.
While 2,3-DCPP is primarily recognized as a metabolite of the atypical antipsychotic aripiprazole and a potent inhibitor of cholesterol biosynthesis, 3,4-DCPP has been characterized as a serotonin-releasing agent.[1] This fundamental difference in their primary mechanisms of action underscores the critical importance of structure-activity relationships in drug design and warrants a detailed comparative investigation.
At a Glance: Key Differentiating Biological Activities
| Feature | 2,3-Dichlorophenylpiperazine (2,3-DCPP) | 3,4-Dichlorophenylpiperazine (3,4-DCPP) |
| Primary CNS Target | Dopamine D2/D3 Receptors | Serotonin Transporter (SERT) |
| Mechanism of Action | Partial agonist at D2/D3 receptors | Serotonin Releasing Agent |
| Secondary Target | 7-Dehydrocholesterol Reductase (DHCR7) | β1-Adrenergic Receptor |
| Secondary Effect | Potent inhibition of cholesterol biosynthesis | β1-Adrenergic receptor blockade (low affinity) |
| Therapeutic Relevance | Precursor/metabolite of antipsychotics | Investigational tool for studying serotonin release |
I. The Divergent Pharmacology of 2,3-DCPP and 3,4-DCPP
The positional isomerism of the chlorine atoms on the phenyl ring dictates the distinct interaction of 2,3-DCPP and 3,4-DCPP with their respective biological targets.
2,3-Dichlorophenylpiperazine (2,3-DCPP): A Modulator of Dopaminergic and Sterol Pathways
2,3-DCPP has a multifaceted biological profile, acting as a partial agonist at dopamine D2 and D3 receptors.[1] This activity is crucial to its role as an active metabolite of the atypical antipsychotic aripiprazole. Partial agonism at D2 receptors is a key mechanism for stabilizing dopaminergic neurotransmission in conditions like schizophrenia and bipolar disorder.
Furthermore, compelling evidence has emerged identifying 2,3-DCPP as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.[2][3] Inhibition of DHCR7 by 2,3-DCPP is comparable to that of the potent teratogen AY9944.[3] This off-target effect has significant implications for drug safety and development, particularly concerning developmental neurotoxicity.[4]
3,4-Dichlorophenylpiperazine (3,4-DCPP): A Serotonin Releaser
In contrast to its isomer, 3,4-DCPP primarily interacts with the serotonergic system. It functions as a serotonin releaser by targeting the serotonin transporter (SERT).[1] This mechanism is characteristic of compounds that can induce the non-exocytotic release of serotonin from presynaptic terminals, leading to a rapid increase in extracellular serotonin levels. Additionally, 3,4-DCPP has been reported to act as a β1-adrenergic receptor blocker, albeit with relatively low affinity.[1]
II. Experimental Protocols for Elucidating Biological Activity
To rigorously assess and compare the biological activities of 2,3-DCPP and 3,4-DCPP, a suite of well-established in vitro assays is indispensable. The following protocols provide a framework for such investigations.
A. Receptor Binding Assays: Quantifying Affinity for Molecular Targets
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
This protocol is designed to determine the binding affinity (Ki) of 2,3-DCPP for dopamine D2 and D3 receptors.
Workflow Diagram:
Caption: Workflow for Dopamine Receptor Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).
-
Assay Buffer: Utilize an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and a range of concentrations of 2,3-DCPP.
-
Equilibration: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of 2,3-DCPP that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Similar radioligand binding assays can be employed to determine the affinity of 3,4-DCPP for SERT and β1-adrenergic receptors, using appropriate cell lines and radioligands (e.g., [3H]citalopram for SERT and [3H]dihydroalprenolol for β1-adrenergic receptors).[5]
B. Functional Assays: Assessing Mechanistic Impact
Functional assays are crucial for determining the efficacy of a compound at its target.
This assay measures the ability of 3,4-DCPP to induce the release of serotonin from platelets or synaptosomes.
Workflow Diagram:
Caption: Workflow for Serotonin Release Assay.
Step-by-Step Protocol:
-
Preparation of Platelets/Synaptosomes: Isolate platelets from whole blood or prepare synaptosomes from brain tissue.
-
Loading with Radiolabeled Serotonin: Incubate the platelets or synaptosomes with [14C]serotonin ([14C]5-HT) to allow for its uptake.
-
Washing: Wash the loaded platelets/synaptosomes to remove excess extracellular [14C]5-HT.
-
Incubation with Test Compound: Resuspend the loaded preparations in a physiological buffer and incubate with various concentrations of 3,4-DCPP.
-
Termination of Release: Stop the reaction by rapid cooling and centrifugation to pellet the platelets/synaptosomes.
-
Quantification of Released Serotonin: Collect the supernatant and measure the amount of [14C]5-HT released using a scintillation counter.
-
Data Analysis: Express the amount of released [14C]5-HT as a percentage of the total [14C]5-HT loaded and determine the EC50 value for 3,4-DCPP-induced serotonin release.
C. Enzyme Inhibition Assays: A Case Study with DHCR7
This assay determines the inhibitory potency (IC50) of 2,3-DCPP on the DHCR7 enzyme.
Workflow Diagram:
Caption: Workflow for DHCR7 Inhibition Assay.
Step-by-Step Protocol:
-
Microsome Preparation: Isolate microsomes from liver tissue, which are a rich source of DHCR7.
-
Assay Conditions: Prepare an incubation mixture containing the microsomes, the substrate 7-dehydrocholesterol (7-DHC), and a cofactor such as NADPH in a suitable buffer.
-
Inhibition: Add varying concentrations of 2,3-DCPP to the incubation mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Sterol Extraction: Stop the reaction and extract the sterols using an organic solvent.
-
LC-MS/MS Analysis: Analyze the levels of the substrate (7-DHC) and the product (cholesterol) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Determine the concentration of 2,3-DCPP that inhibits 50% of the DHCR7 activity (IC50) by measuring the reduction in cholesterol formation.
III. In Vivo Studies: Translating In Vitro Findings to Physiological Effects
While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to understand the physiological consequences of the distinct biological activities of 2,3-DCPP and 3,4-DCPP.
For 2,3-DCPP , in vivo studies in animal models could focus on its effects on behaviors relevant to antipsychotic activity, such as locomotor activity and prepulse inhibition. Furthermore, given its potent DHCR7 inhibition, developmental toxicity studies are warranted to assess its teratogenic potential.
For 3,4-DCPP , in vivo microdialysis in rodent brains can be used to measure real-time changes in extracellular serotonin levels following its administration. Behavioral studies could investigate its effects on paradigms sensitive to serotonergic modulation, such as anxiety and depression models.
Conclusion and Future Directions
The comparative analysis of 2,3-DCPP and 3,4-DCPP provides a compelling illustration of how subtle structural modifications can lead to profound differences in biological activity. 2,3-DCPP emerges as a dopamine D2/D3 partial agonist with a significant and potent off-target activity on cholesterol biosynthesis, a finding of high relevance for the safety assessment of drugs containing this moiety. In contrast, 3,4-DCPP acts as a serotonin releaser, offering a tool for probing the intricacies of the serotonergic system.
This guide provides researchers with a solid foundation for further investigation into these and related compounds. Future studies should focus on obtaining more quantitative comparative data, including head-to-head in vivo experiments, to build a more complete picture of their pharmacological profiles. Such knowledge is critical for the rational design of safer and more effective therapeutics targeting the complex neurocircuitry of the brain.
References
A comprehensive list of references will be compiled based on the sources used to generate this guide.
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Validating 1-Boc-3-(3,4-dichlorophenyl)piperazine: A Comparative Guide for its Use as a Dopamine D2 Receptor Research Tool
For researchers in neuropharmacology and drug development, the rigorous validation of chemical probes is paramount to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive framework for the validation of 1-Boc-3-(3,4-dichlorophenyl)piperazine as a potential research tool for studying the dopamine D2 receptor (D2R). While this molecule is a well-established synthetic intermediate for various D2R and D3R ligands, its direct application as a research tool necessitates a thorough characterization of its own pharmacological properties.[1][2][3] This guide will objectively compare its (hypothesized) performance with established D2R antagonists and provide a detailed roadmap with supporting experimental protocols for its validation.
Introduction: The Rationale for Validation
The phenylpiperazine scaffold, particularly with dichlorophenyl substitution, is a known pharmacophore for dopamine D2-like receptors.[4] The Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen, however, significantly alters the molecule's physicochemical properties, including its basicity and potential for receptor interaction. Therefore, it is crucial to determine if this compound possesses any intrinsic activity at the D2R or if it primarily serves as an inactive precursor (prodrug) that requires deprotection to its active form. This validation process is essential to prevent misinterpretation of experimental results.
A Phased Approach to Validation
A stepwise validation process is proposed, encompassing analytical chemistry to in vivo target engagement. This ensures a comprehensive understanding of the compound's properties.
Phase 1: Synthesis and Analytical Validation
The first step in validating any research tool is to ensure its identity and purity.
Synthesis: this compound can be synthesized through established methods, often involving the reaction of 1-(3,4-dichlorophenyl)piperazine with di-tert-butyl dicarbonate (Boc anhydride).
Purity Analysis: The purity of the synthesized compound must be rigorously assessed to eliminate the possibility of confounding results from impurities. A multi-pronged analytical approach is recommended.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
| Analytical Method | Parameter | Acceptance Criteria |
| HPLC | Purity | ≥98% |
| Mass Spectrometry | Molecular Weight | Consistent with theoretical mass ± 0.1 Da |
| ¹H and ¹³C NMR | Structure | Consistent with the proposed structure |
Experimental Protocol: Purity Determination by HPLC
Objective: To assess the purity of the synthesized this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity by integrating the peak area of the main compound and any impurities.
Phase 2: In Vitro Characterization - Receptor Binding and Functional Activity
This phase aims to determine the compound's affinity for the D2R and its functional effect (agonist, antagonist, or allosteric modulator).
Dopamine D2 Receptor Binding Assay:
A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor. This involves competing the test compound against a radiolabeled ligand known to bind to the D2R, such as [³H]Spiperone or [³H]Haloperidol.[5][6][7]
| Compound | Ki (nM) for D2 Receptor (Hypothetical) |
| This compound | >1000 |
| Haloperidol | 1-2[8] |
| Spiperone | ~0.1[5] |
| Risperidone | ~3[9] |
| Olanzapine | ~11[10] |
| Aripiprazole | ~0.34[11][12] |
A high Ki value for this compound would suggest low affinity for the D2R, indicating it is likely inactive in its Boc-protected form.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Membranes from cells stably expressing the human D2L receptor.
-
[³H]Spiperone (radioligand).
-
Test compound (this compound) and reference compounds (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (near its Kd).
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[13][14]
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Add scintillation cocktail to the dried filter plates and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13]
Functional Assay: GTPγS Binding Assay
To assess the functional activity of the compound, a GTPγS binding assay can be employed. This assay measures the activation of G-proteins coupled to the D2R. An antagonist would inhibit agonist-stimulated GTPγS binding, while an agonist would stimulate it.
| Compound | EC50/IC50 (nM) in GTPγS Assay (Hypothetical) | Functional Activity |
| This compound | No significant effect | Inactive |
| Dopamine (Agonist) | 5-20 | Full Agonist |
| Haloperidol (Antagonist) | 2-5 (IC50) | Antagonist |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity of this compound at the D2 receptor.
Materials:
-
Membranes from cells stably expressing the human D2L receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Dopamine (agonist).
-
Test compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).
Procedure:
-
Pre-incubate the cell membranes with the test compound or reference compounds.
-
Add GDP to the mixture.
-
To measure agonist activity, add varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS.
-
To measure antagonist activity, add a fixed concentration of dopamine and varying concentrations of the test compound, followed by [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the bound radioactivity by liquid scintillation counting.
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
Phase 3: In Vivo Target Engagement and Pharmacodynamic Effects
If in vitro data suggests the compound is inactive, in vivo studies can confirm this and assess whether it can be converted to an active metabolite.
Microdialysis in Rodents:
In vivo microdialysis in the striatum of freely moving rats can be used to measure extracellular dopamine levels.[15] An active D2R antagonist would be expected to increase dopamine release by blocking presynaptic autoreceptors.
Expected Outcome: Administration of this compound is not expected to significantly alter extracellular dopamine levels, confirming its lack of direct in vivo activity. In contrast, administration of its de-Boc'd counterpart, 1-(3,4-dichlorophenyl)piperazine, would likely increase dopamine levels.
Experimental Protocol: In Vivo Microdialysis
Objective: To assess the effect of this compound on extracellular dopamine levels in the rat striatum.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
-
Test compound and vehicle control.
Procedure:
-
Surgically implant a guide cannula targeting the striatum of anesthetized rats.
-
After a recovery period, insert a microdialysis probe through the guide cannula in awake, freely moving rats.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline of dopamine levels, administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Compare the post-administration dopamine levels to the baseline levels.
Visualizing the Validation Workflow
Caption: A stepwise workflow for the validation of a research tool.
Conclusion and Recommendations
Based on the proposed validation workflow, it is anticipated that this compound will demonstrate negligible affinity and functional activity at the dopamine D2 receptor in vitro and will not produce significant changes in striatal dopamine levels in vivo. This would validate its use as a negative control or as a synthetic intermediate, but not as a direct pharmacological tool for studying the D2R.
For researchers wishing to investigate the effects of the 3-(3,4-dichlorophenyl)piperazine pharmacophore, it is recommended to use the de-Boc protected parent compound, 1-(3,4-dichlorophenyl)piperazine, which is expected to exhibit significant D2R affinity and activity. Rigorous validation, as outlined in this guide, is a critical step in ensuring the integrity of scientific research and the reliable interpretation of experimental data.
References
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- The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro. (2009). PLoS ONE, 4(9), e7112.
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A Comparative Guide to the D₂/D₃ Receptor Cross-Reactivity of Dichlorophenylpiperazine Derivatives
For researchers and drug development professionals navigating the complexities of dopaminergic signaling, understanding the nuanced interactions of ligands with D₂ and D₃ receptors is paramount. This guide provides an in-depth comparison of the cross-reactivity profiles of key dichlorophenylpiperazine derivatives, a class of compounds central to modern antipsychotic medications. We will delve into the binding affinities, functional activities, and the underlying experimental methodologies that enable these precise characterizations.
Introduction to Dichlorophenylpiperazine Derivatives and Dopamine Receptor Subtypes
The D₂ and D₃ dopamine receptors, both members of the D₂-like family of G protein-coupled receptors (GPCRs), are critical targets in the treatment of various neuropsychiatric disorders, including schizophrenia and bipolar disorder.[1][2] While they share a high degree of sequence homology, their distinct anatomical distribution and physiological roles necessitate the development of drugs with specific selectivity profiles.[3] Dichlorophenylpiperazine derivatives, such as aripiprazole, brexpiprazole, and cariprazine, have emerged as important therapeutic agents due to their unique partial agonist activity at these receptors.[4][5] This guide will dissect the subtle yet significant differences in how these compounds interact with D₂ and D₃ receptors, providing a crucial framework for informed drug discovery and development.
Comparative Analysis of Receptor Binding and Functional Activity
The therapeutic efficacy and side-effect profiles of dichlorophenylpiperazine derivatives are intrinsically linked to their binding affinity (Kᵢ) and functional activity (e.g., partial agonism) at D₂ and D₃ receptors. A lower Kᵢ value indicates a higher binding affinity.
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₃ vs D₂ Selectivity | Functional Activity |
| Aripiprazole | ~0.34 - 0.47 | ~0.8 - 1.9 | ~2-4 fold for D₂ | Partial Agonist[6][7][8] |
| Brexpiprazole | ~0.3 | ~1.1 | ~3.7 fold for D₂ | Partial Agonist[9][10] |
| Cariprazine | ~0.49 - 0.71 | ~0.085 - 0.3 | ~6-8 fold for D₃ | Partial Agonist[5][11][12] |
Key Insights:
-
Cariprazine exhibits a notable preference for the D₃ receptor, with a selectivity ratio of approximately 6-8 fold over the D₂ receptor.[11][12] This high affinity for D₃ receptors is a distinguishing feature among these derivatives and is thought to contribute to its efficacy in treating negative symptoms of schizophrenia.[5][13]
-
Aripiprazole and Brexpiprazole demonstrate a higher affinity for the D₂ receptor, albeit with more modest selectivity compared to cariprazine's D₃ preference.[6][9] Brexpiprazole is characterized by lower intrinsic activity at the D₂ receptor compared to aripiprazole, which may contribute to a lower incidence of akathisia.[9][10]
-
The 2,3-dichlorophenyl moiety is a common structural feature in potent D₃ receptor ligands.[14][15]
Deciphering Receptor Interactions: Core Experimental Methodologies
The quantitative data presented above are the product of rigorous experimental assays. Understanding these methodologies is crucial for interpreting the results and designing future studies.
Radioligand Binding Assays: Quantifying Affinity
Competitive radioligand binding assays are the gold standard for determining the binding affinity of a test compound for a specific receptor.[16][17][18] The principle lies in the competition between a radiolabeled ligand with known affinity and an unlabeled test compound for binding to the receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human D₂ or D₃ receptors) are prepared.[19][20]
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]spiperone or [¹²⁵I]IABN) and varying concentrations of the unlabeled test compound.[16][18][19]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[17]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[18]
Causality Behind Experimental Choices:
-
Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor to ensure a robust signal-to-noise ratio.
-
Cell Line: Using a cell line that does not endogenously express the target receptor but has been stably transfected ensures that the observed binding is specific to the receptor of interest.
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays: Assessing Intrinsic Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at the receptor.
D₂ and D₃ receptors are typically coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][21]
Step-by-Step Protocol:
-
Cell Culture: Cells expressing the D₂ or D₃ receptor are cultured.[22]
-
Stimulation: The cells are first stimulated with an agent like forskolin to increase basal cAMP levels.
-
Compound Addition: The test compound is then added at various concentrations.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using methods like enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[22][23]
-
Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP production is quantified to determine its efficacy and potency (EC₅₀).
Causality Behind Experimental Choices:
-
Forskolin Stimulation: Pre-stimulating with forskolin provides a measurable window to observe the inhibitory effect of D₂/D₃ receptor activation.
BRET is a powerful technique for studying protein-protein interactions and receptor signaling in real-time in living cells.[24][25][26] It can be used to measure G protein activation or the recruitment of β-arrestin to the receptor upon ligand binding.[27]
Step-by-Step Protocol (for G protein activation):
-
Construct Design: The Gα subunit of the G protein is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and the Gγ subunit is fused to a fluorescent acceptor (e.g., Venus).[24]
-
Transfection: These constructs are co-expressed with the D₂ or D₃ receptor in cells.
-
Ligand Stimulation: Upon addition of a test compound that activates the receptor, the G protein heterotrimer dissociates, leading to a conformational change and a decrease in the distance between the donor and acceptor.
-
BRET Signal Detection: The change in BRET signal (the ratio of acceptor emission to donor emission) is measured.
-
Data Analysis: The dose-response curve of the BRET signal change is used to determine the potency and efficacy of the compound.
Causality Behind Experimental Choices:
-
Energy Transfer Pair: The choice of donor and acceptor molecules is critical to ensure efficient energy transfer only when they are in close proximity.
Caption: Simplified D₂/D₃ receptor signaling pathways.
Conclusion
The dichlorophenylpiperazine derivatives aripiprazole, brexpiprazole, and cariprazine, while structurally related, exhibit distinct cross-reactivity profiles at D₂ and D₃ receptors. Cariprazine's preference for the D₃ receptor and the nuanced differences in D₂ receptor affinity and intrinsic activity among these compounds underscore the importance of precise pharmacological characterization. A thorough understanding of the experimental methodologies, from radioligand binding assays to sophisticated functional assays like BRET, is fundamental for researchers and drug developers aiming to design the next generation of therapeutics with improved efficacy and reduced side effects.
References
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A Senior Application Scientist's Guide to LC-MS Analysis of 1-Boc-3-(3,4-dichlorophenyl)piperazine Synthesis Byproducts
For researchers, scientists, and drug development professionals, ensuring the purity and quality of synthesized compounds is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of byproducts generated during the synthesis of 1-Boc-3-(3,4-dichlorophenyl)piperazine, a key intermediate in pharmaceutical development. We will explore the rationale behind experimental choices, present supporting data, and compare LC-MS with alternative analytical techniques to provide a comprehensive understanding of impurity profiling in this specific context.
The Synthetic Pathway and Anticipated Byproducts
The synthesis of this compound typically proceeds in a two-step sequence. The first step involves the formation of the core piperazine structure, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
A common route to obtaining the 3-arylpiperazine skeleton is the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine.[1][2] This reaction, while effective, can result in several impurities. Subsequently, the resulting 3-(3,4-dichlorophenyl)piperazine is reacted with di-tert-butyl dicarbonate (Boc anhydride) to yield the final product.[3]
Based on this synthetic route, the primary anticipated byproducts include:
-
Unreacted 3,4-dichloroaniline: A starting material from the initial step.
-
Unreacted 3-(3,4-dichlorophenyl)piperazine: The intermediate piperazine compound that did not undergo Boc protection.
-
Positional Isomers: Impurities in the starting 3,4-dichloroaniline could lead to the formation of other dichlorophenylpiperazine isomers, such as 2,3-dichlorophenyl or 3,5-dichlorophenyl derivatives.[4]
-
Byproducts from Boc Anhydride: Residuals or reaction byproducts of di-tert-butyl dicarbonate.
The logical workflow from synthesis to analysis is depicted in the following diagram:
Caption: Synthetic workflow and potential byproduct formation.
Core Methodology: LC-MS Analysis
LC-MS is the cornerstone for identifying and quantifying impurities in pharmaceutical synthesis due to its high sensitivity and specificity.[5][6] The combination of liquid chromatography's separation power with mass spectrometry's detection capabilities allows for the resolution and identification of structurally similar compounds.
Experimental Protocol: LC-MS
1. Sample Preparation:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice for separating aromatic compounds.
-
Mobile Phase A: 0.1% formic acid in water. The acid helps to protonate the analytes, improving peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 2-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+). Piperazine nitrogens are readily protonated.
-
Scan Mode: Full scan mode (e.g., m/z 100-500) to detect all potential ions.
-
Collision Energy: A low collision energy (e.g., 10 eV) for initial identification of the molecular ion, and a higher energy (e.g., 20-40 eV) for fragmentation analysis (MS/MS).
The general workflow for the LC-MS analysis is illustrated below:
Caption: Experimental workflow for LC-MS analysis.
Expected Mass Spectra and Fragmentation
The mass spectrometer will provide crucial information for identifying the target compound and its byproducts based on their mass-to-charge ratios (m/z) and fragmentation patterns.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Target) | C₁₅H₂₀Cl₂N₂O₂ | 331.09 | 275 (loss of isobutylene), 231 (loss of Boc group)[7][8] |
| 3-(3,4-dichlorophenyl)piperazine (Unreacted Intermediate) | C₁₀H₁₂Cl₂N₂ | 231.04 | Characteristic piperazine ring fragmentation |
| 3,4-dichloroaniline (Unreacted Starting Material) | C₆H₅Cl₂N | 161.98 | Loss of chlorine, aromatic ring fragments |
| Positional Isomers (e.g., 2,3- or 3,5-dichloro) | C₁₅H₂₀Cl₂N₂O₂ | 331.09 | Similar to target, but may have subtle differences in fragment intensities |
The fragmentation of the Boc group is a key diagnostic tool. Under collision-induced dissociation (CID), the Boc group readily loses isobutylene (56 Da) or the entire Boc group (100 Da).[7][8]
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques offer complementary information and may be advantageous in specific scenarios.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation by chromatography, detection by mass spectrometry. | High sensitivity and specificity, provides molecular weight and structural information.[5] | Higher equipment and maintenance costs. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Excellent for volatile and semi-volatile impurities, provides detailed fragmentation patterns for library matching. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| HPLC-UV | Separation by chromatography, detection by UV-Vis absorbance. | Robust, reproducible, and widely available. Good for quantification of known impurities with a chromophore. | Lower sensitivity than MS, cannot identify unknown impurities without reference standards.[9][10] |
| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information. | Unambiguous structure elucidation, can identify positional isomers definitively.[11] | Lower sensitivity, requires higher sample concentrations, more complex data interpretation. |
Conclusion
For the comprehensive analysis of byproducts in the synthesis of this compound, LC-MS stands out as the most effective and versatile technique. Its ability to separate complex mixtures and provide detailed molecular weight and structural information is crucial for identifying both expected and unexpected impurities. While other techniques like GC-MS, HPLC-UV, and NMR have their specific strengths and can be used as complementary tools for a more in-depth investigation, LC-MS provides the most direct and sensitive approach for routine purity assessment and byproduct identification in a drug development setting. A thorough understanding of the synthetic pathway and potential side reactions, combined with a well-designed LC-MS method, is essential for ensuring the quality and safety of the final pharmaceutical intermediate.
References
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- Zhang, M., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(11), 2945.
- O'Brien, P., et al. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
- Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
- Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4945.
- Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1761.
- ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
- ResearchGate. Scheme 2. Synthesis of arylpiperazine 3.
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- Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation.
- De Boeck, G., et al. (2005). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Journal of Separation Science, 28(12), 1275-1281.
- Kumar, A., et al. (2013). Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. Bioorganic & Medicinal Chemistry Letters, 23(10), 2995-2999.
- Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1761.
- Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
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- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(27), 7847-7861.
- Maekawa, M., & Mano, N. (2022). Cutting edge LC‐MS/MS applications in clinical mass spectrometry ‐Focusing on analysis of drugs and metabolites. Journal of Pharmaceutical Health Care and Sciences, 8(1), 1-12.
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Purity of Chiral Piperazine Derivatives
For researchers, scientists, and drug development professionals, the stereoisomeric composition of a pharmaceutical compound is not a trivial detail; it is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. Chiral piperazine derivatives are a prominent structural motif in a multitude of active pharmaceutical ingredients (APIs), including well-known antihistamines and antipsychotics. The differential activity between enantiomers—where one may be the active therapeutic agent (eutomer) while the other is less active or even detrimental (distomer)—necessitates the development and validation of robust analytical methods to accurately determine enantiomeric purity.
This guide provides an in-depth, objective comparison of the primary analytical techniques for the enantioselective analysis of chiral piperazine derivatives. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offers field-proven insights, and provides the detailed protocols necessary for immediate application in a research or quality control setting.
The Imperative of Enantiomeric Purity in Piperazine-Based Drugs
The three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different interactions with the chiral environment of the human body, such as receptors and enzymes. For instance, in the case of the antihistamine cetirizine, the R-enantiomer, levocetirizine, is responsible for the majority of the pharmacological activity.[1][2] Consequently, regulatory bodies like the FDA and EMA mandate stringent control over the enantiomeric composition of chiral drugs.[3] This requires analytical methods that are not only precise and accurate but also specific in their ability to distinguish and quantify the undesired enantiomer, often in trace amounts, in the presence of the desired one.
A Comparative Overview of Key Analytical Techniques
The determination of enantiomeric excess (ee) for chiral piperazine derivatives predominantly relies on chromatographic and electrophoretic techniques. The choice of method is a critical decision, balancing factors such as resolution, speed, sensitivity, cost, and the physicochemical properties of the analyte. The most powerful and widely adopted techniques in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE).
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning using a supercritical fluid (CO2) as the primary mobile phase with an organic co-solvent. | Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte. |
| Typical Analytes | Broad applicability to a wide range of piperazine derivatives. | Particularly advantageous for less polar and thermally labile compounds; excellent for basic amines. | Well-suited for charged or ionizable piperazine derivatives. |
| Speed | Moderate; analysis times can range from 10 to 30 minutes. | High; significantly faster than HPLC, often with run times under 5 minutes.[4] | Very high; rapid separations, often in the range of 5 to 15 minutes. |
| Resolution | Generally high, highly dependent on the choice of CSP and mobile phase. | Often provides superior or complementary selectivity to HPLC, leading to high resolution.[5] | Excellent resolution capabilities, often exceeding chromatographic methods. |
| Solvent Consumption | High, particularly with normal-phase chromatography. | Low; primarily uses CO2, significantly reducing organic solvent waste.[6] | Extremely low; consumes mere nanoliters of reagents per analysis. |
| Sensitivity (UV) | Moderate; can be limited for compounds lacking a strong chromophore. Pre-column derivatization may be necessary.[7] | Similar to HPLC, but concentration effects can sometimes enhance sensitivity. | Can be lower than HPLC due to the small injection volumes and short path length. |
| Method Development | Can be time-consuming due to the vast number of CSP and mobile phase combinations. | Generally faster method development compared to HPLC due to rapid equilibration times.[8] | Can be complex, requiring optimization of buffer pH, chiral selector concentration, voltage, and temperature. |
| Preparative Scale | Well-established for preparative separations. | Highly advantageous for preparative scale due to the ease of solvent removal (CO2). | Primarily an analytical technique; not suitable for preparative work. |
In-Depth Analysis of Separation Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantiomeric purity determination due to its versatility and robustness. The cornerstone of this technique is the chiral stationary phase (CSP), which creates a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different energies, leading to different retention times.
Causality in Method Development:
-
CSP Selection: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are the most versatile and successful for a broad range of chiral compounds, including piperazine derivatives.[9][10] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents compared to their coated counterparts.[10] For basic analytes like many piperazines, the inclusion of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), in the mobile phase is often crucial to prevent peak tailing and improve resolution by competing with the analyte for active sites on the stationary phase.[11]
-
Mobile Phase: The choice between normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., aqueous buffers/acetonitrile or methanol), and polar organic modes depends on the solubility and polarity of the piperazine derivative. Normal-phase and polar organic modes are frequently employed for chiral separations on polysaccharide CSPs.
-
Detection: Many piperazine derivatives lack a strong UV chromophore, which can limit detection sensitivity.[7] In such cases, detection at low wavelengths (e.g., 200-220 nm) is a common strategy. For trace analysis, pre-column derivatization with a UV-active or fluorescent tag is a powerful approach to enhance sensitivity.[7][12]
Experimental Protocol: Chiral HPLC Separation of Cetirizine Enantiomers
This protocol is a representative example for the separation of a piperazine derivative on a polysaccharide-based CSP.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and PDA or UV detector.
-
Chiralpak IC column (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm).
-
Racemic cetirizine standard.
-
HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/IPA/DEA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic cetirizine in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the resolution (Rs) between the peaks. A value >1.5 indicates baseline separation.
-
Determine the enantiomeric purity (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful "green" alternative to HPLC, offering significant advantages in speed and solvent reduction.[6] It utilizes supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, allowing for much higher flow rates and faster separations without a significant loss in efficiency.[13]
Causality in Method Development:
-
Co-solvent and Additives: While CO2 is the primary mobile phase, an organic modifier (co-solvent), typically an alcohol like methanol, ethanol, or isopropanol, is required to modulate solvent strength and achieve elution. For basic piperazine derivatives, the addition of a basic additive like DEA or TEA to the co-solvent is essential for good peak shape and reproducibility.[11]
-
Stationary Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC and often exhibit complementary or enhanced enantioselectivity.[14]
-
Instrumentation Parameters: In SFC, back pressure and temperature are critical parameters that influence the density and solvating power of the supercritical fluid, thereby affecting retention and resolution. These must be carefully controlled and optimized.
Experimental Protocol: Chiral SFC Screening for a Basic Piperazine Derivative
This protocol outlines a generic screening approach to rapidly find suitable separation conditions.
1. Instrumentation and Materials:
-
SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, back pressure regulator, and PDA or UV detector.
-
A set of chiral columns (e.g., Chiralpak IA, IB, IC, AD-H).
-
Racemic piperazine derivative.
-
SFC-grade CO2, methanol, ethanol, isopropanol.
-
Diethylamine (DEA).
2. Chromatographic Conditions (Screening):
-
Co-solvents: Methanol, Ethanol, Isopropanol (each with 0.1% DEA).
-
Gradient: A generic gradient from 5% to 40% co-solvent over 5 minutes is a good starting point.
-
Flow Rate: 3-4 mL/min.
-
Outlet Pressure: 120-150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: As determined by UV spectrum of the analyte.
3. Procedure:
-
Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol).
-
Sequentially screen each column with each co-solvent mixture using the generic gradient.
-
Identify the column and co-solvent combination that provides the best separation (highest resolution).
-
Further optimize the separation by switching to isocratic conditions or a shallower gradient around the elution percentage observed in the screen.[15]
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. [16]For chiral purity assays, validation must demonstrate specificity, precision, accuracy, linearity, range, and sensitivity (LOD/LOQ) for the undesired enantiomer, following guidelines such as those from the International Council for Harmonisation (ICH). [3][16]
-
Specificity: The method must be able to unequivocally resolve the two enantiomers from each other and from any potential impurities or degradation products. This is typically demonstrated by analyzing spiked samples.
-
Limit of Quantitation (LOQ): This is the lowest concentration of the undesired enantiomer that can be measured with acceptable precision and accuracy. A typical acceptance criterion for the LOQ is a signal-to-noise ratio of at least 10. [16]* Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments), with acceptance criteria often set at <15-20% RSD for the minor enantiomer at the LOQ. [16]* Accuracy: Determined by analyzing samples spiked with known amounts of the undesired enantiomer. Recovery should typically be within 80-120%.
-
Linearity: The method should provide results that are directly proportional to the concentration of the undesired enantiomer over a specified range (e.g., from the LOQ to 150% of the specification limit).
Conclusion: Selecting the Optimal Technique
The choice of the most appropriate analytical technique for determining the enantiomeric purity of chiral piperazine derivatives is a multi-faceted decision.
-
Chiral HPLC is the established workhorse, offering great versatility and a vast library of available chiral stationary phases. It is a reliable choice for both routine quality control and method development.
-
Chiral SFC presents a compelling alternative, particularly when speed and reduced environmental impact are priorities. Its high throughput makes it exceptionally well-suited for screening in drug discovery and for preparative-scale separations. For many basic piperazine derivatives, SFC can offer superior performance to HPLC. [5]* Chiral CE is an excellent problem-solving tool, providing extremely high efficiency and rapid analysis with minimal resource consumption. It is particularly powerful for charged piperazine derivatives and can often resolve enantiomers that are challenging to separate by chromatography.
Ultimately, a well-equipped analytical laboratory should leverage the complementary nature of these techniques. A comprehensive screening approach that evaluates all three platforms will provide the highest probability of success in developing a robust, accurate, and fit-for-purpose method for the critical task of ensuring the enantiomeric purity of chiral piperazine-based pharmaceuticals.
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Efficacy Unleashed: A Comparative Guide to Piperazine-Based D3 Antagonists for CNS Research
For researchers and drug development professionals navigating the intricate landscape of neuropsychiatric and addictive disorders, the dopamine D3 receptor (D3R) presents a compelling therapeutic target. Its preferential expression in limbic brain regions associated with cognition, motivation, and reward positions it as a key player in the pathophysiology of conditions like schizophrenia, depression, and substance use disorders. This guide provides an in-depth, objective comparison of the efficacy of piperazine-based D3 antagonists, a prominent chemical class in this therapeutic area. We will delve into their binding affinities, functional activities, and performance in relevant preclinical models, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
The Rationale for Targeting the D3 Receptor
Unlike the more ubiquitously expressed D2 receptor, the D3 receptor's localized expression offers the potential for more targeted therapeutic intervention with a reduced risk of the motor side effects commonly associated with D2 antagonism. The piperazine scaffold has proven to be a versatile framework for developing potent and selective D3 receptor ligands. Understanding the nuances in efficacy among these compounds is paramount for selecting the appropriate tool compound for preclinical research and for guiding the development of next-generation therapeutics.
Comparative Analysis of Piperazine-Based D3 Antagonists
The efficacy of a D3 antagonist is a multi-faceted characteristic, encompassing its binding affinity (how tightly it binds to the receptor), its functional activity (whether it blocks or partially activates the receptor), and its selectivity over other receptors, particularly the closely related D2 receptor. The following table summarizes key in vitro parameters for several notable piperazine-based D3 antagonists.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity | Functional Activity | Key References |
| Cariprazine | 0.085 - 0.3 | 0.49 - 0.71 | ~6-8 fold | Partial Agonist | [1] |
| Buspirone | ~98 | ~484 | ~5 fold | Antagonist | [2][3] |
| ABT-925 | ~2.9 | ~290 | ~100 fold | Antagonist | [4] |
| SB-277011A | ~1.1 | ~110 | ~100 fold | Antagonist | [1] |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative.
In Vitro Efficacy Assessment: Methodologies and Insights
The determination of a compound's in vitro efficacy relies on a suite of well-established assays. Here, we detail the protocols for three critical assays, explaining the rationale behind each step.
Radioligand Binding Assay: Quantifying Affinity
This assay directly measures the affinity of a test compound for the D3 receptor by competing with a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[5]
-
-
Competition Binding:
-
In a 96-well plate, add assay buffer, the prepared cell membranes (typically 50-100 µg of protein), a fixed concentration of a high-affinity D3 radioligand (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT), and varying concentrations of the unlabeled test compound.[6]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known D3 antagonist (e.g., haloperidol).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) and then convert to a Ki value using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices: The use of a filtration-based method allows for the rapid separation of bound and free radioligand, which is crucial for accurately measuring high-affinity interactions. The choice of radioligand is critical; it must have high affinity and selectivity for the D3 receptor to provide a robust signal.
Radioligand Binding Assay Workflow
β-Arrestin Recruitment Assay: Assessing Functional Antagonism
This cell-based functional assay measures the ability of a compound to block agonist-induced recruitment of β-arrestin to the D3 receptor, a key step in receptor desensitization and signaling.
Experimental Protocol:
-
Cell Culture and Plating:
-
Use a cell line engineered to co-express the D3 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[7]
-
Plate the cells in a 96-well plate and incubate overnight.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of the test antagonist to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[7]
-
-
Agonist Stimulation:
-
Add a fixed concentration of a D3 receptor agonist (e.g., quinpirole) at its EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Incubate for a further period (e.g., 60-90 minutes) at 37°C.[8]
-
-
Signal Detection:
-
Add the detection reagent containing the substrate for the complemented enzyme.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the log concentration of the antagonist to generate an inhibition curve.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.
-
Causality Behind Experimental Choices: This assay provides a direct measure of functional antagonism at the cellular level. The use of an engineered cell line with a reporter system (enzyme fragment complementation) allows for a high-throughput and sensitive readout of receptor activity. Pre-incubation with the antagonist ensures that it has sufficient time to bind to the receptor before agonist stimulation.
β-Arrestin Recruitment Assay Workflow
[³⁵S]GTPγS Binding Assay: Probing G-Protein Coupling
This functional assay measures the ability of a compound to modulate agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the D3 receptor. For an antagonist, this involves measuring the inhibition of agonist-induced [³⁵S]GTPγS binding.
Experimental Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from D3R-expressing cells as described for the radioligand binding assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, varying concentrations of the test antagonist, a fixed concentration of a D3 agonist (e.g., quinpirole), and GDP.
-
Pre-incubate to allow the antagonist to bind to the receptor.
-
-
Initiation of Reaction:
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).[9]
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.
-
-
Data Analysis:
-
Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist to determine the IC50 value.
-
Causality Behind Experimental Choices: This assay provides a measure of the functional consequence of receptor activation at the level of G-protein coupling, which is an early event in the signaling cascade. The use of the non-hydrolyzable [³⁵S]GTPγS allows for the accumulation of the activated G-protein state, providing a measurable signal.
In Vivo Efficacy: From Bench to Preclinical Models
The ultimate test of a D3 antagonist's efficacy lies in its ability to modulate behavior in relevant animal models. Here, we describe two widely used models to assess the therapeutic potential of these compounds for schizophrenia and substance use disorders.
Novel Object Recognition (NOR) Test: A Model for Cognitive Deficits in Schizophrenia
The NOR test assesses recognition memory in rodents, a cognitive domain often impaired in schizophrenia.[10]
Experimental Protocol:
-
Habituation:
-
Individually habituate each rat to an open-field arena for a set period (e.g., 10 minutes) for several days leading up to the test.
-
-
Acquisition Phase (T1):
-
Place two identical objects in the arena.
-
Allow the rat to freely explore the objects for a defined period (e.g., 5-10 minutes).
-
Administer the test compound (D3 antagonist or vehicle) at a specific time before this phase (e.g., 30 minutes prior).[11]
-
-
Retention Phase (T2):
-
After a delay interval (e.g., 1-24 hours), return the rat to the arena.
-
One of the original objects is replaced with a novel object.
-
Record the time the rat spends exploring the novel object versus the familiar object.[12]
-
-
Data Analysis:
-
Calculate a discrimination index (DI), typically as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory. Compare the DI between treatment groups.
-
Causality Behind Experimental Choices: This test leverages the innate preference of rodents to explore novel objects. A deficit in this preference after a delay is interpreted as a memory impairment. This model is particularly relevant for assessing the pro-cognitive effects of D3 antagonists, as cognitive deficits are a core feature of schizophrenia.
Novel Object Recognition Test Workflow
Conditioned Place Preference (CPP): Assessing Effects on Drug Reward
The CPP paradigm is used to evaluate the rewarding or aversive properties of drugs and the ability of a test compound to block these effects.
Experimental Protocol:
-
Pre-Conditioning Phase:
-
Allow the animal to freely explore a two-compartment apparatus with distinct visual and tactile cues for a baseline preference assessment.[13]
-
-
Conditioning Phase:
-
On alternating days, administer a drug of abuse (e.g., cocaine) and confine the animal to one compartment.
-
On the other days, administer vehicle and confine the animal to the other compartment.
-
To test the effect of a D3 antagonist, administer it prior to the cocaine injection.[14]
-
-
Test Phase:
-
Place the animal in the apparatus with free access to both compartments in a drug-free state.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference.
-
Compare the time spent in the drug-paired compartment between the group that received the D3 antagonist and the control group to determine if the antagonist blocked the rewarding effect of the drug.
-
Causality Behind Experimental Choices: This model relies on classical conditioning, where the rewarding effects of a drug become associated with a specific environment. A D3 antagonist that effectively blocks the rewarding properties of a drug will prevent the formation of this place preference.
Conclusion: A Path Forward in D3 Receptor Research
The piperazine-based D3 antagonists represent a promising class of compounds for the treatment of various CNS disorders. Their efficacy is a complex interplay of high binding affinity, appropriate functional activity, and selectivity for the D3 receptor. This guide has provided a framework for comparing these compounds, from fundamental in vitro characterization to their evaluation in preclinical models of disease. By employing the detailed methodologies outlined herein, researchers can confidently assess the efficacy of novel piperazine-based D3 antagonists and contribute to the development of more effective and targeted therapies.
References
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Introduction: The Analytical Challenge of Piperazine Derivatives
An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identifying Piperazine Derivatives in Samples
Piperazine and its derivatives represent a vast class of chemical compounds with significant relevance in both legitimate and illicit contexts. In the pharmaceutical industry, the piperazine ring is a common scaffold in various therapeutic drugs, including antipsychotics and antihistamines.[1] However, this same chemical backbone is used in the clandestine synthesis of new psychoactive substances (NPS), often marketed as "designer drugs" or "legal highs" to mimic the effects of controlled substances like MDMA and amphetamines.[1][2][3] This duality presents a critical analytical challenge for researchers, forensic toxicologists, and quality control scientists who need to reliably identify and quantify these compounds in diverse and complex matrices such as seized materials, biological fluids, and active pharmaceutical ingredients (APIs).
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose. Its ability to separate volatile compounds and provide detailed structural information through mass spectral fragmentation makes it exceptionally well-suited for identifying many piperazine derivatives.[4][5] This guide provides a comprehensive overview of the GC-MS method, explains the causality behind key experimental choices, and objectively compares its performance against alternative analytical techniques, supported by experimental data and validated protocols.
The GC-MS Method: A Deep Dive
The power of GC-MS lies in its hyphenated approach: the gas chromatograph separates individual components from a mixture, and the mass spectrometer identifies them based on their unique mass-to-charge ratio and fragmentation patterns.
The Foundational Principle: Why Derivatization is Often Necessary
A common misconception is that all piperazine derivatives can be directly analyzed by GC-MS. The reality is that the core piperazine structure contains secondary amine groups (-NH), which are polar and capable of hydrogen bonding. This polarity reduces the compound's volatility, making it "non-ideal" for gas chromatography, which requires analytes to be easily vaporized. Direct injection of such compounds leads to poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.[6]
To overcome this, derivatization is a critical and often mandatory sample preparation step. This chemical process modifies the polar functional groups to make the analyte more volatile and thermally stable. The most common approach for piperazines is acylation, typically using Trifluoroacetic Anhydride (TFAA).
Causality of Derivatization with TFAA:
-
Mechanism: TFAA reacts with the active hydrogens on the nitrogen atoms of the piperazine ring.
-
Result: It replaces the polar N-H groups with non-polar, electron-withdrawing trifluoroacetyl groups.
-
Benefit: This chemical modification prevents hydrogen bonding, significantly increases the molecule's volatility, and improves its thermal stability, leading to sharp, symmetrical peaks and enhanced sensitivity during GC-MS analysis.[6][7]
Visualizing the Workflow: From Sample to Identification
The entire process, from receiving a sample to its final identification, follows a structured workflow.
Caption: The GC-MS analytical workflow for piperazine derivatives.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed, step-by-step methodology for the simultaneous quantification of two common designer piperazines, 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), in a urine matrix.[7]
1. Materials and Reagents:
-
Standards: BZP and TFMPP (1 mg/mL in methanol).
-
Internal Standard (IS): 4-hydroxy-3-methoxybenzylamine hydrochloride.
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA).
-
Solvents: Ethyl acetate, Methanol (HPLC grade).
-
Solid Phase Extraction (SPE) cartridges.
2. Standard and Calibrator Preparation:
-
Prepare a set of calibrators by spiking blank urine with BZP and TFMPP to achieve concentrations ranging from 0.016 to 10 µg/mL.[7]
-
Add a fixed amount of the internal standard to each calibrator and sample before extraction. This is crucial for accurate quantification as the IS compensates for variations in extraction efficiency and injection volume.
3. Sample Preparation (Solid Phase Extraction & Derivatization):
-
To 500 µL of urine (calibrator or sample), add the internal standard.
-
Condition an SPE cartridge according to the manufacturer's protocol.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the target compounds into a clean glass tube using 2 mL of a 5% NH4OH/Methanol solution.[8]
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen. This step is critical to remove all residual water, which can interfere with the derivatization reaction.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[7][8]
-
Cool the sample to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the final dry residue in 100 µL of ethyl acetate. The sample is now ready for injection.[7][9]
4. GC-MS Instrumentation and Conditions:
-
GC System: Agilent GC-MS or equivalent.
-
Column: A non-polar DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) is an excellent choice. This column separates compounds based on boiling point, which is ideal for the derivatized, non-polar analytes.[4][7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: An optimized temperature program is essential for good separation. A typical program starts at 120°C, holds for 1 minute, then ramps at a controlled rate to a final temperature of 300°C.[7]
-
Injector: Splitless mode at 250°C.
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This high-energy, standardized method ensures reproducible fragmentation patterns that can be compared against established mass spectral libraries.[4]
-
Scan Range: m/z 40-500. This range covers the expected molecular ions and key fragments of most piperazine derivatives.[4]
-
Data Acquisition: Full Scan for qualitative identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Table 1: Example GC-MS Operating Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | DB-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase, excellent for general-purpose separation of derivatized non-polar compounds.[4][7] |
| Oven Program | 120°C (1min), ramp 10°C/min to 150°C (5min), ramp 7.5°C/min to 300°C (2min) | Optimized temperature gradient to effectively separate analytes from matrix components.[7] |
| Injector Temp. | 250°C | Ensures efficient and rapid vaporization of the sample without thermal degradation.[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible, high-energy fragmentation, creating a characteristic "fingerprint" for library matching.[4] |
| Mass Analyzer | Quadrupole or Ion Trap | Commonly used analyzers providing robust and reliable mass filtering.[4] |
| Scan Mode | Full Scan (Qualitative), SIM (Quantitative) | Full scan provides a complete spectrum for identification; SIM increases sensitivity by monitoring specific ions.[10] |
Data Interpretation: Decoding the Molecular Fingerprint
The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which plots signal intensity against retention time. Each peak in the TIC ideally represents a single compound. By analyzing the mass spectrum associated with each peak, the compound can be identified.
The fragmentation of piperazine derivatives under EI conditions is highly structured and predictable. Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents from the nitrogen atoms.[4][11]
Table 2: Characteristic Mass Fragments (m/z) for Common Piperazine Derivatives
| Compound | Key Fragment Ions (m/z) | Structural Origin of Major Fragments |
|---|---|---|
| BZP (1-Benzylpiperazine) | 176 (M+), 134, 91 (base peak), 56 | m/z 91 corresponds to the stable tropylium ion ([C7H7]+) from the benzyl group.[5][12] |
| TFMPP | 230 (M+), 188, 172, 145 | Fragmentation is associated with the trifluoromethylphenyl moiety.[5][12] |
| mCPP | 196 (M+), 154 , 138, 57 | m/z 154 arises from the loss of C3H6 from the piperazine ring.[5][12] |
| MDBP | 220 (M+), 135 (base peak) | m/z 135 corresponds to the methylenedioxybenzyl cation.[12] |
Comparative Analysis: GC-MS vs. The Alternatives
While GC-MS is a powerful tool, it is not the only option. The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary alternative and, in many modern toxicology labs, the preferred method for screening NPS.[13][14]
-
Advantages: The most significant advantage is that it analyzes compounds in the liquid phase, eliminating the need for derivatization . This simplifies sample preparation and allows for the analysis of thermally unstable or non-volatile piperazine derivatives. It often provides superior sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM) mode.[9][13]
-
Disadvantages: It can be more susceptible to matrix effects (ion suppression or enhancement) from co-eluting compounds in the sample, which can affect quantification. The instrumentation is also typically more expensive.
-
When to Choose: For high-throughput screening in complex biological matrices (e.g., urine, blood) where minimal sample prep is desired, or when analyzing piperazine derivatives that are not amenable to GC.[14]
High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD)
-
Advantages: HPLC-UV/DAD systems are robust, cost-effective, and widely available. They are excellent for quantitative analysis of known compounds in simpler matrices, such as pharmaceutical formulations.[14][15]
-
Disadvantages: Its sensitivity and specificity are significantly lower than mass spectrometry-based methods. It cannot provide the structural confirmation that MS does, making it unsuitable for identifying unknown compounds. Furthermore, since the basic piperazine ring lacks a strong chromophore, derivatization may still be required to attach a UV-active label for sensitive detection.[16][17]
-
When to Choose: For routine quality control testing of a known piperazine derivative in a clean sample matrix where high sensitivity is not required.
Caption: Decision tree for selecting an analytical method.
Table 3: Comparison of Primary Analytical Methods
| Feature | GC-MS | LC-MS/MS | HPLC-UV/DAD |
|---|---|---|---|
| Derivatization | Often required for polar derivatives[6][7] | Not required[9] | May be required for sensitivity[16] |
| Sensitivity | High | Very High | Moderate to Low |
| Specificity | High (based on fragmentation) | Very High (based on precursor/product ions) | Low (based on retention time & UV spectrum) |
| Sample Matrix | Good for clean matrices; requires extensive cleanup for complex matrices | Excellent for complex biological matrices[13] | Best for simple, clean matrices |
| Cost | Moderate | High | Low |
| Primary Use Case | Definitive identification in forensic labs, analysis of seized materials. | High-throughput clinical/forensic toxicology screening.[14] | Routine QC of pharmaceutical products.[15] |
Method Validation: The Cornerstone of Trustworthiness
A described protocol is only as reliable as its validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18][19] It is a mandatory requirement for methods used in regulatory, forensic, and clinical settings to ensure the data is accurate, reliable, and defensible.[20][21]
Key Validation Parameters:
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should ideally be >0.99.[22]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.[22]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[22]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., metabolites, matrix components).
Table 4: Example Validation Data for GC-MS Analysis of BZP and TFMPP in Urine
| Parameter | BZP | TFMPP | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 0.008 - 10 µg/mL | 0.008 - 10 µg/mL | r² > 0.99 |
| LOD | 0.002 µg/mL | 0.002 µg/mL | S/N ratio ≥ 3 |
| LOQ | 0.008 µg/mL | 0.008 µg/mL | S/N ratio ≥ 10; Precision/Accuracy within ±20% |
| Extraction Efficiency | 90 - 108% | 90 - 108% | Consistent and reproducible recovery |
| Intra-day Precision (RSD) | < 10% | < 10% | RSD < 15% |
Data synthesized from validated methods reported in the literature.[7]
Conclusion
The GC-MS method, particularly when paired with a robust derivatization strategy, remains a highly reliable and authoritative technique for the identification and quantification of a wide range of piperazine derivatives. Its strength lies in the combination of chromatographic separation with the definitive structural information provided by mass spectrometry, supported by extensive, standardized spectral libraries. While LC-MS/MS offers compelling advantages in throughput and the ability to analyze compounds without derivatization, the choice of methodology is not a matter of "better" but "fitter for purpose." Understanding the fundamental principles of each technique, the causality behind sample preparation choices like derivatization, and the critical importance of rigorous method validation allows researchers and scientists to select the optimal tool to meet their analytical objectives. As the landscape of designer drugs continues to evolve, a well-validated GC-MS method remains an indispensable asset in the analytical chemist's toolkit.[23]
References
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- Zhang, X., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and a Single Quadrupole Mass Spectrometer. Chemical and Pharmaceutical Bulletin.
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- Mardal, M., et al. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology.
- Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Journal of Analytical Toxicology.
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- National Institute of Justice. (2017). Designing Methods to Identify Evolving Designer Drugs. NIJ.gov.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
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- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.
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- Semantic Scholar. (n.d.). Report on a new opioid NPS: chemical and in vitro functional characterization of a structural isomer of the MT-45 derivative diphenpipenol. Semantic Scholar.
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A Comparative Guide to Reference Standards for the Analytical Control of 1-Boc-3-(3,4-dichlorophenyl)piperazine
An authoritative guide for researchers, scientists, and drug development professionals.
Abstract
1-Boc-3-(3,4-dichlorophenyl)piperazine is a critical intermediate in the synthesis of various pharmacologically active molecules. Its purity and identity directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of this compound, emphasizing the indispensable role of certified reference standards. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven protocols and explaining the scientific rationale behind experimental choices. This document is designed to serve as a practical resource for establishing a self-validating analytical system for quality control in a drug development setting.
Introduction: The Imperative of a Well-Characterized Intermediate
In the intricate pathway of pharmaceutical synthesis, every intermediate is a critical control point. This compound, a derivative of dichlorophenylpiperazine, serves as a key building block. Notably, its de-protected analogue, 1-(3,4-dichlorophenyl)piperazine, is a known process impurity in the manufacturing of the atypical antipsychotic, Aripiprazole.[1][2] This context underscores the regulatory and quality imperative to rigorously control the purity of its precursors. The presence of impurities—be they residual starting materials, by-products, or degradation products—can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product.
The foundation of reliable analytical control is the reference standard. A reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, purity, and potency of a sample. This guide compares the primary analytical techniques used to characterize a this compound reference standard and its subsequent use in routine quality control.
The Reference Standard Hierarchy: A Framework for Trust
Not all reference standards are created equal. Their authority is established through a hierarchy of traceability and characterization. For any laboratory, understanding this hierarchy is fundamental to ensuring data integrity and regulatory compliance.
-
Primary Standards: These are typically supplied by pharmacopeial bodies (e.g., USP, Ph. Eur.) and are recognized as the highest authority. They have been extensively characterized and their properties are accepted without requiring further validation by the user.
-
Secondary Standards (or In-House Certified Reference Materials): These are standards established by a laboratory and are characterized against a primary standard.[3] They are certified in accordance with ISO 17034 and ISO/IEC 17025, which govern the competence of reference material producers.[3] The Certificate of Analysis (CoA) for such a standard is a comprehensive document detailing its identity, purity (including a list of impurities), and assigned potency or content.[4]
-
Working Standards: These are used for routine daily analysis and are qualified against the secondary standard.
Sources
Safety Operating Guide
Proper Disposal of 1-Boc-3-(3,4-dichlorophenyl)piperazine: A Comprehensive Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory operations. The proper handling and disposal of chemical reagents, such as 1-Boc-3-(3,4-dichlorophenyl)piperazine, are paramount to ensuring a safe working environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines.
Understanding the Hazard Profile
This compound is a halogenated organic compound. Its hazard profile, as indicated by safety data sheets for similar chlorinated piperazine derivatives, includes skin, eye, and respiratory irritation.[1][2] The presence of chlorine atoms necessitates a disposal method that ensures the complete destruction of the molecule to prevent the formation of toxic byproducts.
Key Chemical Information:
| Property | Value | Source |
| Chemical Formula | C15H20Cl2N2O2 | |
| Molecular Weight | 331.24 g/mol | |
| Known Hazards | Skin irritation, serious eye irritation, may cause respiratory irritation. | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn. The selection of PPE is critical to prevent accidental exposure.
Routine Handling and Disposal PPE:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect against incidental skin contact.
-
Respiratory Protection: For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2]
Spill Cleanup PPE:
In the event of a spill, a higher level of protection is necessary:
-
Gloves: Double-gloving with chemical-resistant gloves is recommended.
-
Eye Protection: Chemical safety goggles are essential. A face shield may be required for larger spills.
-
Body Protection: A chemical-resistant apron or suit should be worn over a lab coat.[3]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or a respirator with a cartridge appropriate for organic vapors and acid gases is crucial, especially in poorly ventilated areas.
Spill Management and Decontamination
Accidental spills should be addressed immediately and safely. The following procedure outlines the steps for managing a spill of this compound.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate spill cleanup PPE as detailed above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to dike the spill and prevent it from spreading.[4]
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.[4]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[1][5]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent, such as ethanol or isopropanol, followed by a thorough wash with soap and water.[6] Collect all cleaning materials for disposal as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated PPE and cleaning materials must be placed in the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor or environmental health and safety officer.
Disposal Procedures
The primary and recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[1] This method is necessary due to the chlorinated nature of the compound.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safety and cost-effective disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof container specifically for halogenated organic waste.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste. This prevents the entire container from requiring more specialized and expensive disposal treatment.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
For Small Quantities (e.g., residual amounts in vials):
-
Rinse the Container: Rinse the empty container with a small amount of a combustible solvent, such as ethanol or acetone.
-
Collect the Rinsate: Transfer the solvent rinsate into the designated halogenated organic waste container.
-
Repeat: Repeat the rinsing process two to three times to ensure the container is decontaminated.
-
Dispose of the Container: The decontaminated container can then be disposed of as non-hazardous laboratory glass or plastic, according to your institution's policies.
For Bulk Quantities:
-
Direct Transfer: Carefully transfer the bulk this compound into the designated, labeled halogenated organic waste container.
-
Secure the Container: Ensure the container is securely sealed to prevent any leaks or spills.
-
Arrange for Disposal: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
The licensed disposal facility will transport the waste to a specialized hazardous waste incinerator. These incinerators operate at high temperatures (typically 1100°C to 1200°C) to ensure the complete destruction of halogenated organic compounds.[7][8] The process also includes a secondary combustion chamber and flue gas treatment systems, such as scrubbers, to neutralize acidic gases like hydrogen chloride (HCl) that are formed during combustion.[7][9]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to these detailed procedures for PPE, spill management, and waste disposal, researchers can mitigate risks and ensure compliance with regulatory standards. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.
References
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
- Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. (n.d.). Waste incinerators.
- European Environmental Bureau. (n.d.). Basic principles of waste incineration.
- California Department of Pesticide Regulation. (2017, January). Appendix 1--Personal Protective Equipment Requirements.
- University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment.
- American Society of Health-System Pharmacists. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Boc-3-(3,4-dichlorophenyl)piperazine
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Boc-3-(3,4-dichlorophenyl)piperazine. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical information needed to ensure laboratory safety and experimental integrity. The following procedures are grounded in an analysis of the compound's chemical structure and data from closely related analogs, establishing a robust framework for safe operation.
Hazard Assessment via Chemical Analogy
While a specific Safety Data Sheet (SDS) for this compound is not always available, a reliable hazard assessment can be constructed by examining its core structures: the piperazine ring, the Boc (tert-butyloxycarbonyl) protecting group, and the 3,4-dichlorophenyl moiety. Data from close chemical analogs provide a strong basis for inferring the necessary safety precautions.
The primary hazards associated with structurally similar compounds consistently point towards irritation and potential acute toxicity. The parent compound, 1-(3,4-dichlorophenyl)piperazine, and other analogs are classified with the following hazards.[1][2][3][4]
| Chemical Analog | GHS Hazard Statements | Source |
| 1-(3,4-Dichlorophenyl)piperazine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| tert-Butyl (R)-3-(4-chlorophenyl)piperazine-1-carboxylate | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| 1-(2,3-Dichlorophenyl)piperazine hydrochloride | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| 1-Boc-piperazine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][7] |
Based on this comparative analysis, it is prudent to handle this compound as a substance with the following potential hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The subsequent personal protective equipment (PPE) and handling protocols are based on mitigating these specific risks.
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or eye contact. All PPE should be inspected prior to use.[8][9]
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[10][11] A face shield should be worn over goggles during procedures with a high risk of splashing.[12] | The dichlorophenylpiperazine core is a known serious eye irritant (H319).[1][3] Goggles provide a seal around the eyes to protect from dust particles and splashes. A face shield offers a secondary barrier for the entire face. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., disposable nitrile rubber, >0.11 mm thickness).[13] Gloves must be inspected before use and changed immediately if contaminated. Always wash hands after removing gloves.[4] | The compound is a presumed skin irritant (H315).[2] Nitrile gloves provide an effective barrier against incidental contact. For prolonged handling, consult the glove manufacturer's resistance data. |
| Body Protection | A buttoned or snapped lab coat that is flame-resistant.[8] For large-scale operations, impervious clothing or a chemical-resistant apron is recommended. | Prevents incidental contact with skin and protects personal clothing from contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[9] |
| Respiratory Protection | Operations should be conducted in a certified chemical fume hood to ensure adequate ventilation.[14][15] If a fume hood is not available or if significant dust may be generated, a NIOSH/MSHA-approved respirator with a particulate filter is required.[9][13] | The compound is expected to cause respiratory irritation (H335).[1][2] Engineering controls (fume hood) are the primary defense. A respirator is a necessary secondary measure to prevent inhalation of airborne particles. |
Safe Handling and Operational Workflow
Adherence to a structured workflow minimizes the risk of exposure and contamination. The following steps and diagram outline a standard procedure for handling this compound.
Step-by-Step Handling Protocol:
-
Pre-Operational Checks:
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure an eye wash station and safety shower are accessible and unobstructed.[11][16]
-
Gather all necessary equipment, including spatulas, weigh boats, solvents, and glassware.
-
Prepare a designated waste container for chemically contaminated sharps and consumables.
-
-
Donning PPE:
-
Don all required PPE as specified in the table above, starting with the lab coat, followed by safety goggles, and then gloves.
-
-
Chemical Handling:
-
Conduct all manipulations of the solid compound within the fume hood.
-
When weighing, use a spatula to carefully transfer the material. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the primary container of the chemical.
-
Decontaminate all surfaces, glassware, and equipment used in the procedure.
-
Dispose of all contaminated consumables (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves first, followed by the lab coat and goggles.
-
Wash hands thoroughly with soap and water after all work is complete.[1]
-
Emergency Procedures and Spill Management
In the event of an accidental exposure or spill, immediate and correct action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][16]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][16]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or irritation persists, call a physician.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][17]
Spill Cleanup Protocol:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[1][16]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling of this compound.
-
Decontamination: All non-disposable items, such as glassware and spatulas, that have come into contact with the chemical must be thoroughly rinsed with a suitable solvent in a fume hood before standard washing.
-
Waste Disposal: All waste, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and puncture-proof container.
-
Do not mix with other waste streams.
-
Dispose of the material through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[1] A common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
By adhering to these detailed protocols, researchers can confidently handle this compound while ensuring a high level of personal and environmental safety.
References
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
- Guidance for Setting Occupational Exposure Limits: Emphasis on D
- Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyan
- 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO - PubChem.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. mmbio.byu.edu [mmbio.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

